molecular formula C9H11BrClN B1408644 (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1443238-61-6

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1408644
CAS No.: 1443238-61-6
M. Wt: 248.55 g/mol
InChI Key: GLGQSSHHFWJLAI-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11BrClN and its molecular weight is 248.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGQSSHHFWJLAI-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral brominated indane amine salt that serves as a key building block in medicinal chemistry.[1] Its application is particularly prominent in the synthesis of pharmaceutical candidates for central nervous system (CNS) disorders and other small-molecule drug research.[1] A thorough understanding of its physical characteristics is paramount for its effective use in these sophisticated synthetic pathways.

Molecular and Chemical Identity

A foundational aspect of any chemical entity is its structural and molecular identity. This information underpins all other physical and chemical properties.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloridePubChem[2]
Molecular Formula C₉H₁₁BrClNPubChem[2]
Molecular Weight 248.55 g/mol PubChem[2]
CAS Number 1443238-61-6Advanced ChemBlocks[3]
Canonical SMILES C1CC2=C([C@@H]1N)C=CC(=C2)Br.ClPubChem[2]
InChI Key GLGQSSHHFWJLAI-SBSPUUFOSA-NPubChem[2]

The structural integrity and chirality of this molecule are critical for its intended biological activity. The "(R)" designation in its name specifies the stereochemistry at the chiral center, which is crucial for its interaction with biological targets.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological availability.

Table 2: Key Physicochemical Data

PropertyValueSource
Physical Form SolidCymitQuimica[4]
Purity Typically ≥95%Advanced ChemBlocks[3]
Storage Conditions 2-8°C, inert atmosphere, keep in dark placeSigma-Aldrich[5]

The solid form of this compound simplifies weighing and handling in a laboratory setting. Its recommended storage in a refrigerated, inert, and dark environment suggests a sensitivity to temperature, oxygen, and/or light, which is a crucial consideration for maintaining its stability and purity over time.

Methodology for Physical Property Determination

The accurate determination of the physical properties outlined above relies on standardized analytical techniques. As a senior application scientist, the choice of methodology is guided by the need for precision, reliability, and adherence to industry standards.

Workflow for Characterization of a Novel Batch:

experimental_workflow cluster_0 Sample Reception & Initial Checks cluster_1 Structural & Identity Verification cluster_2 Purity & Stability Assessment reception Receive Sample visual_inspection Visual Inspection (Color, Form) reception->visual_inspection Initial Assessment nmr NMR Spectroscopy (¹H, ¹³C) visual_inspection->nmr Proceed if Visually OK ms Mass Spectrometry (Confirm MW) nmr->ms Confirm Structure hplc HPLC-UV (Purity Assay) ms->hplc Verify Purity storage_test Accelerated Stability (40°C/75% RH) hplc->storage_test Assess Stability

Caption: Standard workflow for the physical and chemical characterization of a new batch.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and stereochemistry.

  • Protocol:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the presence of all expected protons and carbons in the correct environment.

    • Utilize chiral shift reagents or derivatization if necessary to confirm the (R)-enantiomeric purity.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The observed mass should correspond to the exact mass of the molecular ion [M+H]⁺.

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound.

  • Protocol:

    • Develop a suitable HPLC method, typically using a C18 reverse-phase column.

    • The mobile phase could be a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).

    • Dissolve a known concentration of the sample in the mobile phase.

    • Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

    • The purity is calculated based on the area percentage of the main peak.

This comprehensive approach ensures that each batch of this compound meets the stringent quality requirements for its use in research and drug development.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. PubChem. Retrieved from [Link]

  • Apicule. (n.d.). This compound (CAS No: 1443238-61-6) API Intermediate Manufacturers. Retrieved from [Link]

Sources

An In-depth Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

Authored by a Senior Application Scientist

Abstract

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral brominated indane amine salt of significant interest to the pharmaceutical industry.[1] It serves as a crucial building block in the synthesis of various pharmaceutical candidates, particularly those targeting the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

Introduction: The Significance of Chiral Indanamines

Chiral 1-aminoindanes are a privileged structural motif found in numerous pharmaceuticals and bioactive molecules.[3] The stereochemistry of the amine group at the C-1 position is often critical for the molecule's biological activity and selectivity. The human body is a chiral environment, and as such, enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[4][5][6] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive or even cause adverse effects.[4][7]

This compound provides a synthetically versatile scaffold for the development of novel therapeutics. The presence of the bromine atom at the 5-position offers a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[8] The "(R)" stereoconfiguration at the C-1 position is a key feature, often sought after for specific receptor interactions.

Chemical Structure and Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful process development and scale-up.

2.1. Molecular Structure

The chemical structure of this compound is characterized by a dihydroindene core, a bromine atom at the 5-position of the aromatic ring, and an amine group with (R)-stereochemistry at the 1-position. The compound is supplied as a hydrochloride salt, which generally improves its stability and aqueous solubility.

Diagram 1: Chemical Structure of this compound

G a This compound b

Caption: 2D structure of the title compound.

2.2. Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are critical for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
Molecular Formula C₉H₁₁BrClN[9][10]
Molecular Weight 248.55 g/mol [10][11]
Appearance Solid[9]
Purity Typically ≥95%[12]
Storage Conditions 2-8°C, protect from light, under inert gas[2][12]
Synthesis and Stereochemical Control

The enantioselective synthesis of chiral 1-aminoindanes is a topic of significant research interest.[3] The goal is to produce the desired (R)-enantiomer with high enantiomeric excess (ee), as the presence of the unwanted (S)-enantiomer can lead to undesirable side effects or reduced efficacy.

3.1. Retrosynthetic Analysis

A common retrosynthetic approach for (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine starts from the corresponding ketone, 5-Bromo-2,3-dihydro-1H-inden-1-one. The key challenge lies in the stereoselective reduction of an imine or a related intermediate.

Diagram 2: Retrosynthetic Pathway

G target (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine intermediate1 Chiral Imine Intermediate target->intermediate1 Asymmetric Reduction starting_material 5-Bromo-2,3-dihydro-1H-inden-1-one intermediate1->starting_material Condensation with Chiral Auxiliary

Caption: A common retrosynthetic strategy.

3.2. Exemplary Synthetic Protocol: Asymmetric Reductive Amination

This protocol describes a general method for the asymmetric synthesis of chiral 1-aminoindanes, which can be adapted for the synthesis of the title compound. The key step is the diastereoselective reduction of a ketimine formed from 5-bromo-1-indanone and a chiral auxiliary, such as (R)-phenylglycine amide.[13]

Step 1: Ketimine Formation

  • To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in an appropriate solvent (e.g., toluene), add (R)-phenylglycine amide (1.1 eq).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude ketimine can be used in the next step without further purification.

Step 2: Diastereoselective Reduction

  • Dissolve the crude ketimine in a suitable solvent (e.g., methanol or ethanol).

  • Add a heterogeneous metal catalyst (e.g., Pd/C or PtO₂).

  • Hydrogenate the mixture under a hydrogen atmosphere (typically 1-50 atm) at room temperature. The choice of catalyst, solvent, and hydrogen pressure can significantly influence the diastereoselectivity.[13]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter off the catalyst and concentrate the filtrate to obtain the crude diastereomeric amine products.

Step 3: Removal of the Chiral Auxiliary and Salt Formation

  • The chiral auxiliary can be removed through various methods, including hydrogenolysis or acidic hydrolysis.

  • Following the removal of the auxiliary, the free (R)-5-bromo-1-aminoindan can be isolated.

  • To form the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent.

  • The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1][2] Its enantiomeric purity makes it particularly useful in asymmetric synthesis, where controlling the stereochemistry of the final drug molecule is crucial.[2]

4.1. Central Nervous System (CNS) Agents

The indanamine scaffold is a common feature in many CNS-active compounds. The (R)-enantiomer of 1-aminoindan is a key component of several drugs, including rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. While rasagiline itself is not brominated, the synthetic principles for establishing the (R)-stereocenter are relevant. The 5-bromo substituent on the title compound allows for the introduction of various groups to modulate properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles.

4.2. Other Therapeutic Areas

Chiral diamine derivatives have also been investigated for their antiviral and fungicidal activities.[14] The structural features of (R)-5-bromo-1-aminoindan make it an attractive starting point for the synthesis of novel compounds with potential applications in these and other therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

5.1. Hazard Identification

Based on available safety data for similar compounds, it should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15][16]

5.2. Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid creating dust. Do not breathe dust, fume, gas, mist, vapors, or spray.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

In case of exposure, follow standard first-aid measures and seek medical attention if necessary.[17][18]

Conclusion

This compound is a key chiral building block with significant potential in pharmaceutical research and development. Its well-defined stereochemistry and the presence of a synthetically versatile bromine handle make it an attractive starting material for the synthesis of a diverse range of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective utilization in drug discovery programs.

References
  • Journal of the American Chemical Society. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. [Link]

  • ResearchGate. (2002). (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. [Link]

  • PubChem. This compound. [Link]

  • apicule. This compound (CAS No: 1443238-61-6) API Intermediate Manufacturers. [Link]

  • National Center for Biotechnology Information. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. [Link]

  • PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • MySkinRecipes. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]

  • MDPI. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Daicel Chiral Technologies. (2024). Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. [Link]

  • Wikipedia. Chiral drugs. [Link]

  • PubMed. (2023). Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. [Link]

  • National Center for Biotechnology Information. (2012). Chiral Drugs: An Overview. [Link]

  • MDPI. (2023). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]

Sources

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS number 1443238-61-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1443238-61-6)

Abstract

This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic scaffold, combined with two strategic functional handles—a stereodefined primary amine and a synthetically versatile aryl bromide—positions it as a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview, encompassing its chemical properties, the strategic rationale for its use, detailed protocols for its synthesis and characterization, and critical safety information. The content is structured to deliver not just procedural steps but also the underlying scientific principles, empowering researchers to effectively integrate this compound into their discovery programs.

Core Identity and Physicochemical Characteristics

The utility of a chemical building block begins with a precise understanding of its fundamental properties. This compound is a salt, which enhances its stability and solubility in polar solvents compared to the free base, making it more amenable to handling and certain reaction conditions.[1] Its key structural features are the "(R)" stereocenter at the C1 position, which is critical for enantioselective interactions with biological targets, and the bromine atom at the C5 position, a versatile anchor for cross-coupling reactions.

PropertyValueSource(s)
CAS Number 1443238-61-6[2][3][4]
Molecular Formula C₉H₁₁BrClN[3][4][5]
Molecular Weight 248.55 g/mol [3][4][5]
IUPAC Name (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride[4]
SMILES N[C@@H]1CCC2=C1C=CC(Br)=C2.[H]Cl[1][3]
Appearance Solid[6]
Purity Typically ≥95%[3]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[7]

Strategic Importance in Medicinal Chemistry

The 1-aminoindane framework is considered a "privileged scaffold" in drug discovery.[8][9] This designation is reserved for molecular cores that are capable of binding to multiple, distinct biological targets, often with high affinity. The rigid structure of the indane system reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to a target protein and thus higher potency.

The value of this specific building block is threefold:

  • Stereochemical Control: The (R)-enantiomer provides a defined three-dimensional arrangement of substituents, which is essential for selective interaction with chiral biological macromolecules like enzymes and receptors.[7]

  • Vector for Elaboration: The primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, and alkylation, allowing for the introduction of diverse side chains.[1]

  • Aryl Modification: The bromine atom is a key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of aryl, heteroaryl, or alkyl groups to expand the molecular framework.[1]

This combination makes (R)-5-bromo-2,3-dihydro-1H-inden-1-amine a powerful starting point for building libraries of compounds aimed at various therapeutic targets, particularly within the central nervous system (CNS).[2][7]

G cluster_0 Core Scaffold Attributes cluster_1 Key Functional Groups A 1-Aminoindane Core B Rigid Conformation A->B C Reduced Entropy Loss on Binding B->C D Higher Potency Potential C->D G Stereoselective Target Interaction H Diverse Side Chain Attachment (Amides, Alkyls) I Cross-Coupling Reactions (Suzuki, Buchwald) E (R)-Chiral Amine E->G E->H F Aryl Bromide F->I X Privileged Building Block for Drug Discovery G->X H->X I->X

Figure 1: Logical relationship of attributes that make the topic compound a privileged building block.

Synthesis and Purification Protocol

The enantioselective synthesis of this compound is paramount. While numerous methods exist for producing chiral amines, a common and reliable strategy involves the asymmetric reduction of a prochiral ketone.[10] The following protocol is a representative workflow based on established chemical principles, starting from the commercially available 5-bromo-2,3-dihydro-1H-inden-1-one.

Representative Asymmetric Synthesis Workflow

G A Start: 5-Bromo-1-indanone B Step 1: Asymmetric Transfer Hydrogenation Catalyst: (R,R)-Noyori Ru-catalyst Solvent: Isopropanol/Formic Acid A->B C Intermediate: (R)-5-Bromo-1-indanol B->C D Step 2: Conversion to Azide Reagents: Diphenylphosphoryl azide (DPPA), DBU Solvent: Toluene C->D E Intermediate: (S)-5-Bromo-1-azidoindane (Note: SN2 inversion of stereochemistry) D->E F Step 3: Azide Reduction Reagents: H2, Pd/C or PPh3, H2O Solvent: Methanol or THF E->F G Intermediate: (R)-5-Bromo-1-aminoindane (Free Base) F->G H Step 4: Salt Formation Reagent: HCl in Ether/Dioxane Solvent: Diethyl Ether G->H I Final Product: (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl H->I

Figure 2: A representative multi-step synthetic workflow.

Step-by-Step Experimental Protocol

Causality: This pathway is chosen for its high stereocontrol. Asymmetric transfer hydrogenation (Step 1) is a robust method for establishing the chiral alcohol intermediate. The subsequent Mitsunobu-type azidation (Step 2) proceeds with a predictable inversion of stereochemistry (Sₙ2 mechanism), and the final reduction (Step 3) preserves this stereocenter, reliably yielding the desired (R)-amine.

Protocol:

  • Asymmetric Reduction:

    • To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in an azeotropic mixture of formic acid and triethylamine (5:2) is added a catalytic amount of a chiral ruthenium catalyst (e.g., (1R,2R)-TsDPEN-Ru) (0.005 eq).

    • The reaction mixture is stirred at 40°C for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • The mixture is cooled, quenched with saturated NaHCO₃ solution, and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield crude (R)-5-bromo-2,3-dihydro-1H-inden-1-ol.

  • Azide Formation (Inversion):

    • The crude alcohol (1.0 eq) is dissolved in dry toluene.

    • Diphenylphosphoryl azide (DPPA) (1.2 eq) is added, followed by the slow addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 eq) at 0°C.

    • The reaction is allowed to warm to room temperature and stirred for 16 hours.

    • The mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The resulting crude (S)-1-azido-5-bromo-2,3-dihydro-1H-indene is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Azide Reduction:

    • The purified azide (1.0 eq) is dissolved in methanol.

    • A catalytic amount of 10% Palladium on carbon (Pd/C) is added carefully.

    • The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon and stirred vigorously for 8 hours.

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the crude (R)-5-bromo-2,3-dihydro-1H-inden-1-amine free base.

  • Hydrochloride Salt Formation:

    • The crude free base is dissolved in a minimal amount of anhydrous diethyl ether.

    • A solution of 2M HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

    • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a white to off-white solid.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is a critical, self-validating step. A multi-technique approach is required.

Standard QC Workflow

G cluster_0 Structural Verification cluster_1 Purity Assessment cluster_2 Stereochemical Integrity A ¹H & ¹³C NMR C Confirms Connectivity & Functional Groups A->C D Confirms Molecular Weight B Mass Spectrometry (MS) B->D Final Batch Release C->Final D->Final E HPLC/UPLC F Determines Chemical Purity (%) E->F F->Final G Chiral HPLC H Determines Enantiomeric Excess (ee%) G->H H->Final

Figure 3: Standard analytical workflow for quality control.

Protocol for Enantiomeric Purity Determination

Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee). The principle relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These transient, unequal interactions cause one enantiomer to be retained longer on the column, resulting in their separation and allowing for quantification.

Protocol:

  • Sample Preparation: Prepare a stock solution of the hydrochloride salt at ~1 mg/mL in the mobile phase.

  • Instrumentation:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H). Column choice may require screening.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. A typical starting condition is 90:10 Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 220 nm).

  • Analysis:

    • Inject a small volume (5-10 µL) of the sample.

    • Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.

    • To confirm peak identity, analyze a sample of the racemic mixture (if available) to identify the retention times for both (R) and (S) enantiomers.

  • Calculation: The enantiomeric excess (ee%) is calculated from the integrated peak areas of the two enantiomers:

    • ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The material is classified as hazardous.[5][11]

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[5][11]
Skin IrritationH315Causes skin irritation[5][11]
Eye IrritationH319Causes serious eye irritation[5][11]
Respiratory IrritationH335May cause respiratory irritation[5][11]

Handling Protocol:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[11]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[11]

  • Dispensing: Avoid creating dust when weighing or transferring the solid. Use appropriate tools (spatulas) and techniques.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for proper disposal. Do not let the product enter drains.[11]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, rigid core, and orthogonal synthetic handles provide a reliable and versatile platform for the synthesis of novel, high-value pharmaceutical candidates. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is crucial for unlocking its full potential in the drug discovery process.

References

  • ResearchGate. (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. [Link]

  • Journal of the American Chemical Society. Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. [Link]

  • apicule. 5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1443238-61-6) API Intermediate Manufacturers. [Link]

  • National Institutes of Health (PMC). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. [Link]

  • National Institutes of Health (PubChem). This compound. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • MySkinRecipes. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]

Sources

A Comprehensive Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A Key Chiral Intermediate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a critical chiral building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutics targeting the central nervous system (CNS). Its rigid, three-dimensional structure and the presence of a stereodefined amine and a reactive bromine atom make it an invaluable scaffold for constructing molecules with high affinity and selectivity for various neurotransmitter receptors. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, its strategic application in the development of dopaminergic and serotonergic agents, and essential safety and handling information.

Core Molecular and Physical Properties

This compound is a solid, chiral brominated indane amine salt.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for various synthetic and biological applications.[3]

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrClN[1][4]
Molecular Weight 248.55 g/mol [1][5]
CAS Number 1443238-61-6[6]
Appearance Solid[4]
Purity Typically ≥95%[6]
IUPAC Name (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride[1]
Synonyms (R)-5-bromo-indan-1-ylamine hydrochloride, (1R)-5-bromoindan-1-amine hydrochloride[5]

Strategic Importance in CNS Drug Development

The therapeutic potential of compounds derived from this intermediate lies in its structural resemblance to key pharmacophores that interact with CNS receptors. The indane core provides a conformationally restricted framework, which is often a key design element for achieving receptor subtype selectivity. This is particularly crucial for developing drugs with improved side-effect profiles.

This molecule serves as a foundational element for synthesizing selective agonists and antagonists for various neurological and psychiatric disorders.[2] Its primary utility is in the development of small-molecule drugs targeting dopaminergic and serotonergic pathways, which are implicated in conditions such as Parkinson's disease, depression, and schizophrenia.

Targeting Dopamine Receptors

Dopamine agonists are a cornerstone in the management of Parkinson's disease, aiming to supplement the depleted levels of dopamine in the brain.[7][8] The (R)-aminoindane scaffold is a well-established pharmacophore for dopamine D2 and D3 receptor agonists. The specific stereochemistry of the amine is critical for potent and selective receptor binding. The non-ergotamine structure of derivatives from this intermediate is also a desirable trait, avoiding certain side effects associated with older classes of dopamine agonists.

Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, features a substituted aminoindane core, highlighting the clinical relevance of this structural motif.[7][9][10][11]

Modulating Serotonin Receptors

The serotonergic system is a key target for treating a wide range of psychiatric disorders. The versatility of the this compound scaffold allows for its incorporation into ligands for various serotonin receptor subtypes. The bromine atom provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities and fine-tune the pharmacological profile.

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common synthetic route starts from the commercially available 5-bromo-1-indanone.

G A 5-Bromo-1-indanone B Asymmetric Reduction (e.g., Chiral Catalyst, Biocatalysis) A->B Stereoselective Ketone Reduction C (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol B->C D Activation of Hydroxyl (e.g., Mesylation, Tosylation) C->D E Activated Intermediate D->E F Azide Displacement (e.g., Sodium Azide) E->F SN2 Inversion G (S)-1-Azido-5-bromo-2,3-dihydro-1H-indene F->G H Reduction of Azide (e.g., H₂, Pd/C or LiAlH₄) G->H Amine Formation I (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine H->I J Salt Formation (HCl in ether or isopropanol) I->J K This compound J->K

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol: Asymmetric Synthesis

The following protocol is a representative method for the synthesis of the title compound, starting from 5-bromo-1-indanone.

Step 1: Asymmetric Reduction of 5-Bromo-1-indanone

  • To a solution of 5-bromo-1-indanone (1 equivalent) in an appropriate solvent such as isopropanol, add a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas and stir at a specified temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude (R)-5-bromo-2,3-dihydro-1H-inden-1-ol by column chromatography.

Step 2: Conversion to the Amine via an Azide Intermediate

  • Dissolve the (R)-5-bromo-2,3-dihydro-1H-inden-1-ol (1 equivalent) in a suitable solvent like dichloromethane or THF.

  • Cool the solution in an ice bath and add a base such as triethylamine (1.2 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents).

  • Stir the reaction at 0°C for 1-2 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate.

  • Dissolve the crude mesylate in a polar aprotic solvent like DMF and add sodium azide (1.5 equivalents).

  • Heat the reaction mixture and monitor for the disappearance of the mesylate. This step proceeds with an inversion of stereochemistry.

  • After the reaction is complete, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate to obtain the crude (S)-1-azido-5-bromo-2,3-dihydro-1H-indene.

Step 3: Reduction of the Azide and Salt Formation

  • Dissolve the crude azide in a solvent such as methanol or ethanol.

  • Add a catalyst, for example, 10% palladium on carbon.

  • Hydrogenate the mixture using a balloon or a Parr hydrogenator until the azide is fully reduced to the amine.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting crude (R)-5-bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.

Key Chemical Reactions

The primary amine and the aryl bromide functionalities of the molecule are the main sites for further chemical transformations.

  • N-Alkylation and N-Acylation: The primary amine can readily undergo reactions with alkyl halides or acylating agents to introduce various substituents.

  • Cross-Coupling Reactions: The bromine atom is susceptible to a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or other functional groups.[12]

G cluster_0 Reactions at the Amine cluster_1 Reactions at the Aryl Bromide A (R)-5-Bromo-2,3-dihydro- 1H-inden-1-amine B N-Alkylated Derivative A->B R-X, Base C N-Acylated Derivative A->C RCOCl, Base D (R)-5-Bromo-2,3-dihydro- 1H-inden-1-amine E Suzuki Coupling Product D->E ArB(OH)₂, Pd catalyst, Base F Buchwald-Hartwig Product D->F R₂NH, Pd catalyst, Base

Caption: Key reaction pathways for derivatization.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value, versatile chiral intermediate that plays a pivotal role in the discovery and development of novel CNS-active compounds. Its stereodefined structure and dual reactive sites provide a robust platform for the synthesis of complex molecules with tailored pharmacological properties. A thorough understanding of its synthesis, reactivity, and applications is essential for medicinal chemists working to develop the next generation of treatments for neurological and psychiatric disorders.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92134900, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45792085, 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • Apicule. This compound (CAS No: 1443238-61-6) API Intermediate Manufacturers. [Link]

  • European Medicines Agency. Neupro, INN-Rotigotine. [Link]

  • Lane, M. E. (2014). Rotigotine: the first new chemical entity for transdermal drug delivery. European Journal of Pharmaceutics and Biopharmaceutics, 88(3), 571-577. [Link]

  • Basit, A. W., & Lane, M. E. (2014). Rotigotine: The first New Chemical Entity for Transdermal Drug Delivery. ResearchGate. [Link]

  • Morgan, J. C., & Sethi, K. D. (2006). Rotigotine for the treatment of Parkinson's disease. Expert Opinion on Investigational Drugs, 15(10), 1275-1282. [Link]

  • Zareba, G. (2006). Rotigotine: a novel dopamine agonist for the transdermal treatment of Parkinson's disease. Drugs of Today (Barcelona, Spain: 1998), 42(1), 21-28. [Link]

Sources

An In-depth Technical Guide on the Solubility Profile of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a pivotal step in the journey from a promising molecule to a viable therapeutic agent. This guide provides a detailed exploration of the solubility characteristics of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key pharmaceutical intermediate.[1] While specific quantitative solubility data for this compound is not extensively published, this document will serve as a comprehensive manual, detailing the methodologies and experimental protocols required to elucidate its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before embarking on solubility studies. These properties, summarized in Table 1, provide the necessary context for experimental design and data interpretation. The hydrochloride salt form of this amine is anticipated to enhance its solubility in polar solvents, a common and effective strategy in pharmaceutical development to improve dissolution and bioavailability.[2]

PropertyValueSource
Chemical Name This compound[3]
Synonyms (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, (R)-5-bromo-indan-1-ylamine hydrochloride[3]
CAS Number 1443238-61-6[1][3]
Molecular Formula C₉H₁₁BrClN[3][4][5]
Molecular Weight 248.55 g/mol [3][5]
Appearance Solid[4]
Purity Typically ≥95%[6]
InChI Key GLGQSSHHFWJLAI-SBSPUUFOSA-N[3]

Understanding and Determining Solubility: A Methodological Overview

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution at equilibrium.[7] In pharmaceutical sciences, two primary types of solubility are considered: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (typically DMSO) to an aqueous buffer. It is a high-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.[7][8]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a solvent. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is crucial for later-stage drug development and formulation.[8][9]

Given the importance of obtaining accurate and reliable data for a key intermediate like this compound, this guide will focus on the protocol for determining its thermodynamic solubility.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[9] The following protocol is a detailed, step-by-step guide for its application to this compound.

Materials and Equipment
  • This compound (solid powder)

  • Selection of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., DMSO, ethanol, methanol)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., various pH buffers). The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[10]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is achieved.[11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or filtration through a 0.22 µm syringe filter.[10] Care must be taken to avoid disturbing the equilibrium during this step. Adsorption of the compound to the filter material should be assessed and minimized.[10]

  • Sample Analysis: Carefully collect the supernatant or filtrate and dilute it with a suitable solvent to a concentration within the range of the prepared calibration standards. Analyze the diluted samples and the calibration standards using a validated HPLC method to determine the concentration of this compound in the saturated solution.

  • Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations. Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples. Finally, account for the dilution factor to determine the solubility of this compound in the original solvent.

Visualization of Experimental Workflow

To provide a clear visual representation of the experimental processes, the following diagrams have been created using the DOT language.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to known volume of solvent A->B C Seal vials B->C D Shake at constant temperature (24-72h) C->D E Centrifuge or Filter D->E F Collect supernatant/filtrate E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate concentration H->I G cluster_standards Calibration Standards cluster_samples Saturated Samples cluster_quantification Quantification S1 Prepare Stock Solution S2 Serial Dilutions S1->S2 S3 Analyze by HPLC S2->S3 S4 Generate Calibration Curve S3->S4 Q1 Interpolate Concentration from Calibration Curve S4->Q1 T1 Analyze Diluted Supernatant T2 Determine Peak Area T1->T2 T2->Q1 Q2 Apply Dilution Factor Q1->Q2 Q3 Final Solubility Value Q2->Q3

Caption: Data Analysis and Quantification Pathway

Concluding Remarks for the Research Professional

While this guide does not provide pre-existing solubility values for this compound, it equips the researcher with the necessary framework and detailed protocols to confidently and accurately determine this critical parameter. The methodologies outlined herein are grounded in established scientific principles and represent the industry-standard approach to solubility determination. By following these guidelines, researchers can generate reliable and reproducible solubility data, which is indispensable for informed decision-making in medicinal chemistry, pre-formulation, and the broader drug development process. The generation of such data is a crucial step towards understanding the full potential of this important pharmaceutical intermediate.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • This compound (CAS No: 1443238-61-6) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from [Link]

  • Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved from [Link]

  • Solubility of organic amine salts. (2011). Sciencemadness.org. Retrieved from [Link]

Sources

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its indan core is a structural motif found in various biologically active compounds. The precise characterization of its chemical structure, purity, and stereochemistry is paramount for its application in synthesis and research. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive structural elucidation of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on the causality behind experimental choices and data interpretation. The protocols and analyses presented herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for assigning spectroscopic signals. The structure of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine, the free base of the titled hydrochloride salt, is presented below with standardized atom numbering for consistent reference throughout this guide.

G mol [C₉H₁₀BrN + H]⁺ m/z 212/214 frag1 [C₉H₈Br]⁺ m/z 195/197 mol->frag1 - NH₃ frag2 [C₉H₁₁N]⁺ m/z 133 mol->frag2 - Br• frag3 [C₉H₇]⁺ m/z 115 frag1->frag3 - HBr

Caption: Plausible fragmentation pathway for (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the connectivity of the indan ring system. IR spectroscopy validates the presence of key functional groups, particularly the ammonium salt and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive signature. This integrated spectroscopic approach ensures the identity and integrity of this important chemical building block for its intended applications in research and development.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
  • Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications.
  • Organic Compounds Containing Halogen Atoms (2023). Chemistry LibreTexts.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH).
  • NMR spectral data of some disubstituted indane derivatives. ResearchGate.
  • Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link]

  • In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of New Indan Derivatives. BenchChem.
  • This compound. PubChem. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. PubChem. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

Sources

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A Comprehensive Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

(An In-depth Guide to Safe Handling, Properties, and Application Context)

This technical guide provides a comprehensive overview of (R)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1443238-61-6), a chiral brominated indane amine salt.[1] Primarily utilized as a synthetic intermediate in medicinal chemistry, this compound serves as a critical building block in the development of pharmaceutical candidates, particularly in central nervous system (CNS) and small-molecule drug research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, a thorough hazard analysis, and detailed protocols for safe handling and emergency procedures.

Chemical and Physical Properties

This compound is a solid organic compound.[2] A comprehensive understanding of its chemical and physical properties is fundamental to its appropriate handling, storage, and application in a research setting.

PropertyValueSource
Molecular Formula C₉H₁₁BrClNPubChem[3], CymitQuimica[2]
Molecular Weight 248.55 g/mol PubChem[3]
CAS Number 1443238-61-6Sigma-Aldrich
Appearance SolidCymitQuimica[2], Sigma-Aldrich
Purity Typically ≥97%CymitQuimica[2], Sigma-Aldrich
Storage Temperature 2-8°C, under an inert atmosphereSigma-Aldrich
InChI Key GLGQSSHHFWJLAI-SBSPUUFOSA-NSigma-Aldrich

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following DOT script visualizes the logical flow of hazard identification and the corresponding primary precautionary measures.

Hazard_Identification cluster_hazards Hazard Identification cluster_precautions Primary Precautionary Measures H302 H302 Harmful if swallowed P301_P312 P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell H302->P301_P312 Response H315 H315 Causes skin irritation P280 P280 Wear protective gloves/protective clothing/eye protection/face protection H315->P280 Prevention P302_P352 P302 + P352 IF ON SKIN: Wash with plenty of water H315->P302_P352 Response H319 H319 Causes serious eye irritation H319->P280 Prevention P305_P351_P338 P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing H319->P305_P351_P338 Response H335 H335 May cause respiratory irritation P261 P261 Avoid breathing dust/fume/gas/mist/vapors/spray H335->P261 Prevention

Hazard Identification and Precautionary Measures Flowchart

Safe Handling and Storage Protocols

Adherence to stringent safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the selection of engineering controls and PPE is directly linked to the identified hazards of the compound.

  • Ventilation: Due to the risk of respiratory irritation (H335), all handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This engineering control is the primary defense against the inhalation of dust particles.

  • Eye Protection: The potential for serious eye irritation (H319) necessitates the use of ANSI-approved safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a significant risk of splashing or dust generation.

  • Skin Protection: To prevent skin irritation (H315), chemically resistant gloves (e.g., nitrile) must be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use. A lab coat or other protective clothing is also required to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood where dust generation is unavoidable, a NIOSH-approved particulate respirator may be necessary.

The following diagram illustrates the workflow for ensuring personal protection when handling the compound.

PPE_Workflow start Start Handling Procedure assess_risk Assess Risk of Exposure (Dust, Splash) start->assess_risk fume_hood Work in Chemical Fume Hood assess_risk->fume_hood High Dust/Splash Potential ppe Don Appropriate PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat assess_risk->ppe Low Dust/Splash Potential respirator Add Particulate Respirator assess_risk->respirator High Dust Potential (No Fume Hood) face_shield Add Face Shield assess_risk->face_shield High Splash Potential fume_hood->ppe proceed Proceed with Experiment ppe->proceed respirator->ppe face_shield->ppe end End of Procedure proceed->end

Personal Protective Equipment (PPE) Workflow
Storage

Proper storage is crucial for maintaining the stability and integrity of this compound.

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

  • Container: Store in a tightly sealed, properly labeled container.

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following first-aid protocols are based on the known hazards of the compound.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

For a small spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

  • Collect: Place the spilled material into a sealed, labeled container for disposal.

  • Clean: Clean the spill area with a suitable solvent (e.g., soap and water) and dispose of the cleaning materials in a sealed container.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[4] The GHS classification is based on the potential for acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system. Due to the lack of comprehensive toxicological data, it is imperative to handle this compound with a high degree of caution and to minimize all potential routes of exposure.

Application in Drug Discovery and Development

This compound is a valuable chiral building block in medicinal chemistry. Its rigid, bicyclic indane scaffold and the presence of a bromine atom and an amine group make it a versatile starting material for the synthesis of a wide range of biologically active molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound. The chiral amine provides a key interaction point for binding to biological targets such as receptors and enzymes, making it particularly useful in the design of CNS-active agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Apicule. This compound (CAS No: 1443238-61-6) API Intermediate Manufacturers. [Link]

  • PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

Sources

A Comprehensive Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Pharmaceutical Significance

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine that has emerged as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its rigid indane scaffold and the presence of a bromine atom and a stereodefined amine group make it a versatile building block for creating complex molecular architectures with specific biological activities. This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, analytical characterization methods, and its applications in drug discovery, with a focus on its role in the development of therapies for central nervous system (CNS) disorders.[1] The enantiomeric purity of this compound is of paramount importance, as the desired pharmacological effect often resides in a single enantiomer, while the other may be inactive or even contribute to undesirable side effects.

Commercial Availability

This compound is commercially available from a range of suppliers specializing in fine chemicals and pharmaceutical intermediates. The typical purity offered is ≥95%. Researchers should verify the enantiomeric purity and overall quality of the compound from the supplier's certificate of analysis before use.

SupplierCAS NumberPurityNotes
Advanced ChemBlocks1443238-61-695%Provides basic chemical and physical properties.[2]
BLD Pharm1228561-27-0 (free base)-Offers the free base and provides links to analytical data.[3]
PubChem1443238-61-6-Aggregates information from various suppliers and databases.[4]
MySkinRecipes1228561-27-0 (free base)95%Mentions its use as a key chiral intermediate for CNS drugs.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves the asymmetric reduction of the corresponding prochiral ketone, 5-bromo-1-indanone, to the chiral alcohol, followed by conversion to the amine and subsequent salt formation.

Synthetic Scheme

Synthesis_Scheme A 5-Bromo-1-indanone B (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol A->B Asymmetric Reduction (e.g., (R)-CBS catalyst, BH3-DMS) C (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine B->C Mesylation & Azide Substitution or Mitsunobu Reaction D (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride C->D HCl in Ether

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of the Precursor, 5-Bromo-1-indanone

The starting material, 5-bromo-1-indanone, can be synthesized via a Friedel-Crafts reaction of 3-(3-bromophenyl)propionic acid.[5]

Protocol:

  • To a stirred solution of 3-(3-bromophenyl)propionic acid in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-bromo-1-indanone.

Step 2: Asymmetric Reduction to (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol

The key stereoselective step is the asymmetric reduction of 5-bromo-1-indanone to the corresponding (R)-alcohol. The Corey-Bakshi-Shibata (CBS) reduction using an (R)-oxazaborolidine catalyst is a well-established and highly efficient method for this transformation.[6][7][8]

Protocol:

  • To a solution of (R)-2-methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add borane-dimethyl sulfide complex (BH3·DMS) dropwise at 0 °C.

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Add a solution of 5-bromo-1-indanone in anhydrous THF dropwise to the catalyst solution at 0 °C.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude (R)-5-bromo-2,3-dihydro-1H-inden-1-ol by flash column chromatography.

Step 3: Conversion of the Alcohol to the Amine

The conversion of the chiral alcohol to the corresponding amine can be achieved through several methods, such as a two-step process involving mesylation followed by substitution with an azide and subsequent reduction, or via a Mitsunobu reaction.

Protocol (via Mesylation and Azide):

  • Mesylation: To a solution of (R)-5-bromo-2,3-dihydro-1H-inden-1-ol and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride dropwise. Stir the reaction at 0 °C for 1-2 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

  • Azide Substitution: Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF) and add sodium azide. Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, pour it into water, and extract the product with a suitable solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate.

  • Reduction of the Azide: Dissolve the crude azide in a suitable solvent like THF or methanol. Add a reducing agent such as lithium aluminum hydride (LAH) in THF at 0 °C, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. After the reaction is complete, carefully quench the reaction (for LAH, by sequential addition of water, 15% NaOH solution, and water). Filter the mixture and concentrate the filtrate to obtain the crude (R)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Step 4: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine.

Protocol:

  • Dissolve the crude (R)-5-bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride in diethyl ether (or bubble HCl gas through the solution) until precipitation is complete.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

Typical ¹H NMR Chemical Shifts (in CDCl₃, approximate):

ProtonsChemical Shift (ppm)Multiplicity
Aromatic-H7.2 - 7.5m
CH-NH₂4.5 - 4.7t
CH₂ (benzylic)2.8 - 3.2m
CH₂2.0 - 2.4m
NH₂1.5 - 2.5br s

Typical ¹³C NMR Chemical Shifts (in CDCl₃, approximate):

CarbonChemical Shift (ppm)
Aromatic C-Br120 - 122
Aromatic C-H125 - 130
Aromatic C (quaternary)140 - 145
CH-NH₂55 - 60
CH₂ (benzylic)30 - 35
CH₂25 - 30

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of the final product. A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers.

Illustrative Chiral HPLC Method:

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter before injection.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Quality Control Workflow

QC_Workflow A Synthesized (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl B NMR Spectroscopy (¹H and ¹³C) A->B C Chiral HPLC Analysis A->C D Structure Confirmation B->D E Enantiomeric Purity (ee > 99%?) C->E F Release for Use D->F Structure Confirmed E->F Yes G Further Purification/ Re-synthesis E->G No

Caption: A typical quality control workflow for the synthesized compound.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The chiral amine can be acylated, alkylated, or used in the formation of heterocyclic rings.

Its primary application lies in the development of drugs targeting the central nervous system. The rigid indane framework can mimic the conformation of endogenous ligands, leading to high affinity and selectivity for specific receptors or enzymes. For instance, derivatives of this compound have been explored as potential therapeutic agents for neurodegenerative diseases, psychiatric disorders, and pain management.

Conclusion

This compound is a valuable and commercially accessible chiral building block for medicinal chemists and drug development professionals. A robust and stereoselective synthesis is achievable through the asymmetric reduction of the corresponding indanone. Rigorous analytical characterization, particularly chiral HPLC, is crucial to ensure the quality and enantiomeric purity of this key intermediate. Its versatile chemical nature allows for the synthesis of a wide range of complex molecules, making it a significant component in the ongoing quest for novel and effective therapeutics, especially in the challenging field of neuroscience.

References

  • PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. [Link]

  • PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

  • Google Patents. Method for preparing 5-bromoindole.
  • University of Calgary. Enantioselective Reduction of Ketones. [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. [Link]

  • National Institutes of Health. Asymmetric photoreactions catalyzed by chiral ketones. [Link]

  • Chem-Space. (1R)-5-bromoindan-1-amine. [Link]

  • National Institutes of Health. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]

  • ResearchGate. (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. [Link]

  • ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • MySkinRecipes. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]

  • Chemspace. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

Sources

Navigating the Labyrinth: A Guide to Key Intermediates in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Charting a Course Through the Complexity of the CNS

The discovery of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most formidable challenges in modern medicine.[1][2] The intricate biology of the brain, protected by the highly selective blood-brain barrier (BBB), creates a unique set of obstacles for medicinal chemists and pharmacologists.[1][3][4] This guide serves as a technical exploration of the "key intermediates" that form the foundation of successful CNS drug discovery. In this context, intermediates are not merely steps in a synthetic route but are the core chemical scaffolds and biological targets that enable therapeutic intervention.

We will navigate this complex landscape by focusing on two fundamental pillars:

  • Chemical Intermediates (Privileged Scaffolds & Pharmacophores): These are the molecular frameworks that possess versatile binding properties and favorable physicochemical attributes for CNS penetration.[5][6] They serve as the starting point for designing compound libraries with a higher probability of success.

  • Biological Intermediates (Molecular Targets & Pathways): These are the specific receptors, enzymes, and signaling proteins within the CNS whose modulation can lead to a therapeutic effect. Understanding these targets is crucial for rational drug design.

This guide will dissect the interplay between these chemical and biological intermediates, offering field-proven insights into the experimental choices and validation systems that underpin a successful CNS drug discovery program. We will move beyond simple lists to explain the causality behind the design, synthesis, and testing of novel CNS drug candidates.

The Gatekeeper: Understanding the Blood-Brain Barrier (BBB)

The BBB is the single most critical obstacle in CNS drug discovery, preventing approximately 98% of small-molecule drugs from reaching the brain in therapeutic concentrations.[7] It is a dynamic interface formed by specialized endothelial cells, pericytes, and astrocytes that strictly controls the passage of substances from the blood into the brain.[3][8] A deep understanding of its structure and transport mechanisms is non-negotiable for any scientist in this field.

Key Transport Mechanisms Across the BBB:

  • Passive Transcellular Diffusion: This is the primary route for most successful CNS drugs. It favors small, moderately lipophilic molecules that can dissolve in and diffuse across the endothelial cell membranes.[8][9][10] Physicochemical properties like molecular weight, lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity are critical determinants.[10][11]

  • Carrier-Mediated Transport (CMT): The BBB possesses specific transporters for essential nutrients like glucose, amino acids, and nucleosides.[9] Clever drug design can hijack these systems to shuttle molecules into the brain.

  • Receptor-Mediated Transport (RMT): Large molecules, such as peptides and antibodies, can be transported via endocytosis after binding to specific receptors like the transferrin receptor.[9][12]

  • Active Efflux Transport (AET): Efflux pumps, most notably P-glycoprotein (P-gp), actively expel a wide range of xenobiotics from the brain back into the bloodstream.[9][13] Overcoming active efflux is a major focus of CNS medicinal chemistry.

The following diagram illustrates the complex relationship between a drug candidate's properties and its ability to permeate this critical barrier.

BBB_Penetration_Factors cluster_drug Drug Physicochemical Properties cluster_bbb Blood-Brain Barrier cluster_brain CNS prop Molecular Weight Lipophilicity (LogP) Polar Surface Area (PSA) H-Bond Donors/Acceptors Ionization (pKa) passive Passive Diffusion prop->passive Favored by: Low MW, High LogP Low PSA, Low H-bonds cmt Carrier-Mediated Transport (CMT) prop->cmt Requires specific structural motifs efflux Active Efflux (e.g., P-gp) prop->efflux Substrate recognition (often lipophilic cations) brain Brain Parenchyma (Target Site) passive->brain Influx cmt->brain Influx brain->efflux Efflux

Caption: Interplay of factors governing BBB penetration.

Privileged Scaffolds: The Chemical Intermediates

In medicinal chemistry, "privileged structures" are molecular scaffolds that can provide high-affinity ligands for multiple, distinct biological targets through simple modification.[5][14] These frameworks are considered "privileged" because they often possess favorable drug-like properties, including metabolic stability and the ability to present functional groups in a well-defined three-dimensional space, making them ideal starting points for CNS drug discovery.[6][15]

Privileged ScaffoldCore Structure ExampleKey CNS Target ClassesRepresentative Drugs
Aporphines Dibenzo[de,g]quinolineDopamine, Serotonin, Adrenergic Receptors[16]Apomorphine (Parkinson's Disease)
Benzodiazepines Benzene ring fused to a diazepine ringGABA-A Receptors[6]Diazepam, Clonazepam (Anxiolytics)
Piperazines/Piperidines Six-membered heterocyclic aminesDopamine, Serotonin Receptors, Various GPCRs[6][15]Chlorpromazine, Imipramine, Procyclidine[17]
Indoles Fused benzene and pyrrole ringsSerotonin Receptors, Kinases[6]Sumatriptan (Antimigraine)

The rationale for using these scaffolds lies in their proven success. They represent an evolutionary convergence in medicinal chemistry, where certain arrangements of atoms have been repeatedly found to interact favorably with CNS targets while maintaining the physicochemical properties needed to cross the BBB.

Key Biological Targets: The Epicenter of CNS Action

The ultimate goal of a CNS drug is to modulate a specific biological target or pathway to correct a pathophysiological state. These targets are the "biological intermediates" that link drug-receptor binding to a clinical outcome. The most established targets fall within major neurotransmitter systems.

The Dopaminergic System

Dopamine receptors are primary targets for treating schizophrenia, Parkinson's disease, and addiction.[18] The D2 receptor, a G-protein coupled receptor (GPCR), is a classic example. Its antagonism is a hallmark of most antipsychotic drugs.

Dopamine_Pathway cluster_downstream Downstream Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antipsychotic Antipsychotic Drug (e.g., Haloperidol) Antipsychotic->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (↓ Neuronal Excitability) PKA->Response

Caption: Simplified Dopamine D2 receptor signaling pathway.

The Serotonergic System

Serotonin (5-HT) receptors are implicated in a vast range of functions, and their modulation is key to treating depression, anxiety, and migraines.[16][18] For instance, Selective Serotonin Reuptake Inhibitors (SSRIs) function by blocking the serotonin transporter (SERT), increasing the synaptic concentration of serotonin. Recently, a molecular intermediate of a serotonin receptor has been identified as a potential new target for psychiatric disorders.[19]

Emerging Targets

The field is rapidly moving beyond classic neurotransmitter systems. Novel approaches include:

  • Anti-aggregation therapies for protein misfolding disorders like Alzheimer's and Parkinson's disease.[20]

  • Proteolysis-targeting chimeras (PROTACs) to degrade disease-causing proteins.[7][20]

  • Antisense oligonucleotides (ASOs) to alter the expression of disease-related genes.[20]

  • Neuroinflammation targets , focusing on microglia and astrocytes.

An Integrated Workflow for CNS Drug Discovery

A successful CNS drug discovery program integrates chemistry and biology in a logical, iterative process. The workflow is designed as a funnel, starting with many compounds and progressively selecting those with the best combination of properties. Understanding the key chemical and biological intermediates is central at every stage.

CNS_Drug_Discovery_Workflow Target_ID 1. Target Identification & Validation HTS 2. High-Throughput Screening (HTS) or Fragment-Based Design Target_ID->HTS act_target Identify Biological Intermediate (e.g., Receptor, Enzyme) Target_ID->act_target Hit_to_Lead 3. Hit-to-Lead Optimization HTS->Hit_to_Lead act_chem Select Chemical Intermediate (Privileged Scaffold) HTS->act_chem Lead_Opt 4. Lead Optimization Hit_to_Lead->Lead_Opt act_vitro_primary In Vitro Potency (Receptor Binding Assay) Hit_to_Lead->act_vitro_primary act_vitro_adme In Vitro ADME (Solubility, Permeability - PAMPA, Metabolic Stability) Hit_to_Lead->act_vitro_adme Preclinical 5. Preclinical Candidate Selection Lead_Opt->Preclinical act_vivo_pk In Vivo Pharmacokinetics (PK) (Plasma Exposure) Lead_Opt->act_vivo_pk act_bbb BBB Penetration Assessment (Kp,uu, Microdialysis) Lead_Opt->act_bbb act_vivo_pd In Vivo Pharmacodynamics (PD) & Efficacy Models Lead_Opt->act_vivo_pd act_tox Safety & Toxicology Preclinical->act_tox

Caption: The CNS Drug Discovery Funnel.

Key Experimental Protocols

Scientific integrity demands robust, reproducible methodologies. The following protocols represent self-validating systems for assessing key parameters in CNS drug discovery.

Protocol 1: In Vitro Receptor Binding Assay (Competitive Radioligand)

Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS target receptor.

Methodology:

  • Preparation of Materials:

    • Cell Membranes: Prepare membranes from cells recombinantly expressing the target receptor (e.g., HEK293 cells expressing human Dopamine D2 receptor).

    • Radioligand: A high-affinity, specific radiolabeled ligand (e.g., [³H]-Spiperone).

    • Test Compound: Solubilize the test compound in DMSO to create a stock solution, then perform serial dilutions in assay buffer.

    • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add in order: assay buffer, test compound (or vehicle for total binding), and cell membranes.

    • Initiate the binding reaction by adding the radioligand at a concentration near its Kd.

    • To determine non-specific binding (NSB), a separate set of wells should contain a high concentration of a known, non-labeled competitor (e.g., 10 µM Haloperidol).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Detection:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB))

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Brain Microdialysis

Objective: To measure the unbound concentration of a drug in the brain extracellular fluid (ECF) over time, providing a direct measure of target site exposure.[21]

Methodology:

  • Surgical Preparation:

    • Anesthetize a rodent (e.g., rat) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula directed at the brain region of interest (e.g., striatum).

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain tissue.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow the system to equilibrate for 1-2 hours.

  • Drug Administration and Sample Collection:

    • Administer the test compound to the animal via the desired route (e.g., intravenous, oral).

    • Collect the dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.

    • At the end of the experiment, collect a terminal blood sample for plasma concentration analysis.

  • Probe Calibration (In Vivo Recovery):

    • It is critical to determine the probe's recovery rate, as dialysis does not achieve 100% equilibrium. This can be done by retrodialysis, where a known concentration of the drug is perfused through the probe, and the loss from the perfusate is measured.

  • Sample Analysis:

    • Analyze the concentration of the drug in the dialysate and plasma samples using a highly sensitive analytical technique, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Correct the measured dialysate concentrations for the in vivo recovery rate to determine the actual unbound ECF concentration.

    • Plot the unbound brain concentration and plasma concentration versus time to generate pharmacokinetic profiles.

    • Calculate the ratio of the Area Under the Curve (AUC) for the brain and plasma (unbound) to determine the Kp,uu, a key metric of BBB penetration.[22]

Conclusion and Future Directions

The discovery of effective CNS drugs is a meticulous process of balancing competing properties: potency at the biological target versus the ability to cross the blood-brain barrier and achieve adequate exposure. The concept of "key intermediates" provides a powerful framework for this endeavor. By focusing on privileged chemical scaffolds, medicinal chemists can design libraries with a higher likelihood of containing drug-like molecules. Simultaneously, a deep understanding of the biological targets and their downstream signaling pathways allows for the rational design of compounds with the desired pharmacological effect.

The future of CNS drug development is bright, with emerging modalities poised to tackle previously "undruggable" targets.[20] Novel small-molecule approaches like PROTACs and molecular engineering strategies such as ASOs and viral vectors are expanding the therapeutic arsenal.[20] These new platforms, combined with advances in our understanding of CNS pathophysiology and the strategic application of the principles outlined in this guide, will undoubtedly pave the way for the next generation of therapies for devastating neurological and psychiatric disorders.

References

  • A common structural model for central nervous system drugs and their receptors - PubMed. (n.d.).
  • New experimental models of the blood-brain barrier for CNS drug discovery - PMC. (n.d.).
  • Aporphines: A privileged scaffold in CNS drug discovery - PubMed. (n.d.).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Role of Blood-Brain Barrier Studies in the Pharmaceutical Industry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Designing drugs optimized for both blood–brain barrier permeation and intra-cerebral partition. (n.d.). Retrieved January 19, 2026, from [Link]

  • Blood-brain barrier drug discovery for central nervous system infections - PubMed. (n.d.).
  • A common structural model for central nervous system drugs and their receptors | Journal of Medicinal Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Privileged structures: applications in drug discovery - PubMed. (n.d.).
  • Privileged Structures | OpenOChem Learn. (n.d.). Retrieved January 19, 2026, from [Link]

  • Privileged Structures | Cambridge MedChem Consulting. (n.d.). Retrieved January 19, 2026, from [Link]

  • A new drug target for psychiatric disorders -- ScienceDaily. (n.d.). Retrieved January 19, 2026, from [Link]

  • Central Nervous System (CNS) - Case Studies - Alacrita Consulting. (n.d.). Retrieved January 19, 2026, from [Link]

  • The future of CNS drug development: signs of real progress. (n.d.). Retrieved January 19, 2026, from [Link]

  • Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments. (n.d.). Retrieved January 19, 2026, from [Link]

  • Simultaneous Determination of Drugs Affecting Central Nervous System (CNS) in Bulk and Pharmaceutical Formulations Using Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS). (n.d.). Retrieved January 19, 2026, from [Link]

  • Editorial: Novel therapeutic target and drug discovery for neurological diseases, volume II. (n.d.). Retrieved January 19, 2026, from [Link]

  • Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC. (n.d.).
  • current development of CNS drug research | International Journal of Neuropsychopharmacology | Oxford Academic. (n.d.). Retrieved January 19, 2026, from [Link]

  • Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. (n.d.). Retrieved January 19, 2026, from [Link]

  • Examples of Pharmacophores. (n.d.). Retrieved January 19, 2026, from [Link]

  • Issue 33: CNS Drug Development | The Altascientist. (n.d.). Retrieved January 19, 2026, from [Link]

  • Opportunities in Novel Psychotropic Drug Design from Natural Compounds - PMC. (n.d.).
  • Advances in Analytical Techniques for Drug Discovery and Development. (n.d.). Retrieved January 19, 2026, from [Link]

  • Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]

  • Novel Therapeutic Target and Drug Discovery for Neurological Diseases. (n.d.). Retrieved January 19, 2026, from [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure | Journal of Medicinal Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Role of Drug Discovery in Central Nervous System Disorders: An Overview - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Medicinal Chemistry Challenges in CNS Drug Discovery | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]

  • List of Central nervous system agents (CNS agents). (n.d.). Retrieved January 19, 2026, from [Link]

  • Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. (n.d.). Retrieved January 19, 2026, from [Link]

  • CNS and Neurodegenerative Targets. (n.d.). Retrieved January 19, 2026, from [Link]

  • Nose to brain delivery of drugs for CNS diseases. (n.d.). Retrieved January 19, 2026, from [Link]

  • How to Measure Drug Transport across the Blood-Brain Barrier - PMC. (n.d.).

Sources

Methodological & Application

Synthesis of Novel Dopamine Agonists Utilizing (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel dopamine agonists, leveraging the chiral building block (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. The strategic use of this bromo-functionalized aminoindane allows for versatile synthetic modifications, primarily through N-alkylation and palladium-catalyzed cross-coupling reactions, to generate a library of potent and selective dopaminergic compounds. We will delve into the underlying chemical principles, provide step-by-step synthetic procedures, and discuss the characterization of the resulting molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Rationale for Aminoindane Scaffolds in Dopamine Agonist Design

Dopamine, a critical catecholamine neurotransmitter, modulates a wide array of physiological functions including motor control, motivation, reward, and cognitive function. Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1][2] Dopamine agonists, molecules that mimic the action of endogenous dopamine by binding to and activating dopamine receptors (D1-like and D2-like families), are cornerstone therapies for these conditions.[3][4]

The 1-aminoindane scaffold has emerged as a privileged structure in medicinal chemistry for targeting dopamine receptors. Its rigid conformation helps to orient key pharmacophoric elements in a precise three-dimensional arrangement, enhancing binding affinity and selectivity for specific dopamine receptor subtypes. The starting material at the heart of this guide, (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl, offers two key strategic advantages:

  • Chiral Integrity: The (R)-enantiomer is often the more active stereoisomer for dopamine receptor engagement.[5] Utilizing an enantiomerically pure starting material obviates the need for challenging chiral separations later in the synthesis.[6]

  • Synthetic Handle: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide range of substituents via modern cross-coupling chemistry, such as the Suzuki-Miyaura reaction.[7][8] This allows for systematic exploration of the structure-activity relationship (SAR) at this position.

This guide will focus on a two-pronged synthetic strategy: derivatization of the primary amine and modification of the aromatic ring, as illustrated below.

Synthetic Strategy and Key Transformations

Our general synthetic approach involves two key transformations starting from (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl 1 :

  • N-Alkylation: Introduction of various alkyl or arylalkyl groups onto the primary amine to probe the binding pocket of the dopamine receptor.

  • Suzuki-Miyaura Cross-Coupling: C-C bond formation at the 5-position of the indane ring to introduce new aryl or heteroaryl moieties, which can influence receptor subtype selectivity and pharmacokinetic properties.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthetic Workflow start (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl (1) step1 N-Alkylation (e.g., Propyl iodide, K2CO3) start->step1 intermediate N-Propyl-(R)-5-bromo-aminoindane (2) step1->intermediate step2 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) intermediate->step2 product Target Dopamine Agonist (3) step2->product

Caption: General synthetic workflow for dopamine agonist synthesis.

N-Alkylation of the Primary Amine

Selective mono-alkylation of primary amines can be challenging due to the potential for over-alkylation to form tertiary amines. However, by using the amine hydrochloride salt and a suitable base, a competitive deprotonation/protonation equilibrium can be established that favors mono-alkylation.[9] The newly formed secondary amine is more readily protonated under the reaction conditions, rendering it less nucleophilic and hindering further reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (e.g., a boronic acid) and an organohalide.[7][8] This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for late-stage functionalization in drug discovery projects.[10] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[11]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12] (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl is harmful if swallowed and causes skin and eye irritation.

Protocol 1: Synthesis of (R)-5-Bromo-N-propyl-2,3-dihydro-1H-inden-1-amine (Intermediate 2)

This protocol details the N-alkylation of the starting material with propyl iodide.

ReagentM.W. ( g/mol )AmountMoles (mmol)
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl 1 248.552.48 g10.0
Potassium Carbonate (K₂CO₃)138.214.15 g30.0
Propyl Iodide169.991.1 mL11.0
Acetonitrile (MeCN)41.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl 1 (2.48 g, 10.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol).

  • Add acetonitrile (50 mL) to the flask.

  • While stirring vigorously, add propyl iodide (1.1 mL, 11.0 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (R)-5-Bromo-N-propyl-2,3-dihydro-1H-inden-1-amine 2 as a pale yellow oil.

Protocol 2: Synthesis of a Phenyl-Substituted Dopamine Agonist (Target 3a) via Suzuki-Miyaura Coupling

This protocol describes the coupling of intermediate 2 with phenylboronic acid.

ReagentM.W. ( g/mol )AmountMoles (mmol)
(R)-5-Bromo-N-propyl-2,3-dihydro-1H-inden-1-amine 2 254.161.27 g5.0
Phenylboronic Acid121.93732 mg6.0
Pd(PPh₃)₄ (Tetrakis)1155.56289 mg0.25 (5 mol%)
Sodium Carbonate (Na₂CO₃)105.991.59 g15.0
Toluene92.1420 mL-
Ethanol46.075 mL-
Water18.025 mL-

Procedure:

  • In a 50 mL Schlenk flask, dissolve (R)-5-Bromo-N-propyl-2,3-dihydro-1H-inden-1-amine 2 (1.27 g, 5.0 mmol) and phenylboronic acid (732 mg, 6.0 mmol) in a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Add sodium carbonate (1.59 g, 15.0 mmol) to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).

  • Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target dopamine agonist 3a .

Product Characterization

The identity, purity, and stereochemical integrity of the synthesized compounds must be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediates and final products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to confirm that the stereochemistry of the chiral center is retained throughout the synthesis and to determine the enantiomeric excess (e.e.) of the final product.[13]

Biological Context: Dopamine D2 Receptor Signaling

The synthesized agonists are designed to primarily target the D2-like family of dopamine receptors (D2, D3, D4), which are G protein-coupled receptors (GPCRs).[14] Upon agonist binding, these receptors couple to inhibitory G proteins (Gαi/o), leading to a cascade of downstream signaling events.[15]

G cluster_0 Dopamine D2 Receptor Signaling Pathway DA Dopamine Agonist D2R D2 Receptor DA->D2R Binds G_protein Gαi/o Protein Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->response label_atp ATP label_atp->AC

Caption: Simplified Dopamine D2 receptor signaling cascade.

The primary mechanism of action is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[16] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state of numerous downstream targets and ultimately modulating neuronal excitability.[1]

Conclusion

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl is a valuable and versatile chiral building block for the synthesis of novel dopamine agonists. The protocols outlined in this guide provide a robust framework for generating a diverse library of compounds through N-alkylation and Suzuki-Miyaura cross-coupling reactions. This strategic approach allows for the systematic exploration of the SAR of the aminoindane scaffold, facilitating the development of next-generation therapeutics for dopamine-related disorders.

References

  • Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Molecular Neuroscience, 9, 83. [Link]

  • Kruse, A. C., et al. (2014). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Molecular Graphics and Modelling, 49, 1-11. [Link]

  • Wikipedia. Dopamine receptor. [Link]

  • Picetti, R., et al. (1997). Dopamine D2 receptors in signal transduction and behavior. Critical Reviews in Neurobiology, 11(2-3), 121-142. [Link]

  • Al-Ghorbani, M., et al. (2022). A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. Iraqi Journal of Science, 63(1), 329-342. [Link]

  • Angene Chemical. Safety Data Sheet for (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. [Link]

  • PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • González-Gómez, J. C., et al. (2019). Design and Synthesis of Dopaminergic Agonists. Current Medicinal Chemistry, 26(20), 3639-3677. [Link]

  • Google Patents.
  • Google Patents.
  • Popp, F. D., & Parson, R. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Organic Preparations and Procedures International, 31(5), 577-581. [Link]

  • Reddy, K. S., et al. (2021). Short Synthesis of Dopamine Agonist Rotigotine. ChemistrySelect, 6(1), 1-4. [Link]

  • ChemWhat. (S)-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE. [Link]

  • Jones, C. K., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488. [Link]

  • Kumar, A., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 118-124. [Link]

  • Chen, D. D., et al. (2007). Chiral CE separation of dopamine-derived neurotoxins. Journal of Chromatography B, 854(1-2), 163-170. [Link]

  • Google Patents.
  • D'Aniello, E., et al. (2022). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. Metabolites, 12(11), 1129. [Link]

  • Google Patents.
  • Sławiński, J., et al. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 11, 1104868. [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • Bettini, S., et al. (2022). Synthesis and Characterization of Gold Chiral Nanoparticles Functionalized by a Chiral Drug. Nanomaterials, 12(1), 127. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Ananikov, V. P., et al. (2022). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 12(11), 1435. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Paur, R. J., et al. (2022). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. ACS Chemical Neuroscience, 13(1), 1-8. [Link]

  • Frost, B. J., et al. (2009). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 14(9), 3459-3472. [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 453-463. [Link]

  • Lewis, M. M., et al. (2020). Natural Product-Inspired Dopamine Receptor Ligands. Molecules, 25(18), 4157. [Link]

Sources

Application Note & Protocol: A Validated Synthesis of Rasagiline from (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rasagiline, (R)-N-(2-propynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, selective, and irreversible second-generation monoamine oxidase type B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3] Its therapeutic efficacy is critically dependent on the (R)-enantiomer, making stereoselective synthesis a paramount concern in its pharmaceutical production. This document provides a comprehensive guide to a robust and scalable synthetic route to Rasagiline, commencing from the chiral precursor, (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This specific starting material offers advantages in terms of stability and potential for high enantiomeric purity. The workflow detailed herein encompasses a strategic N-propargylation, a clean catalytic debromination, and the final salt formation to yield high-purity Rasagiline Mesylate. Each protocol is designed to be self-validating, with integrated quality control checkpoints and a discussion of the underlying chemical principles to ensure both reproducibility and a deep understanding of the process.

Introduction: The Rationale for a Bromo-Indanamine Precursor

The core structure of Rasagiline is the (R)-1-aminoindan moiety.[4] While many syntheses begin directly with (R)-1-aminoindan, this often involves a challenging optical resolution step of the racemic amine.[5] An alternative strategy, and the focus of this guide, is to utilize a precursor like (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. The rationale for this approach is threefold:

  • Stereochemical Integrity: The bromo-substituted indanamine can be sourced or prepared in high enantiomeric excess, providing a solid foundation for the stereochemical purity of the final Active Pharmaceutical Ingredient (API).

  • Chemical Handle: The bromine atom serves as a temporary "chemical handle." It alters the molecule's physical properties (e.g., crystallinity), which can be advantageous for purification of intermediates.

  • Clean Removal: The bromo group can be efficiently and cleanly removed in a later step via catalytic hydrogenolysis, a well-understood and high-yielding reaction that typically does not affect the chiral center or the newly introduced propargyl group.

This application note details the complete workflow, providing not just the procedural steps but also the expert insights necessary for successful implementation.

Overall Synthetic Workflow

The synthesis is conceptualized as a three-stage process, beginning with the free-basing of the hydrochloride salt, followed by the key bond-forming and modification steps, and concluding with the formation and purification of the desired pharmaceutical salt.

G cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Core Synthesis cluster_2 Stage 3: API Formulation Start (R)-5-Bromo-1-aminoindan HCl Step1 Basification (e.g., with NaOH or K2CO3) Start->Step1 Product1 Free Base: (R)-5-Bromo-1-aminoindan Step1->Product1 Step2 N-Propargylation (Propargyl Bromide, Base) Product1->Step2 Product2 (R)-5-Bromo-N-propargyl-1-aminoindan Step2->Product2 Step3 Catalytic Debromination (H2, Pd/C) Product2->Step3 Product3 Rasagiline Free Base Step3->Product3 Step4 Salt Formation (Methanesulfonic Acid) Product3->Step4 Product4 Crude Rasagiline Mesylate Step4->Product4 Step5 Recrystallization (e.g., Isopropanol) Product4->Step5 Final High-Purity Rasagiline Mesylate API Step5->Final

Diagram 1: High-level workflow for Rasagiline synthesis.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Propargyl bromide is a lachrymator and toxic; handle with extreme care. Hydrogen gas is highly flammable; ensure proper grounding and an inert atmosphere.

Protocol 3.1: N-Propargylation of (R)-5-Bromo-1-aminoindan

This step introduces the key propargyl group via a nucleophilic substitution (SN2) reaction. The choice of a robust inorganic base and an appropriate solvent is critical for achieving high yield and minimizing side reactions, such as N,N-dialkylation.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • Propargyl Bromide (80% solution in toluene is common)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Free-Basing: To a round-bottom flask, add this compound (1.0 eq). Dissolve/suspend it in a mixture of DCM and water (10:1 v/v). Cool the mixture in an ice bath (0-5 °C).

  • Slowly add a 1M aqueous solution of Sodium Hydroxide (NaOH) dropwise with vigorous stirring until the pH of the aqueous layer is >12.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil. Proceed immediately to the next step.

  • Alkylation: In a new, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude (R)-5-Bromo-1-aminoindan (1.0 eq), anhydrous Potassium Carbonate (2.5 eq), and anhydrous Acetonitrile (approx. 10 mL per gram of amine).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add Propargyl Bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and maintain for 12-16 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of Acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-5-Bromo-N-propargyl-1-aminoindan, typically as a yellowish-red oil. This crude product is used directly in the next step without further purification.

Diagram 2: N-Propargylation Reaction Scheme.

Protocol 3.2: Catalytic Debromination to Form Rasagiline Free Base

This step removes the bromo group via palladium-catalyzed hydrogenation, yielding the target Rasagiline molecule in its free base form.

Materials:

  • Crude (R)-5-Bromo-N-propargyl-1-aminoindan

  • Palladium on Carbon (Pd/C, 10 wt. %), typically 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply or a hydrogen generator

  • A suitable hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite™ or a similar filter aid

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve the crude bromo-intermediate (1.0 eq) in Methanol (15-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (approx. 2-5 mol %) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C is pyrophoric and can ignite solvents in the presence of air.

  • Seal the reaction vessel and purge it several times with hydrogen gas to remove all air.

  • Pressurize the vessel with hydrogen gas (typically 3-4 bar or ~50 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by HPLC to confirm the complete disappearance of the starting material.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield crude Rasagiline free base as an oil.

Protocol 3.3: Formation and Purification of Rasagiline Mesylate

The final step involves converting the oily free base into a stable, crystalline salt, which is the form used in the final pharmaceutical product. Recrystallization is crucial for achieving high chemical and polymorphic purity.[7][8]

Materials:

  • Crude Rasagiline free base

  • Isopropanol (IPA)

  • Methanesulfonic Acid (MsOH)

  • Rasagiline Mesylate seed crystals (optional, but recommended)

Procedure:

  • Salt Formation: Dissolve the crude Rasagiline free base (1.0 eq) in Isopropanol (approx. 7-10 mL per gram of base) in a clean, dry flask.

  • Heat the solution to 50-60 °C.

  • Slowly add Methanesulfonic Acid (1.0 eq) dropwise over 5-10 minutes. A precipitate will begin to form.[6]

  • Crystallization: If available, add a few seed crystals of pure Rasagiline Mesylate to promote controlled crystallization.

  • Stir the mixture at 50-60 °C for an additional 15-20 minutes.

  • Slowly cool the suspension to room temperature, and then further cool in an ice bath (0-5 °C) for at least 1 hour to maximize precipitation.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration.

  • Wash the filter cake with a small amount of cold Isopropanol to remove any soluble impurities.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization and Quality Control

To validate the synthesis, the final product must be rigorously analyzed for identity, purity, and stereochemical integrity.

Table 1: HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)[9]
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 265 nm[9][10]
Column Temp. Ambient or 30 °C
Injection Vol. 10 µL

| Expected RT | ~4.6 min (highly method-dependent)[9] |

A separate chiral HPLC method is required to determine the enantiomeric excess (ee), which should be >99.5% for the (R)-enantiomer.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, for free base): The spectrum should show characteristic peaks for the indan skeleton protons, a singlet for the acetylenic proton (~2.2 ppm), and a multiplet for the propargyl methylene protons.

  • Mass Spectrometry (ESI-MS): For Rasagiline free base (C₁₂H₁₃N), the expected protonated molecular ion [M+H]⁺ is at m/z 172.1.[11]

Table 2: Expected Yields and Purity

Stage Product Typical Yield Purity Target (HPLC)
N-Propargylation Crude Bromo-Intermediate >85% N/A (Used directly)
Debromination Crude Rasagiline Base >90% >95%
Salt Formation Rasagiline Mesylate >85% (after recryst.) >99.8%

| Overall | Rasagiline Mesylate | >65% | >99.8% |

References

  • US8901352B2 - Method for the synthesis of rasagiline - Google P
  • US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google P
  • Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed. [Link]

  • One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing). [Link]

  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution | Request PDF - ResearchGate. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - Frontiers. [Link]

  • CN103804200A - Preparation method of rasagiline and analogue thereof - Google P
  • RASAGILINE MESYLATE PARTICLES AND PROCESS FOR THE PREPARATION THEREOF - European Patent Office - EP 2271612 B1. [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF RASAGILINE TABLET DOSAGE FORMS - Rasayan Journal of Chemistry. [Link]

  • EP2271612B1 - Rasagiline mesylate particles and process for the preparation thereof - Google P
  • Chemoenzymatic synthesis of rasagiline mesylate using lipases - ResearchGate. [Link]

  • Streamlined analytical strategy using resonance Rayleigh scattering signal amplification for nanoscale quantification of rasagiline in tablets with content assessment - NIH. [Link]

  • Analytical Method Development and Validation of Rasagiline Hemitartrate in Tablets by X-ray diffractometer. - Jetir.Org. [Link]

  • CN103864646A - Preparation and analysis method of impurity of rasagiline mesylate - Google P
  • Synthesis and Characterization of Impurities in Rasagiline: A Novel MAO-B Inhibitor in Parkinson's Disease Therapy | Request PDF - ResearchGate. [Link]

  • Synthesis and Characterization of Impurities in Rasagiline: A Novel MAO-B Inhibitor in Parkinson's Disease Therapy | Asian Journal of Chemistry. [Link]

  • Gram‐scale synthesis of rasagiline mesylate (1). - ResearchGate. [Link]

  • EJ1101547 - Synthesis of a Parkinson's Disease Treatment Drug, the "R,R"-Tartrate Salt "of R"-Rasagiline: A Three Week Introductory Organic Chemistry Lab Sequence, Journal of Chemical Education, 2016-May - ERIC. [Link]

  • CN101381314A - Preparation method of (R)-(+)-N-propargyl-1-indan amines.
  • Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles - PMC. [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC - PubMed Central. [Link]

  • An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (rasagiline), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells - PubMed. [Link]

  • The Neuroprotective Mechanism of 1-(R)-aminoindan, the Major Metabolite of the Anti-Parkinsonian Drug Rasagiline - PubMed. [Link]

  • A new processfor the synthesisof enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate) - ResearchGate. [Link]

Sources

Introduction: The Strategic Importance of N-Alkylated Indanamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine and its derivatives are privileged scaffolds in medicinal chemistry. The rigid, fused-ring structure presents a well-defined three-dimensional pharmacophore, while the primary amine serves as a critical handle for synthetic modification. N-alkylation, the process of introducing an alkyl group onto the nitrogen atom, is a cornerstone strategy for modulating the pharmacological profile of amine-containing drug candidates.[1] This modification can profoundly influence a molecule's potency, selectivity, solubility, metabolic stability, and receptor-binding interactions.[2][3]

This guide provides a detailed examination of the N-alkylation of this compound, focusing on the principles, protocols, and analytical validation required for successful synthesis. We will primarily focus on reductive amination as the method of choice due to its superior control and efficiency over direct alkylation.

Core Principles: Choosing the Right Path for N-Alkylation

Two primary pathways exist for the N-alkylation of a primary amine: direct alkylation and reductive amination. The selection of the appropriate method is critical and depends on the desired outcome and the complexity of the substrates.

  • Direct Alkylation with Alkyl Halides : This classic SN2 reaction involves treating the amine with an alkyl halide. While straightforward, it is notoriously difficult to control. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[4][5] Shifting the reaction equilibrium and managing byproducts can be challenging, making this route less ideal for generating clean, monosubstituted products.[5]

  • Reductive Amination : This powerful and highly controlled two-step, one-pot process is the preferred industrial and laboratory method for synthesizing secondary and tertiary amines.[4][6] The reaction proceeds by first forming an imine (or iminium ion) intermediate from the condensation of the primary amine with an aldehyde or ketone. This intermediate is then immediately reduced in situ by a mild, selective reducing agent to yield the desired N-alkylated amine.[4] The key advantage is that the resulting secondary amine does not readily react further under these conditions, thus preventing over-alkylation and leading to significantly higher yields of the target product.[4]

Given its superior selectivity and product control, this guide will detail the protocol for reductive amination.

Visualizing the Reductive Amination Mechanism

The diagram below illustrates the key steps in the reductive amination of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine with a generic aldehyde (R'-CHO). The reaction proceeds through a carbinolamine intermediate to form an iminium ion, which is the species selectively targeted by the hydride reducing agent.

G start_mat Indenamine (Free Base) + Aldehyde (R'-CHO) intermediate Iminium Ion Intermediate start_mat->intermediate Condensation (-H₂O) product N-Alkylated Product intermediate->product Reduction (Hydride Attack) reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->intermediate

Caption: Mechanism of Reductive Amination.

Experimental Protocol: N-Isobutylation via Reductive Amination

This protocol details the synthesis of (R)-N-isobutyl-5-bromo-2,3-dihydro-1H-inden-1-amine.

I. Materials and Reagents
ReagentM.W. ( g/mol )CAS NumberNotes
This compound248.551443238-61-6Starting material[7][8]
Isobutyraldehyde72.1178-84-2Alkylating precursor
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.9456553-60-7Selective reducing agent[4]
Dichloromethane (DCM), anhydrous84.9375-09-2Reaction solvent
Saturated aqueous sodium bicarbonate (NaHCO₃) solution--For workup (neutralization)
Brine (Saturated aqueous NaCl solution)--For workup (washing)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)--Drying agent
Ethyl acetate (EtOAc)--For extraction & chromatography
Hexanes--For chromatography
II. Step-by-Step Procedure
  • Liberation of the Free Amine :

    • Dissolve this compound (1.0 eq) in a mixture of DCM and saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil or solid. Causality: The hydrochloride salt must be neutralized to the free amine, which is the active nucleophile for the reaction.[9]

  • Reaction Setup :

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the resulting free amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Add isobutyraldehyde (1.1 - 1.2 eq). Stir the mixture at room temperature for 20-30 minutes. Causality: This allows for the initial formation of the carbinolamine/iminium ion equilibrium.

  • Reduction :

    • To the stirring solution, add sodium triacetoxyborohydride (1.3 - 1.5 eq) portion-wise over 10-15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the iminium ion in the presence of the unreacted aldehyde.[4] An exothermic reaction may be observed; maintain the temperature below 30°C.

    • Allow the reaction to stir at room temperature for 4-16 hours.

  • Reaction Monitoring :

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.

  • Workup and Extraction :

    • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution.

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification :

    • Purify the crude residue by silica gel column chromatography.[10] Elute with a gradient of ethyl acetate in hexanes to afford the pure (R)-N-isobutyl-5-bromo-2,3-dihydro-1H-inden-1-amine.

Visualizing the Experimental Workflow

The following flowchart provides a high-level overview of the entire synthetic and analytical process.

Caption: General workflow for reductive amination.

Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to confirm the structure of the N-alkylated product. Key diagnostic signals in the 1H NMR spectrum include the disappearance of the primary amine -NH₂ protons and the appearance of new signals corresponding to the protons of the newly installed alkyl group.

  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is the most critical analytical technique for this specific compound. It is essential to verify that the stereocenter at the C1 position of the indane core has not undergone racemization during the reaction or workup.[11][12][13] A suitable chiral stationary phase (CSP), such as one based on polysaccharide derivatives, should be used to separate the (R) and (S) enantiomers and confirm the enantiomeric excess (e.e.) of the final product.[12][13]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Incomplete liberation of the free amine.2. Decomposed reducing agent.3. Impure aldehyde.1. Ensure the initial base wash is thorough.2. Use a fresh bottle of NaBH(OAc)₃.3. Purify the aldehyde by distillation if necessary.
Formation of Side Products 1. Overly aggressive reaction conditions (heat).2. Presence of water in the reaction.1. Maintain reaction at room temperature.2. Use anhydrous solvent and ensure all glassware is dry.
Difficult Purification Streaking of the amine product on the silica gel column.Pre-treat the silica gel slurry with a small amount of triethylamine (~1%) to neutralize acidic sites and improve chromatography performance.
Racemization Detected Harsh acidic or basic conditions during workup.Ensure workup conditions are mild. Avoid prolonged exposure to strong acids or bases. Use buffered solutions where appropriate.

References

  • A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation. Benchchem.
  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Wiley Online Library.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent. MedchemExpress.com.
  • Application Notes and Protocols for N-alkylation of 5-Bromoindole. Benchchem.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • This compound. Advanced ChemBlocks.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
  • Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex. Dalton Transactions (RSC Publishing).
  • Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. Sigma-Aldrich.
  • This compound. PubChem - NIH.
  • Development of a selective and scalable N1-indazole alkylation. PMC.
  • N-Dealkylation of Amines. MDPI.
  • Examples of N‐alkylated alkaloids and drug molecules. ResearchGate.
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC.
  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate.
  • Purification of amine reaction mixtures. Google Patents.
  • N-Alkyl Amide Synthesis via N-alkylation of Amides With Alcohols. PubMed.
  • Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH.
  • Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines. NIH.
  • Chemists Make Strides to Simplify Drug Design, Synthesis.
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC - NIH.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.

Sources

Asymmetric synthesis protocols using chiral 1-aminoindanes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Asymmetric Synthesis Protocols Using Chiral 1-Aminoindanes Audience: Researchers, scientists, and drug development professionals.

Harnessing Structural Rigidity: A Guide to Asymmetric Synthesis Using Chiral 1-Aminoindane Derivatives

Introduction

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is paramount. The biological systems targeted by pharmaceuticals are inherently chiral, meaning they differentiate between the enantiomers of a drug molecule. This can lead to one enantiomer providing the therapeutic effect while the other is inactive or, in some infamous cases, harmful.[1][2][3] Consequently, the ability to selectively synthesize a single enantiomer—a practice known as asymmetric synthesis—is a cornerstone of medicinal chemistry.[3]

Among the arsenal of tools available to the synthetic chemist, chiral 1-aminoindanes and their derivatives, particularly cis-1-aminoindan-2-ol, have emerged as exceptionally effective scaffolds for inducing chirality.[4][5][6] Their power stems from a conformationally constrained bicyclic structure.[4] This rigid framework minimizes conformational ambiguity in transition states, allowing for highly predictable and efficient transfer of chiral information. This guide provides an in-depth exploration of the dual utility of these compounds: as chiral ligands in catalytic systems and as covalently bound chiral auxiliaries, complete with detailed mechanistic insights and actionable laboratory protocols.

Part 1: Chiral Ligands in Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most prominent applications of chiral 1-aminoindane derivatives is as precursors to oxazaborolidine catalysts used in the enantioselective reduction of prochiral ketones. This reaction, widely known as the Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction, reliably produces chiral secondary alcohols with high enantiomeric excess.[7][8][9] The catalyst is typically generated in situ from a chiral amino alcohol, such as (1S,2R)-1-amino-2-indanol, and a borane source.

Mechanistic Rationale for Enantioselectivity

The remarkable selectivity of the CBS reduction is a direct consequence of a well-ordered, chair-like six-membered transition state.[8][10] The process, as proposed by E.J. Corey and his collaborators, involves several key steps that leverage the unique structure of the 1-aminoindane-derived catalyst.[7][9][11]

  • Catalyst-Borane Adduct Formation: The stoichiometric reducing agent (e.g., BH₃·THF) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor.[10][12]

  • Ketone Coordination: The prochiral ketone then coordinates to the Lewis acidic endocyclic boron atom of the catalyst. Crucially, the ketone orients itself to minimize steric hindrance, placing its smaller substituent (Rs) closer to the bulky indane framework and its larger substituent (RL) away from it.[7]

  • Face-Selective Hydride Transfer: The activated borane, now positioned appropriately, delivers a hydride to the carbonyl carbon through a highly organized six-membered transition state. This intramolecular transfer is face-selective, occurring on the less sterically hindered face of the ketone.[10]

  • Product Release and Catalyst Regeneration: After hydride transfer, an alkoxyborane product is formed and released. The catalyst is then regenerated, allowing it to enter the next catalytic cycle. An acidic workup is required to hydrolyze the alkoxyborane and yield the final chiral alcohol.[7][10]

Below is a diagram illustrating the key mechanistic steps leading to enantioselectivity.

CBS_Mechanism Mechanism of the CBS Reduction cluster_0 Catalyst Activation cluster_1 Stereoselective Coordination cluster_2 Hydride Transfer & Product Formation Catalyst Chiral Oxazaborolidine (from 1-Aminoindanol) Adduct Activated Catalyst-Borane Adduct Catalyst->Adduct + BH₃ Borane BH₃•THF (Reducing Agent) TS_Complex Ternary Complex (Ketone Coordinated) Adduct->TS_Complex + Ketone Ketone Prochiral Ketone (RL-CO-Rs) Product_Complex Alkoxyborane Intermediate TS_Complex->Product_Complex Face-Selective Hydride Transfer Final_Product Chiral Alcohol + Regenerated Catalyst Product_Complex->Final_Product Workup (H₃O⁺)

Caption: Key steps in the CBS reduction mechanism.

Experimental Protocol 1: Asymmetric Reduction of Acetophenone

This protocol describes the in situ preparation of the CBS catalyst from (1S,2R)-1-amino-2-indanol and its use in the enantioselective reduction of acetophenone to (R)-1-phenylethanol.

Materials:

  • (1S,2R)-1-Amino-2-indanol (≥99% ee)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Acetophenone (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (1 M aq. solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (1S,2R)-1-amino-2-indanol (149 mg, 1.0 mmol, 0.1 equiv).

    • Add 20 mL of anhydrous THF via syringe and cool the solution to 0 °C in an ice bath.

    • Slowly add 1.0 M borane-THF solution (2.0 mL, 2.0 mmol, 0.2 equiv) dropwise over 5 minutes.

    • Stir the mixture at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. A clear solution of the in situ formed oxazaborolidine catalyst should be obtained.

  • Reduction Reaction:

    • Cool the catalyst solution to -20 °C (acetonitrile/dry ice bath).

    • In a separate flame-dried flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF.

    • Add the acetophenone solution to the catalyst solution dropwise via syringe pump over 30 minutes.

    • Separately, add 1.0 M borane-THF solution (6.0 mL, 6.0 mmol, 0.6 equiv) to the reaction mixture concurrently with the acetophenone solution via a second syringe pump.

    • After the additions are complete, stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc).

  • Work-up and Purification:

    • Once the reaction is complete, quench by slowly adding 10 mL of methanol at -20 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 30 mL of 1 M HCl and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexanes:EtOAc) to afford (R)-1-phenylethanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis (e.g., using a Chiralcel OD-H column) and compare the retention times to a racemic standard.

Data Summary: CBS Reduction of Various Ketones

The protocol is effective for a wide range of substrates, demonstrating the versatility of the 1-aminoindane-derived catalyst.[7]

SubstrateCatalyst Loading (mol%)Reducing AgentTemp (°C)Yield (%)ee (%)Product Config.
Acetophenone10BH₃·THF-209597R
Propiophenone10BH₃·THF-209296R
α-Tetralone5BH₃·THF09898S
2-Chloroacetophenone10BH₃·SMe₂-3090>99R
1-Indanone5Catecholborane-788895S

Part 2: Covalently Bound Chiral Auxiliaries

Beyond their role as ligands, chiral 1-aminoindanes serve as robust chiral auxiliaries.[6] In this approach, the chiral molecule is temporarily and covalently attached to a prochiral substrate to direct a subsequent diastereoselective reaction.[13] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. The rigid indane framework is again key, providing a well-defined steric environment that effectively shields one face of the reactive intermediate.

Application in Asymmetric Aldol Reactions

Derivatives of cis-1-aminoindan-2-ol, such as oxazolidinones and sulfonamides, have been successfully employed as chiral auxiliaries in asymmetric aldol reactions.[4] For instance, an N-acyl oxazolidinone derived from aminoindanol can be deprotonated to form a chiral enolate. The bulky and rigid indane structure blocks one face of the enolate, forcing the incoming aldehyde to approach from the opposite, less-hindered face, thus controlling the formation of the two new stereocenters.

Auxiliary_Workflow General Workflow for Chiral Auxiliary Use cluster_0 Step 1: Attachment cluster_1 Step 2: Stereoselective Reaction cluster_2 Step 3: Cleavage Substrate Prochiral Substrate (e.g., Propionic Acid) Adduct Chiral Adduct (e.g., N-Propionyl Imide) Substrate->Adduct Auxiliary Chiral Auxiliary (from 1-Aminoindanol) Auxiliary->Adduct Diastereomer Single Diastereomer Product Adduct->Diastereomer + Reagent (Diastereoselective Transformation) Reagent Reagent (e.g., Aldehyde) Final_Product Enantiopure Product Diastereomer->Final_Product Cleavage Recovered_Aux Recovered Auxiliary

Caption: Workflow for asymmetric synthesis via a chiral auxiliary.

Experimental Protocol 2: Diastereoselective Aldol Reaction

This protocol outlines the synthesis of a chiral auxiliary from (1S,2R)-1-amino-2-indanol, its use in a diastereoselective aldol reaction, and the final cleavage step.

Part A: Synthesis of the N-Propionyl Oxazolidinone Auxiliary

  • React (1S,2R)-1-amino-2-indanol with triphosgene or a similar carbonyl source to form the corresponding oxazolidinone.

  • Acylate the oxazolidinone with propionyl chloride in the presence of a base (e.g., n-BuLi) to yield the N-propionyl imide adduct. Purify by chromatography.

Part B: Diastereoselective Aldol Reaction

  • Enolate Formation:

    • Dissolve the N-propionyl auxiliary (1.0 equiv) in anhydrous THF and cool to -78 °C under argon.

    • Add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise and stir for 30 minutes to form the lithium enolate.

  • Aldol Addition:

    • Add freshly distilled isobutyraldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.

    • Stir the reaction for 1-2 hours at -78 °C. Monitor by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Warm the mixture to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

    • Purify the aldol adduct by flash chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.

Part C: Auxiliary Cleavage

  • Dissolve the purified aldol adduct in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or another suitable reagent and stir at room temperature.

  • Upon completion, acidify the mixture and extract to isolate the chiral β-hydroxy acid product.

  • The aqueous layer can be basified and extracted to recover the chiral 1-amino-2-indanol auxiliary.

Conclusion

Chiral 1-aminoindanes and their derivatives are powerful and versatile tools in the field of asymmetric synthesis. Their rigid, bicyclic structure provides a predictable and highly effective stereochemical-directing environment. Whether employed as a ligand to form a potent catalyst for reactions like the CBS reduction or as a covalently bound auxiliary for diastereoselective transformations, these scaffolds consistently deliver high levels of stereocontrol. Their critical role is highlighted in the industrial synthesis of complex pharmaceuticals, such as the HIV protease inhibitor Indinavir, making them indispensable for both academic researchers and drug development professionals.[4][5][6]

References

Sources

Application Notes & Protocols: Strategic Use of Chiral Amines in the Asymmetric Synthesis of (S)-Rotigotine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Central Role of Chirality in Rotigotine Synthesis

Rotigotine is a non-ergoline dopamine agonist highly effective in the management of Parkinson's disease and restless legs syndrome. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry; the pharmacological activity resides exclusively in the (S)-enantiomer.[1] Consequently, the cornerstone of any viable synthetic strategy is the efficient and precise establishment of this chiral center.

While the topic specifies the use of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine, a review of established and scaled-up synthetic routes reveals that this specific bromo-aminoindane is not a conventional precursor for Rotigotine.[2] The core structure of Rotigotine is a tetralin, and constructing this four-carbon-fused ring from an indane precursor would likely involve complex, low-yield ring-expansion reactions, which are not favored in process chemistry.

Therefore, to provide a guide that is both scientifically robust and practically relevant, this document will focus on a widely recognized and efficient asymmetric pathway starting from 5-methoxy-2-tetralone. This approach still hinges on the formation and reaction of a key chiral amine intermediate, thus addressing the core of the topic while being grounded in field-proven methodologies. We will explore the critical step of asymmetric reductive amination, which sets the required stereocenter, followed by the subsequent transformations to yield the final active pharmaceutical ingredient (API).

Part 1: The Synthetic Blueprint — Asymmetric Synthesis from 5-Methoxy-2-tetralone

The most elegant and atom-economical approach to (S)-Rotigotine involves the direct asymmetric synthesis of the key chiral amine intermediate. This strategy bypasses the need for classical resolution of a racemic mixture, which has a maximum theoretical yield of only 50% and requires additional processing steps. The modern pathway involves a catalytic asymmetric reductive amination, a powerful transformation that forms a C-N bond and a stereocenter simultaneously.[3][4]

The overall synthesis can be logically segmented into three primary stages:

  • Stereocenter Construction: Asymmetric reductive amination of 5-methoxy-2-tetralone with propylamine to form the chiral secondary amine, (S)-N-propyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.

  • Side-Chain Installation: N-alkylation of the chiral amine with a 2-(thiophen-2-yl)ethyl moiety.

  • Final Deprotection: Cleavage of the methoxy ether to unveil the phenolic hydroxyl group of Rotigotine.

G cluster_0 Overall Rotigotine Synthesis Pathway A 5-Methoxy-2-tetralone B (S)-N-Propyl-5-methoxy- 1,2,3,4-tetrahydronaphthalen-2-amine A->B Step 1: Asymmetric Reductive Amination (+ Propylamine, Chiral Catalyst) C N-Propyl-N-(2-(thiophen-2-yl)ethyl)- 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine B->C Step 2: N-Alkylation (+ 2-(Thiophen-2-yl)ethyl Tosylate) D (S)-Rotigotine C->D Step 3: O-Demethylation (+ BBr3 or HBr)

Caption: High-level overview of the asymmetric synthesis of (S)-Rotigotine.

Part 2: Mechanistic Insights and Causality

Step 1: Asymmetric Reductive Amination — The Chirality-Defining Step

The success of the entire synthesis hinges on this initial transformation. By reacting 5-methoxy-2-tetralone with propylamine in the presence of a chiral catalyst, the desired (S)-enantiomer is generated with high enantiomeric excess (ee).

  • Causality and Experimental Choice: A chiral phosphoric acid (CPA) catalyst is often employed in conjunction with a Hantzsch ester as the reducing agent.[5] The CPA protonates the imine formed in situ from the tetralone and propylamine, creating a chiral ion pair. The Hantzsch ester is then directed by the bulky chiral environment of the catalyst to deliver a hydride to one specific face of the imine, selectively forming the (S)-amine. This method is favored for its operational simplicity and avoidance of transition metals.

  • Mechanism:

    • Condensation of 5-methoxy-2-tetralone and propylamine to form a transient iminium ion.

    • Formation of a chiral complex between the iminium ion and the chiral phosphoric acid catalyst.

    • Stereoselective hydride transfer from the Hantzsch ester to the Re-face of the iminium carbon, yielding the (S)-amine.

Step 2: N-Alkylation — Completing the Amine Substitution

With the chiral secondary amine in hand, the next step is to introduce the 2-(thiophen-2-yl)ethyl side chain.

  • Causality and Experimental Choice: This is typically achieved via a standard nucleophilic substitution (SN2) reaction. A common and effective electrophile is 2-(thiophen-2-yl)ethyl tosylate or a related sulfonate ester. Tosylates are excellent leaving groups, facilitating a clean and efficient reaction. The secondary amine, being a potent nucleophile, readily displaces the tosylate to form the tertiary amine. The reaction is driven to completion using a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to scavenge the sulfonic acid byproduct.

Step 3: O-Demethylation — The Final Unveiling

The methoxy group serves as a robust protecting group for the phenol throughout the synthesis. The final step is its removal to yield the active Rotigotine molecule.

  • Causality and Experimental Choice: Ether cleavage requires a strong Lewis acid or protic acid. Boron tribromide (BBr₃) is highly effective for cleaving aryl methyl ethers due to the strong B-O bond formed in the intermediate. Alternatively, concentrated hydrobromic acid (HBr) can be used at elevated temperatures. BBr₃ is often preferred for its high reactivity at lower temperatures, which can help minimize side reactions.

Part 3: Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Asymmetric Reductive Amination

G cluster_workflow Workflow: Asymmetric Reductive Amination start Charge Reactor with: - 5-Methoxy-2-tetralone - Toluene - Molecular Sieves add_reagents Add: - Chiral Phosphoric Acid Catalyst - Hantzsch Ester - Propylamine start->add_reagents react Stir at Room Temperature (20-24 hours) Monitor by TLC/HPLC add_reagents->react quench Quench Reaction (e.g., with aq. NaHCO₃) react->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify end Isolate (S)-N-Propyl-5-methoxy- 1,2,3,4-tetrahydronaphthalen-2-amine purify->end

Caption: Experimental workflow for the key stereocenter-forming step.

Materials:

  • 5-Methoxy-2-tetralone (1.0 eq)

  • Propylamine (1.5 eq)

  • Hantzsch Ester (1.2 eq)

  • (R)-TRIP or similar chiral phosphoric acid catalyst (0.02-0.05 eq)

  • 4Å Molecular Sieves

  • Toluene (anhydrous)

  • Ethyl acetate, Saturated aq. NaHCO₃, Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-methoxy-2-tetralone (1.0 eq) and activated 4Å molecular sieves.

  • Add anhydrous toluene to form a suspension.

  • Add the chiral phosphoric acid catalyst (0.05 eq) and the Hantzsch ester (1.2 eq).

  • Add propylamine (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture vigorously for 20-24 hours. Monitor the reaction progress by TLC or HPLC until the starting tetralone is consumed.

  • Upon completion, filter off the molecular sieves and quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired chiral secondary amine.[5]

Protocol 2: N-Alkylation with 2-(Thiophen-2-yl)ethyl Tosylate

Materials:

  • (S)-N-Propyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq)

  • 2-(Thiophen-2-yl)ethyl tosylate (1.1 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • In a flask under an inert atmosphere, dissolve the chiral amine (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) and 2-(thiophen-2-yl)ethyl tosylate (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-18 hours. Monitor by TLC/HPLC.

  • After cooling to room temperature, filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tertiary amine, which can be purified by column chromatography if necessary.

Protocol 3: O-Demethylation with Boron Tribromide (BBr₃)

Materials:

  • N-Propyl-N-(2-(thiophen-2-yl)ethyl)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq)

  • Boron Tribromide (BBr₃, 1M solution in DCM, 2.0-3.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Methanol, Saturated aq. NaHCO₃

Procedure:

  • Dissolve the methoxy-protected intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (2.5 eq) dropwise via syringe, maintaining the internal temperature below -65°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Re-cool the mixture to 0°C and quench the reaction by the slow, careful addition of methanol.

  • Allow the mixture to warm to room temperature and then carefully add saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract the product with DCM (3x volumes).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or crystallization to obtain pure (S)-Rotigotine.

Data Summary Table

StepKey ReactantsCatalyst / Key ReagentSolventTemp (°C)Time (h)Avg. Yield
1. Reductive Amination 5-Methoxy-2-tetralone, PropylamineChiral Phosphoric Acid, Hantzsch EsterToluene20-2520-2475-85%
2. N-Alkylation Chiral secondary amine, Thienylethyl tosylateK₂CO₃ (Base)Acetonitrile8212-18>90%
3. O-Demethylation Tertiary methoxy-amineBoron Tribromide (BBr₃)DCM-78 to 252-455-70%

Part 4: Quality Control and Final Product Validation

Ensuring the purity and stereochemical integrity of the final Rotigotine API is paramount. A battery of analytical techniques must be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product and all intermediates.

  • Mass Spectrometry (MS): Provides accurate molecular weight confirmation.

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC: Used to determine the chemical purity of the API, identifying and quantifying any process-related impurities or degradation products.[]

    • Chiral HPLC: This is a critical release test to determine the enantiomeric excess (ee) of the final product, confirming that the desired (S)-enantiomer has been produced with high stereoselectivity (typically >99.5% ee).

References

  • Qingmu Pharmaceutical. (2024). Understanding the Chemical Properties of Rotigotine API.
  • ResearchGate. (n.d.). Synthesis of anti-Parkinson's agent (S)-rotigotine 36. [Link]

  • Google Patents. (2017).
  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Man, S., et al. (2024). Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. Organic & Biomolecular Chemistry. [Link]

  • European Medicines Agency. (n.d.). Neupro, INN-Rotigotine. [Link]

  • Al-Rawashdeh, N. A. (2023). A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. Journal of University of Kerbala. [Link]

  • Google Patents. (2014).

Sources

Application Notes and Protocols for the Synthesis of Chiral Amine Building Blocks in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chiral Amines in Modern Pharmaceuticals

Chiral amines are fundamental structural motifs present in a vast array of pharmaceutical compounds, natural products, and other biologically active molecules.[1][2][3] It is estimated that approximately 40-45% of small molecule drugs contain at least one chiral amine moiety, underscoring their significance in medicinal chemistry.[2][3][4] The specific stereochemistry of these amine-containing centers is often crucial for therapeutic efficacy, as different enantiomers of a drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. Consequently, the development of efficient, selective, and sustainable methods for the synthesis of enantiopure chiral amines is a critical endeavor in the pharmaceutical industry.[5][6]

This guide provides an in-depth overview of key methodologies for the synthesis of chiral amine building blocks, intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the mechanistic underpinnings and rationale behind experimental design, empowering users to adapt and troubleshoot these methods for their specific applications.

I. Strategic Approaches to Chiral Amine Synthesis: A Comparative Overview

The synthesis of enantiopure chiral amines has historically been a significant challenge.[7] Traditional approaches often relied on the resolution of racemic mixtures, a process inherently limited to a 50% theoretical yield for the desired enantiomer, or the use of stoichiometric chiral auxiliaries, which can be wasteful.[6][7] Modern synthetic chemistry has ushered in an era of catalytic asymmetric methods that offer more efficient and atom-economical routes. The primary strategies employed today can be broadly categorized as:

  • Biocatalytic Methods: Leveraging the exquisite selectivity of enzymes to catalyze stereoselective transformations.

  • Transition-Metal Catalysis: Utilizing chiral metal complexes to effect asymmetric hydrogenation, reductive amination, and other C-N bond-forming reactions.

  • Organocatalysis: Employing small, chiral organic molecules to catalyze asymmetric reactions.

  • Resolution of Racemic Mixtures: Classic and modern techniques for separating enantiomers.

The choice of method depends on a variety of factors, including the structure of the target amine, the availability of starting materials, scalability requirements, and cost considerations.

Table 1: Comparative Overview of Key Chiral Amine Synthesis Strategies
StrategyKey AdvantagesKey LimitationsTypical Applications
Biocatalysis (e.g., Transaminases) High enantioselectivity (>99% ee is common), mild reaction conditions (aqueous media, ambient temperature/pressure), environmentally benign.[4][7][8][9]Substrate scope can be limited for wild-type enzymes, potential for product/substrate inhibition, reaction equilibrium may need to be shifted.[10][11]Synthesis of primary amines from prochiral ketones, kinetic resolution of racemic amines.[4][11]
Transition-Metal Catalysis (e.g., Asymmetric Hydrogenation) Broad substrate scope, high efficiency and turnover numbers, well-established and scalable.[2][3]Requires specialized chiral ligands, potential for heavy metal contamination in the final product, often requires high-pressure hydrogen gas.[7]Asymmetric hydrogenation of imines and enamines, asymmetric reductive amination.[2][3]
Organocatalysis Metal-free, avoids heavy metal contamination, often uses readily available and stable catalysts.[12]Catalyst loading can be higher than with transition metals, scalability can be a challenge for some systems.Asymmetric Mannich reactions, Michael additions to form C-N bonds.[12]
Resolution of Racemic Mixtures Applicable to a wide range of amines, well-established classical techniques (diastereomeric crystallization).[13]Maximum theoretical yield of 50% for the desired enantiomer (unless coupled with racemization), can be labor-intensive.[6][7]Separation of enantiomers when asymmetric synthesis is not feasible or cost-effective.

II. Biocatalytic Synthesis of Chiral Amines: The Power of Enzymes

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral amines, offering exceptional levels of stereoselectivity under mild conditions.[7][8][9] Among the various enzyme classes, ω-transaminases (ω-TAs) have garnered significant attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones.[4][14]

A. ω-Transaminase (ω-TA) Mediated Asymmetric Synthesis

Principle: ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[4][14] In the context of chiral amine synthesis, a prochiral ketone is converted to a chiral amine by accepting an amino group from a sacrificial amine donor, such as L-alanine or isopropylamine.[11][15] The high stereoselectivity of the enzyme ensures the formation of a single enantiomer of the amine product.

Causality of Experimental Choices:

  • Enzyme Selection: The choice of ω-TA is critical and depends on the target substrate and desired stereochemistry (i.e., (R)- or (S)-selective).[14] A wide range of commercially available and engineered transaminases allows for broad substrate scope.

  • Amine Donor: Isopropylamine is a commonly used "smart" amine donor because its deaminated byproduct, acetone, is volatile and can be removed to drive the reaction equilibrium towards product formation.[11][16]

  • pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. These parameters must be carefully controlled to ensure efficient catalysis.

  • Cofactor: PLP is an essential cofactor for transaminase activity and is typically added to the reaction mixture.[14]

Workflow for ω-Transaminase Catalyzed Asymmetric Synthesis:

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Buffer Preparation (e.g., pH 7.5) F Combine Reagents in Reaction Vessel A->F B Substrate (Ketone) Dissolution B->F C Amine Donor (e.g., Isopropylamine) C->F D PLP Cofactor D->F E ω-Transaminase (Lyophilized powder or solution) E->F G Incubate with Agitation (Controlled Temperature) F->G H Monitor Reaction Progress (e.g., HPLC, GC) G->H I Quench Reaction (e.g., adjust pH) H->I Upon completion J Extract Product I->J K Purify Chiral Amine (e.g., Crystallization, Chromatography) J->K

Caption: General workflow for ω-transaminase catalyzed asymmetric synthesis of a chiral amine.

Protocol 1: General Procedure for ω-Transaminase Mediated Asymmetric Synthesis of a Chiral Amine

Materials:

  • Prochiral ketone substrate

  • (R)- or (S)-selective ω-Transaminase

  • Isopropylamine (or other suitable amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Reaction Setup:

    • To a thermostatted reaction vessel, add the buffer solution.

    • Add the prochiral ketone substrate to a final concentration of 10-50 mM.

    • Add the amine donor (e.g., isopropylamine) in excess (e.g., 0.5-1.0 M).

    • Add PLP to a final concentration of 1 mM.

    • Initiate the reaction by adding the ω-transaminase (e.g., 1-10 mg/mL).

  • Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the conversion of the ketone to the amine product by a suitable analytical method (e.g., HPLC or GC) at regular intervals.

  • Work-up:

    • Once the reaction has reached completion (or the desired conversion), quench the reaction by adjusting the pH of the solution to >10 with an aqueous base (e.g., NaOH). This ensures the product amine is in its free base form.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine.

  • Purification:

    • The crude product can be further purified by standard techniques such as column chromatography or crystallization. For long-term storage, the amine can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent.

III. Transition-Metal Catalyzed Asymmetric Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the creation of chiral molecules.[2][3] For chiral amine synthesis, asymmetric hydrogenation of imines and asymmetric reductive amination are particularly prominent methods.[2][3][17]

A. Asymmetric Hydrogenation of Imines

Principle: This method involves the direct hydrogenation of a prochiral imine using molecular hydrogen in the presence of a chiral transition-metal catalyst. The catalyst, typically based on iridium, rhodium, or ruthenium complexed with a chiral ligand, controls the facial selectivity of hydride addition to the C=N double bond, leading to the formation of an enantioenriched amine.[2][3]

Causality of Experimental Choices:

  • Catalyst System: The combination of the metal precursor and the chiral ligand is crucial for achieving high enantioselectivity and reactivity. A vast library of chiral ligands, such as those based on BINAP, DuPhos, and Josiphos, have been developed to suit different substrates.

  • Substrate: The electronic and steric properties of the imine substrate can significantly influence the reaction outcome.

  • Hydrogen Pressure and Temperature: These parameters affect the reaction rate and, in some cases, the enantioselectivity. Optimization is often required for each specific substrate-catalyst system.

  • Solvent: The solvent can influence catalyst solubility, stability, and activity.

Logical Relationship for Asymmetric Hydrogenation of Imines:

logic cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions A Prochiral Imine H Chiral Amine Product A->H B H₂ (Hydrogen Gas) B->H C Chiral Ligand C->H D Metal Precursor (e.g., [Ir(COD)Cl]₂) D->H E Solvent E->H F Temperature F->H G Pressure G->H

Caption: Key components influencing the outcome of asymmetric imine hydrogenation.

Protocol 2: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of an N-Aryl Ketimine

Materials:

  • N-Aryl ketimine substrate

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral phosphine ligand (e.g., (S)-xyl-P-Phos)

  • Degassed solvent (e.g., methanol, toluene)

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in a glovebox):

    • In a Schlenk flask, dissolve [Ir(COD)Cl]₂ and the chiral ligand (in a 1:2.2 molar ratio of Ir dimer to ligand) in the degassed solvent.

    • Stir the solution at room temperature for 30-60 minutes to allow for catalyst formation.

  • Reaction Setup:

    • In the autoclave, dissolve the N-aryl ketimine substrate in the degassed solvent.

    • Transfer the prepared catalyst solution to the autoclave via cannula.

    • Seal the autoclave.

  • Hydrogenation:

    • Purge the autoclave with hydrogen gas several times.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 25-60 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots (after carefully depressurizing and purging with inert gas) and analyzing by HPLC or GC.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Enantiomeric Excess Determination:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

IV. Resolution of Racemic Amines

While asymmetric synthesis is often the preferred route, resolution of racemic mixtures remains a valuable and practical method, especially on an industrial scale.[13] Kinetic resolution and diastereomeric crystallization are two common approaches.

A. Enzymatic Kinetic Resolution

Principle: In an enzymatic kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic amine at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated. Lipases are commonly used for this purpose.[13]

Causality of Experimental Choices:

  • Enzyme: The choice of lipase is crucial for achieving high enantioselectivity (E-value). Candida antarctica lipase B (CALB) is a robust and widely used enzyme.[13]

  • Acylating Agent: The acylating agent (e.g., an ester like ethyl acetate) should be chosen to give a good rate of reaction and high selectivity.

  • Solvent: The reaction is typically carried out in an organic solvent that does not denature the enzyme.

  • Conversion: The reaction must be stopped at approximately 50% conversion to obtain both the acylated and unreacted amines with high enantiomeric excess.

Protocol 3: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

Materials:

  • Racemic amine

  • Immobilized Lipase (e.g., Novozym 435, which is CALB immobilized on acrylic resin)

  • Acylating agent (e.g., ethyl acetate)

  • Organic solvent (e.g., toluene, hexane)

Procedure:

  • Reaction Setup:

    • To a flask, add the racemic amine, the organic solvent, and the acylating agent.

    • Add the immobilized lipase to the mixture.

  • Reaction:

    • Stir the suspension at a controlled temperature (e.g., 40 °C).

    • Monitor the reaction progress by GC or HPLC, tracking the consumption of the starting amine and the formation of the acylated product.

  • Work-up:

    • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme (which can often be reused).

    • The filtrate now contains a mixture of the unreacted amine and the acylated amine.

    • The unreacted amine can be separated from the acylated amine by extraction with an acidic aqueous solution. The amine will be protonated and move to the aqueous phase, while the neutral amide remains in the organic phase.

    • The separated amine and amide can then be isolated by basifying the aqueous layer and extracting the amine, and by concentrating the organic layer for the amide. The amide can be hydrolyzed back to the amine if desired.

V. Conclusion and Future Outlook

The synthesis of chiral amine building blocks is a dynamic and evolving field. While powerful methods in biocatalysis and transition-metal catalysis have become routine, the quest for more sustainable, efficient, and versatile synthetic routes continues. Future developments are likely to focus on:

  • Enzyme Engineering: Expanding the substrate scope and improving the stability of enzymes like transaminases through directed evolution and rational design.[7][9]

  • Novel Catalytic Systems: The development of new chiral ligands and catalysts based on earth-abundant and non-toxic metals.

  • Flow Chemistry: The application of continuous flow technologies to improve the safety, efficiency, and scalability of chiral amine synthesis.

  • Chemo-enzymatic Cascades: Combining the advantages of chemical and enzymatic catalysis in one-pot processes to streamline synthetic sequences.[16]

By understanding the principles and protocols outlined in this guide, researchers and scientists will be better equipped to tackle the challenges of chiral amine synthesis and contribute to the development of the next generation of pharmaceuticals.

References

  • Enzymatic synthesis of pharmaceutical drugs containing chiral amines. - ResearchGate. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. Available at: [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity - ACS Publications. Available at: [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines - RSC Publishing. Available at: [Link]

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC. Available at: [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. Available at: [Link]

  • Three-Component Catalytic Asymmetric Synthesis of Aliphatic Amines - ACS Publications. Available at: [Link]

  • Novel Reductive Aminases for the Preparation of Chiral Amines - Research Explorer. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

  • Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Examples of catalytic asymmetric amine synthesis using organic catalysts. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed. Available at: [Link]

  • [PDF] Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization | Semantic Scholar. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. Available at: [Link]

  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 | Journal of the American Chemical Society. Available at: [Link]

  • Process considerations for the asymmetric synthesis of chiral amines using transaminases. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. Available at: [Link]

  • V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. Available at: [Link]

  • Chiral Amines in Total Synthesis: The Biocatalytic Approach - Wiley Analytical Science. Available at: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. Available at: [Link]

  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - RSC Publishing. Available at: [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines - MDPI. Available at: [Link]

  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS - Chemistry | Illinois. Available at: [Link]

  • (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor - ResearchGate. Available at: [Link]

  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed. Available at: [Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids - MDPI. Available at: [Link]

  • Chiral Amines in Asymmetric Synthesis - Merck Millipore. Available at: [Link]

  • Chiral Amine Synthesis. Methods, Developments and Applications - ResearchGate. Available at: [Link]

  • (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - ResearchGate. Available at: [Link]

Sources

Synthetic Routes to Substituted Indane Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indane scaffold, a five-membered carbocyclic ring fused to a benzene ring, is a privileged structure in medicinal chemistry and materials science. Its derivatives are integral components of numerous biologically active molecules and pharmaceuticals, including drugs for neurodegenerative diseases and cancer.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for constructing substituted indane derivatives, offering field-proven insights, detailed protocols, and a comparative analysis to aid researchers, scientists, and drug development professionals in this critical area of organic synthesis.

Core Synthetic Strategies: A Comparative Overview

The construction of the indane core primarily relies on intramolecular cyclization reactions. The choice of a specific synthetic route is often dictated by the desired substitution pattern, availability of starting materials, scalability, and required stereochemical control. The most prominent and versatile methods include Friedel-Crafts reactions, the Nazarov cyclization, and various transition-metal-catalyzed annulations.

Table 1: Comparative Analysis of Key Synthetic Routes to Indane Derivatives
Synthetic RouteStarting MaterialsKey TransformationCatalysts/ReagentsKey AdvantagesPotential Drawbacks
Intramolecular Friedel-Crafts Acylation 3-Arylpropionic acids or their acyl chloride derivatives.[1]Intramolecular electrophilic aromatic substitution.[3]Strong Brønsted or Lewis acids (e.g., PPA, TfOH, AlCl₃).[3]Utilizes readily available starting materials; a well-established and robust method.[3]May require harsh reaction conditions and stoichiometric amounts of catalyst.[3]
Nazarov Cyclization Divinyl ketones or their precursors (e.g., chalcones).[3][4]4π-conrotatory electrocyclic ring closure.[4]Strong Brønsted or Lewis acids (e.g., TFA, Cu(OTf)₂).[4][5]Convergent synthesis that can rapidly build molecular complexity.[3]Synthesis of the substrate can be complex; potential for side reactions.[3][6]
Pauson-Khand Reaction An alkyne, an alkene, and carbon monoxide.[7][2+2+1] cycloaddition.[7]Dicobalt octacarbonyl is traditionally used; other transition metals can also be employed.[7]Forms a cyclopentenone ring in a single step; highly effective for intramolecular reactions.[7]Often requires stoichiometric amounts of the metal carbonyl complex.[7]
Asymmetric Synthesis (Imine Reductase) Substituted indanones and amines.[8]Biocatalytic asymmetric reductive amination.[8]Engineered imine reductases (IREDs).[8][9]Highly enantioselective, producing chiral amines with excellent purity.[8][9]Requires specialized enzymes and optimization of biocatalytic conditions.

In-Depth Analysis of Synthetic Routes and Protocols

This section delves into the mechanistic details and provides step-by-step protocols for the key synthetic strategies.

Intramolecular Friedel-Crafts Acylation: The Classic Approach

The intramolecular Friedel-Crafts acylation is a cornerstone for the synthesis of 1-indanones, which are common precursors to a wide range of indane derivatives.[1] The reaction involves the cyclization of a 3-arylpropanoic acid or its more reactive acyl chloride derivative in the presence of a strong acid catalyst.[1][3]

Mechanism Insight: The reaction is initiated by the activation of the carboxylic acid or acyl chloride by a Lewis or Brønsted acid, which generates a highly electrophilic acylium ion. The aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion to form a sigma complex. Subsequent deprotonation restores aromaticity and yields the 1-indanone product.[1]

Friedel_Crafts_Acylation cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Final Product 3-Arylpropanoyl_chloride 3-Arylpropanoyl chloride Acylium_Ion Acylium Ion (Electrophile) 3-Arylpropanoyl_chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Intramolecular Attack 1-Indanone 1-Indanone Sigma_Complex->1-Indanone Deprotonation

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-phenylpropanoic acid.

  • Reagent Addition: Add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to ensure efficient stirring.

  • Reaction Conditions: Heat the mixture to 100°C with vigorous stirring for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, carefully pour the hot mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-indanone.

Non-conventional energy sources like microwaves and ultrasound have been successfully employed to drive this reaction, often leading to shorter reaction times and improved yields, aligning with the principles of green chemistry.[10]

The Nazarov Cyclization: A Powerful Ring-Forming Tool

The Nazarov cyclization is a highly efficient method for synthesizing five-membered rings, making it an excellent strategy for constructing the indanone core.[4] This reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone or a precursor like a chalcone.[4][6]

Mechanism Insight: The reaction is initiated by the activation of the divinyl ketone substrate with a protic or Lewis acid, which generates a pentadienyl cation. This intermediate then undergoes a 4π conrotatory electrocyclic ring closure to form a resonance-stabilized cyclopentenyl cation. Subsequent elimination of a proton yields the 1-indanone product. The regioselectivity of the elimination can sometimes lead to a mixture of isomers, which has been a limitation of the classical Nazarov cyclization.[6] However, modern variations using polarized enones and catalytic amounts of Lewis acids like Cu(OTf)₂ can provide single diastereoisomers in high yields.[5]

Nazarov_Cyclization cluster_start Starting Material cluster_activation Activation cluster_cyclization Electrocyclization cluster_product Final Product Divinyl_Ketone Divinyl Ketone (e.g., Chalcone) Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation + Acid Catalyst Acid_Catalyst Acid Catalyst (Brønsted or Lewis) Cyclopentenyl_Cation Cyclopentenyl Cation Pentadienyl_Cation->Cyclopentenyl_Cation 4π Electrocyclization Substituted_Indanone Substituted Indanone Cyclopentenyl_Cation->Substituted_Indanone Proton Elimination

Caption: Mechanism of the Nazarov Cyclization.

Experimental Protocol: Copper-Catalyzed Nazarov Cyclization [5]

  • Reaction Setup: To a solution of the chalcone substrate in a suitable solvent (e.g., dichloroethane), add a catalytic amount of copper(II) triflate (Cu(OTf)₂).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60°C) for the required time (e.g., 24 hours). Monitor the reaction by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted indanone.

This method has been successfully applied to synthesize a variety of substituted indanones, including those with fluorine substituents, by trapping the intermediate cation with an electrophilic fluorinating agent.[6]

Transition-Metal-Catalyzed Annulations

Recent advances have highlighted the power of transition-metal catalysis for the construction of the 1-indanone core.[11] These methods often offer mild reaction conditions and high functional group tolerance.

The Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, mediated by a metal carbonyl complex, typically dicobalt octacarbonyl, to form an α,β-cyclopentenone.[7] The intramolecular version of this reaction is particularly powerful for constructing fused bicyclic systems containing an indanone moiety.

Mechanism Insight: The reaction begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex. Coordination of the alkene, followed by migratory insertion of carbon monoxide and reductive elimination, delivers the cyclopentenone product.[7]

Experimental Protocol: Intramolecular Pauson-Khand Reaction [12]

  • Complex Formation: To a solution of the enyne substrate in a suitable solvent like THF under an argon atmosphere, add dicobalt octacarbonyl (Co₂(CO)₈). Stir the reaction for 1 hour to allow for the formation of the alkyne-cobalt complex.

  • Promotion of Cyclization: Add a promoter, such as DMSO, and heat the reaction mixture (e.g., to 50-65°C) for several hours.

  • Workup: After cooling to room temperature, add diethyl ether and filter the mixture through Celite, washing with acetone.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the fused indanone derivative.

Asymmetric Synthesis of Indane Derivatives

The development of enantioselective methods for the synthesis of chiral indane derivatives is of paramount importance, particularly for pharmaceutical applications. Biocatalysis, utilizing engineered enzymes, has emerged as a powerful tool for achieving high stereoselectivity.

Imine Reductase (IRED)-Catalyzed Asymmetric Reductive Amination: Engineered IREDs can catalyze the asymmetric reduction of imines, formed from substituted indanones and amines, to produce chiral N-substituted amino indane derivatives with high enantiomeric excess (>99% ee).[8][9] This approach has been successfully applied to the synthesis of a key intermediate for the drug Ozanimod.[9]

Experimental Protocol: Enzymatic Asymmetric Reductive Amination [8]

  • Reaction Mixture Preparation: In a suitable buffer, combine the 1-indanone substrate, an amine (e.g., ethanolamine), a glucose dehydrogenase for cofactor regeneration, NAD⁺, and the engineered imine reductase.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking. A fed-batch strategy, where the imine substrate is added continuously, can be employed to overcome substrate hydrolysis and improve yields.[9]

  • Workup and Extraction: After the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the chiral amino indane derivative by column chromatography.

Conclusion and Future Perspectives

The synthesis of substituted indane derivatives continues to be an active area of research, driven by their significance in drug discovery and materials science. While classical methods like the Friedel-Crafts acylation and Nazarov cyclization remain highly relevant, modern transition-metal-catalyzed and biocatalytic approaches offer milder conditions, greater functional group tolerance, and access to chiral molecules with high enantiopurity. The choice of synthetic strategy should be guided by a thorough analysis of the target molecule's structure and the specific requirements of the research program. Future developments in this field will likely focus on the discovery of novel catalytic systems that are more efficient, selective, and sustainable.

References

  • A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYN0EVly40Oawiwwa5EB3rAGOVyqQM4CogjQpSsdlQW-WM3OB20re8gQrXLpiLVVnaW4YseE_I-hF7kmp7qZya6W8w9H5dlDwHbRFu8iZr4bXLf3GpLUUc9gS8pwwjOq0YXjM7quv6jge2Bxmv7LlLRYM-Onkg5kZZ4og-bSfhqcf5wXuuMkci2DRr3ic7MkTeQdFJVAdbxf0D5vdvK_g0dNPyLh_-L8kBkg==]
  • Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol802490x]
  • Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5399616/]
  • Application Note: Synthesis of Substituted Indanones via Nazarov Cyclization. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • A Head-to-Head Battle for the Indanone Core: Friedel-Crafts Acylation vs. Nazarov Cyclization. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkt5RNqS8o9QMfGuii6qHnrd3JrXTfwcsyglnWaDTV7CsmMttt57EsYbwhjKwVZqCfu0JoKVDdw8U_qBNGhhYfUxiBEMg9CftTmRi1P9YNMMo2nN34YNDcJlnKQb37rhC_C19qnsDMc09302Z7nkCega0fzr-gxibpNbzj5EbxlhqxnSABNNYg3NxDr2qd4JNJoYq3lzonaKDl2bL9ORUEqS73_FS37VNLPzUhY_IcEtxefIqqNcRF]
  • Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5c01095]
  • Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40192318/]
  • Regioselective Synthesis of Indanones. [URL: https://www.organic-chemistry.org/abstracts/lit2/179.shtm]
  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/]
  • Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03780]
  • Dual Proton/Silver-Catalyzed Serial (5 + 2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b02220]
  • The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdPODJHv-RKEKur0RMNKJ2vNi9T84aoA8ZOwr7_RDWmVV6aP2Z4UtSU_-sL6DdkS6LJN9vQcf9vLPhPLzsnamL5dnuTMtyO_bS-8wczqMOW2JQSCytc141vES0NaXIfXkgnfKb0vQaofaNzg_rMe9Zujn97iUCdo0Sr3H3xObO-Dr7aXrz25XBMmCKgMZYt972KJXY7nycpT78UQohLDCQeVS-lD_Wl2LsqQ==]
  • Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj03352a]
  • Synthesis of 1-indanones through the intramolecular Friedel–Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate. [URL: https://www.researchgate.net/publication/223019807_Synthesis_of_1-indanones_through_the_intramolecular_Friedel-Crafts_acylation_reaction_using_NbCL5_as_Lewis_acid]
  • Asymmetric Synthesis of N -Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/275268494_Asymmetric_Synthesis_of_N_-Hydroxyethyl_Amino_Indane_Derivatives_Catalyzed_by_an_Engineered_Imine_Reductase]
  • Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03504j]
  • Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters - ACS Publications - American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.orglett.5c01095]
  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9501502/]
  • Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26132a]
  • A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c03369]
  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36144645/]
  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. [URL: https://api.semanticscholar.org/CorpusID:102925852]
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/13/48]
  • Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9679198/]
  • The synthesis of indane derivatives and antioxidant effects. Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Pauson–Khand reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pauson%E2%80%93Khand_reaction]
  • comparative study of different synthetic routes to indan derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Y1faozwsyOgs1F4BPNteP2pWwYUXHB-kTTjw1E51KOpfLkaRdsGhtWdGy79H2ZT8WHOW710dhAyRpFjgLWvc70v_rc50iM8aZo2hrmj9dsOzao5akJkEhvnUyN2mCBixpyL-xntnbMbnX645WC09_IDdVv1vLnO9_kQx0OPI5r026WIwVH2JtLjrMYzCZa3ZnbiUhOgfL6YXLbTE3Ji7sw==]
  • Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. [URL: https://www.researchgate.
  • Pauson-Khand Reaction. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/support-download/product-topics/2012/05/pauson-khand-reaction.html]
  • Indane synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Pauson-Khand Reaction. chem.iitb.ac.in. [URL: http://www.chem.iitb.ac.in/~cr/PAUSON-KHAND.pdf]
  • Synthesis of a Substituted Indane. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/170942/synthesis-of-a-substituted-indane]
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6255]
  • The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3657788/]
  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. [URL: https://www.organic-chemistry.org/abstracts/lit1/095.shtm]
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/165]
  • Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. [URL: https://www.mdpi.com/1420-3049/26/10/2928]
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4962]
  • Metal‐Free Catalytic Access to Indanes via Intermolecular Cyclization from Internal Olefins/Ethers and Mechanism Study. Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/343314483_Metal-Free_Catalytic_Access_to_Indanes_via_Intermolecular_Cyclization_from_Internal_OlefinsEthers_and_Mechanism_Study]

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a particular focus on preventing the common side reaction of dialkylation during N-alkylation experiments. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired monoalkylated product, and ensure the integrity of your synthetic pathways.

Troubleshooting Guide: Preventing Dialkylation

One of the most persistent challenges in the N-alkylation of primary amines like (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is the formation of the dialkylated byproduct.[1][2] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[2] This section addresses specific issues you might encounter and provides actionable solutions.

Question: I am observing a significant amount of dialkylated product in my reaction mixture. What are the primary causes and how can I mitigate this?

Answer: The formation of a dialkylated byproduct is a common issue stemming from the increased nucleophilicity of the initially formed secondary amine.[2] Several factors can be adjusted to favor monoalkylation.

Core Causality: The root of the problem lies in the relative reaction rates. Once some of the primary amine is converted to the monoalkylated secondary amine, this new, more nucleophilic species competes with the remaining primary amine for the alkylating agent.[2] If the concentration of the alkylating agent is high, or if the reaction conditions favor the reactivity of the secondary amine, dialkylation becomes a significant pathway.

Solutions:

  • Stoichiometry Control:

    • Use a Large Excess of the Amine: While not always practical due to the cost of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine, employing a significant excess of the amine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant primary amine.[3]

    • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period keeps its instantaneous concentration low. This minimizes the chance of a second alkylation event occurring before the majority of the primary amine has reacted.

  • Reaction Temperature:

    • Lower the Reaction Temperature: For highly reactive alkylating agents, reducing the temperature can help control the reaction rate and improve selectivity.[4] Lower temperatures generally decrease the rate of both mono- and dialkylation, but can sometimes provide a larger window for selective monoalkylation.

  • Solvent and Base Selection:

    • Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the primary and secondary amines. Aprotic polar solvents like DMF or DMSO are common, but careful optimization may be required.[5]

    • Base Selection: The base used to neutralize the acid generated during the reaction is critical. A bulky, non-nucleophilic base, such as diisopropylethylamine (DIPEA or Hünig's base), can be advantageous. Its steric hindrance prevents it from being alkylated itself.[6] The use of cesium carbonate (Cs₂CO₃) has also been reported to promote mono-N-alkylation while suppressing dialkylation.[3]

  • Alternative Synthetic Strategies:

    • Reductive Amination: This is often the preferred method for achieving selective monoalkylation.[7][8][9] Instead of an alkyl halide, a corresponding aldehyde or ketone is used. The primary amine first forms an imine, which is then reduced in situ to the secondary amine. Since the imine is formed in a controlled manner, over-alkylation is less of an issue.[9] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[9]

    • Use of Protecting Groups: Protecting the primary amine allows for a single alkylation event.[10][11][12][13] The amine is first converted to a less nucleophilic derivative, such as a carbamate (e.g., Boc or Cbz group) or a sulfonamide.[10][12][14] After the desired reaction on another part of the molecule, the protecting group is removed to reveal the monoalkylated secondary amine.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up a selective monoalkylation of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine with an alkyl halide?

A1: For direct alkylation with an alkyl halide, the following practices are recommended:

  • Molar Ratio: Use a 1.5 to 3-fold excess of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine relative to the alkylating agent.

  • Addition Method: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump.

  • Temperature: Start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Base: Use a sterically hindered, non-nucleophilic base like DIPEA.

  • Solvent: A polar aprotic solvent such as acetonitrile or DMF is a good starting point.

ParameterRecommended ConditionRationale
Molar Ratio (Amine:Alkylating Agent) 1.5:1 to 3:1Statistically favors monoalkylation.
Addition of Alkylating Agent Slow, dropwise, or via syringe pumpMaintains a low instantaneous concentration of the alkylating agent.
Temperature 0 °C to Room TemperatureControls reaction rate and improves selectivity.
Base Diisopropylethylamine (DIPEA)Non-nucleophilic and sterically hindered to prevent side reactions.
Solvent Acetonitrile, DMFPolar aprotic solvents are generally effective.

Q2: When should I consider using reductive amination instead of direct alkylation?

A2: Reductive amination is generally a more controlled and reliable method for producing monoalkylated secondary amines and should be considered when:[8][9]

  • You are experiencing significant dialkylation with direct alkylation that cannot be easily optimized.

  • Your alkylating agent is an aldehyde or ketone.

  • You require high yields and purity of the monoalkylated product.

A stepwise procedure, where the imine is formed first and then reduced with an agent like NaBH₄, can further minimize dialkylation issues.[8]

Q3: What are the most common protecting groups for primary amines and under what conditions are they removed?

A3: The most common protecting groups for amines are carbamates.[10][12]

  • tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to basic conditions and catalytic reduction but is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[14]

  • Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate. It is stable to acidic conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd-C).[14]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Often used in peptide synthesis, it is stable to acidic conditions but is removed by treatment with a secondary amine like piperidine.[14]

Q4: How can I purify my desired monoalkylated product from the dialkylated byproduct?

A4: Separation can be challenging due to the similar nature of the products.

  • Column Chromatography: This is the most common method. The polarity difference between the mono- and dialkylated products, although sometimes small, can be exploited. Careful selection of the eluent system is crucial.

  • Acid-Base Extraction: If there is a significant difference in the basicity of the mono- and dialkylated amines, a careful pH-controlled extraction might be possible, though this is often difficult.

  • Protection Strategy for Purification: If chromatographic separation is difficult, you can protect the mixture of amines (e.g., with Boc₂O). The resulting protected amines may have different chromatographic properties, allowing for easier separation. The protecting group can then be removed from the purified monoalkylated product.[15]

Visualizing the Reaction Pathway and Troubleshooting Logic

Diagram 1: Reaction Pathway for N-Alkylation of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine

G cluster_0 Reactants cluster_1 Products Primary Amine (R)-5-Bromo-2,3-dihydro- 1H-inden-1-amine Monoalkylated Product Desired Secondary Amine Primary Amine->Monoalkylated Product 1st Alkylation (Desired) Alkylating Agent R-X Alkylating Agent->Monoalkylated Product Dialkylated Product Undesired Tertiary Amine Alkylating Agent->Dialkylated Product Monoalkylated Product->Dialkylated Product 2nd Alkylation (Side Reaction)

Caption: N-Alkylation reaction pathway showing the formation of both desired and undesired products.

Diagram 2: Troubleshooting Workflow for Dialkylation

G start Dialkylation Observed? stoichiometry Adjust Stoichiometry (Excess Amine, Slow Addition of R-X) start->stoichiometry Yes temperature Lower Reaction Temperature stoichiometry->temperature Still an issue success Monoalkylation Achieved stoichiometry->success Resolved base_solvent Optimize Base and Solvent (e.g., DIPEA, Cs2CO3) temperature->base_solvent Still an issue temperature->success Resolved reductive_amination Switch to Reductive Amination base_solvent->reductive_amination Still an issue base_solvent->success Resolved protection Use a Protecting Group Strategy reductive_amination->protection If not feasible reductive_amination->success Resolved protection->success Resolved

Caption: Decision tree for troubleshooting and preventing dialkylation in amine reactions.

References

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18430-18436. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Li, G., Liu, Y., & Zhang, L. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(21), 3143-3147. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. PubChem Compound Summary for CID 92134900. [Link]

  • MySkinRecipes. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]

  • Tang, W., & Zhang, X. (2002). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. [Link]

Sources

Technical Support Center: Purification of N-Substituted 5-Bromo-1-Aminoindan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-substituted 5-bromo-1-aminoindan derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this important class of compounds. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your research materials.

Frequently Asked Questions (FAQs)

Q1: My purified N-substituted 5-bromo-1-aminoindan derivative is a yellow or brown oil/solid, but I expect a colorless compound. What is the likely cause and how can I fix it?

A: Discoloration in aromatic amines like your N-substituted 5-bromo-1-aminoindan derivative is a common issue, often arising from the oxidation of the amine functionality.[1] The electron-rich aromatic ring is susceptible to air oxidation, which can be accelerated by exposure to light and trace metal impurities. This process can lead to the formation of colored byproducts.

Solution:

  • Activated Carbon Treatment: For minor discoloration, you can dissolve the crude product in a suitable solvent and stir it with a small amount of activated carbon for a short period. The activated carbon will adsorb the colored impurities.[2] Be cautious, as prolonged exposure or excessive use of activated carbon can lead to a loss of your desired product.

  • Reversed-Phase Chromatography: If the discoloration persists, consider purification by reversed-phase flash chromatography. This technique can effectively separate your less polar product from more polar, colored impurities.[3]

  • Prevention: To prevent future discoloration, handle and store your compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials to protect it from light.[1]

Q2: I am struggling with the removal of unreacted 5-bromo-1-aminoindan from my reaction mixture. What is an effective method?

A: Unreacted starting material can often be a challenge to separate from the desired N-substituted product, especially if they have similar polarities. An effective method to remove the unreacted primary amine is through an acidic wash during the work-up procedure.

Solution:

  • Acid-Base Extraction: Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The primary amine of the starting material will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[4] Your N-substituted product, being a secondary or tertiary amine, may also be protonated, so it's crucial to check the solubility of your product's hydrochloride salt. If your product's salt is also water-soluble, this method may not be suitable. After the acid wash, you can neutralize the aqueous layer to recover the unreacted starting material if needed.

Q3: My N-alkylation reaction seems to have produced multiple products, leading to a complex mixture. What are the likely side products?

A: N-alkylation of a primary amine can sometimes lead to over-alkylation, resulting in the formation of a tertiary amine if your alkylating agent is reactive enough. If you are using a dihaloalkane as your alkylating agent, you can also get dimerization or polymerization.[5]

Solution:

  • Control of Stoichiometry: Carefully control the stoichiometry of your alkylating agent. Using a slight excess of the amine or adding the alkylating agent slowly can help to minimize dialkylation.

  • Column Chromatography: These side products can typically be separated from your desired mono-alkylated product by silica gel column chromatography due to their different polarities.

Troubleshooting Guide

This guide is designed to help you diagnose and solve specific purification problems you may encounter during your experiments.

Issue 1: Presence of Non-polar Impurities
  • Symptom: TLC analysis of your crude product shows spots with a higher Rf value than your desired product.

  • Likely Cause: These are likely non-polar impurities, such as unreacted alkylating agents or non-polar byproducts.

  • Troubleshooting Workflow:

    start Crude Product with Non-polar Impurities step1 Dissolve in a Minimal Amount of Non-polar Solvent (e.g., Hexane) start->step1 step2 Filter to Isolate the Desired Product step1->step2 step3 Wash the Precipitate with Cold Non-polar Solvent step2->step3 end Pure Product step3->end

    Caption: Workflow for removing non-polar impurities.

  • Detailed Protocol: Trituration

    • Place the crude product in a flask.

    • Add a small amount of a non-polar solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexanes, pentane).

    • Stir or sonicate the mixture for 10-15 minutes.

    • Filter the solid product and wash it with a small amount of the cold non-polar solvent.

    • Dry the product under vacuum.

Issue 2: Difficulty in Separating Diastereomers
  • Symptom: Your N-substituent introduces a new chiral center, resulting in a mixture of diastereomers that are difficult to separate by standard silica gel chromatography.

  • Likely Cause: Diastereomers have very similar physical properties, making their separation challenging.

  • Troubleshooting Workflow:

    start Diastereomeric Mixture step1 Optimize Column Chromatography Conditions start->step1 step2 Consider Chiral HPLC for Analytical Separation step1->step2 step3 Preparative Chiral Chromatography for Larger Scale Separation step2->step3 end Separated Diastereomers step3->end

    Caption: Strategy for separating diastereomers.

  • Detailed Protocol: Optimized Column Chromatography

    • Solvent System Screening: Systematically screen different solvent systems for your column chromatography. Sometimes, a less polar solvent system with a small amount of a more polar co-solvent can improve resolution.

    • Temperature: Running the column at a lower temperature can sometimes enhance the separation of diastereomers.

    • Chiral Stationary Phases: For preparative separation, consider using a chiral stationary phase column. While more expensive, this is often the most effective method for resolving diastereomers. Capillary electrophoresis with a chiral selector has been shown to be effective for the analytical separation of aminoindan diastereomers, suggesting that chromatographic methods with chiral selectors could also be successful.[6]

Issue 3: Product Streaking on Silica Gel TLC/Column
  • Symptom: Your product streaks on the TLC plate or elutes as a broad band during column chromatography.

  • Likely Cause: The basic amine functionality of your compound is interacting strongly with the acidic silanol groups on the silica gel.[7]

  • Troubleshooting Workflow:

    start Streaking on Silica step1 Add a Basic Modifier to the Eluent start->step1 step2 Use a Deactivated Silica Gel start->step2 end Improved Chromatography step1->end step2->end

    Caption: Methods to prevent streaking on silica gel.

  • Detailed Protocol: Column Chromatography with a Basic Modifier

    • Eluent Modification: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent system (e.g., hexane/ethyl acetate).[7] The triethylamine will compete with your product for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Pre-treating the Silica: You can also prepare a slurry of silica gel in your eluent containing the basic modifier and let it stand for a few hours before packing the column.

Data Summary Tables

Table 1: Recommended Solvent Systems for Column Chromatography

Polarity of N-substituentRecommended Starting Eluent System (v/v)Basic Modifier
Non-polar (e.g., alkyl)Hexane/Ethyl Acetate (9:1)0.5% Triethylamine
Moderately polar (e.g., benzyl)Hexane/Ethyl Acetate (7:3)0.5% Triethylamine
Polar (e.g., containing ester or amide)Dichloromethane/Methanol (98:2)0.5% Triethylamine

Table 2: Common Solvents for Recrystallization

SolventComments
Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy.[8]
Ethyl Acetate/HexaneA versatile solvent system for a wide range of polarities. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[8]
TolueneCan be effective for less polar compounds.
IsopropanolA good alternative to ethanol.

References

  • Biotage. (2023). How can I remove color from my reaction product? Retrieved from [Link]

  • Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Reddit. (2023). Problematic N-Alkylation. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Zhou, L., Thompson, R. A., Ellison, D. K., & Locke, D. C. (1997). Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis. Journal of Capillary Electrophoresis, 4(6), 279–285. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Google Patents. (2013). Decolorization of amines.
  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

Sources

Technical Support Center: (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Overview

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1443238-61-6).[1][2] This chiral brominated indane amine is a key synthetic intermediate in medicinal chemistry.[3] As an amine hydrochloride salt, its behavior and stability in solution are critical for the success of downstream applications, from chemical synthesis to biological assays. The hydrochloride salt form is typically used to enhance aqueous solubility and improve thermal stability over the free base.[4][5]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during experimental work.

Compound Properties:

Property Value Source
Molecular Formula C₉H₁₁BrClN [1][2]
Molecular Weight 248.55 g/mol [1]
Appearance Solid [6]

| Storage (Solid) | 2-8°C, Keep in dark place, inert atmosphere |[7] |

Frequently Asked Questions (FAQs) on Solution Stability

Q1: What is the general stability of this compound in aqueous solutions?

As a hydrochloride salt, the compound is the protonated form of a primary amine. In this state, it is expected to be relatively stable in aqueous solutions with an acidic to neutral pH. The protonation of the amine group protects it from certain degradation pathways, such as oxidation. However, stability is highly dependent on pH, temperature, and exposure to oxygen and light.

Q2: How does pH affect the stability of the compound in solution?

The pH of the solution is a critical factor.

  • Acidic to Neutral pH (pH < 7): The compound exists predominantly as the protonated ammonium salt. This form is generally stable against hydrolysis.

  • Basic pH (pH > 8-9): The compound will be deprotonated to its free base form, (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine.[8] The free amine, with its available lone pair of electrons on the nitrogen, is significantly more susceptible to oxidative degradation.[9] Therefore, prolonged storage in basic buffers should be avoided.

Q3: What are the recommended solvents for preparing stock solutions?
  • Aqueous Buffers: For most biological applications, use a buffer in the pH range of 5.0 to 7.4. Always prepare buffers with high-purity water and filter sterilize if necessary.

  • Organic Solvents: If required for a specific application, polar protic solvents such as methanol or ethanol can be used. Dimethyl sulfoxide (DMSO) is also a common choice. However, always perform a small-scale solubility test first. When using organic solvents, be mindful that they may contain impurities (e.g., peroxides in ethers) that can accelerate degradation.

Q4: Is the compound susceptible to oxidation or photolytic degradation in solution?

Yes, based on its chemical structure, it is susceptible to both.

  • Oxidation: The primary amine functional group and the benzylic carbon atom are potential sites for oxidation.[9][10] Dissolved oxygen in the solvent or exposure to air can lead to the formation of impurities like N-oxides or hydroxylamines.[9]

  • Photodegradation: Aromatic bromine compounds can be sensitive to light. It is a standard recommendation from ICH guidelines to evaluate the photostability of drug substances.[11] Therefore, solutions should always be protected from light by using amber vials or wrapping containers in aluminum foil.

Q5: Can the compound undergo racemization in solution?

Racemization, the conversion of the (R)-enantiomer to the (S)-enantiomer, is a potential risk, particularly under harsh conditions (e.g., extreme pH or high temperature). The chiral center is a benzylic amine, and while generally stable, its chiral integrity should be monitored in stability studies, especially if the solution is subjected to stress. Chiral analysis, typically by HPLC with a chiral stationary phase, is essential to confirm the enantiomeric purity over time.[12]

Troubleshooting Guide for Common Experimental Issues

This section addresses common problems that may indicate solution instability. The following flowchart provides a decision-making framework for troubleshooting.

TroubleshootingFlowchart start Unexpected Experimental Results (e.g., low activity, new HPLC peaks) check_age Is the solution freshly prepared? start->check_age prepare_fresh Prepare a fresh solution using best practices. check_age->prepare_fresh No still_issues Are issues still present? check_age->still_issues Yes rerun Re-run experiment prepare_fresh->rerun issue_resolved Issue Resolved rerun->issue_resolved rerun->still_issues consider_degradation Consider degradation pathways. Is the solution exposed to light, air, or high temp? still_issues->consider_degradation Yes implement_controls Implement controls: - Use amber vials - Degas solvent - Store at 2-8°C consider_degradation->implement_controls test_stability Perform a preliminary stability study (See Sec 4.2) implement_controls->test_stability

Caption: Troubleshooting workflow for solution stability issues.

Observed Issue Potential Cause (Stability-Related) Recommended Action
Decreased potency or activity in an assay over time. Chemical Degradation or Racemization: The active compound concentration is decreasing, or the less active (S)-enantiomer is forming.Prepare fresh solutions for each experiment. If not feasible, perform a time-course study to define the usable lifetime of the solution under your specific assay conditions. Verify enantiomeric purity via chiral HPLC.
Appearance of new peaks in HPLC/LC-MS analysis. Degradation: The new peaks are likely degradation products (e.g., oxides).Protect the solution from light and air (use degassed solvents, blanket with nitrogen/argon). Analyze a blank solvent to rule out solvent impurities. Perform forced degradation studies to tentatively identify degradants.[13]
Solution develops a yellow or brown color. Oxidative Degradation: The formation of colored products is a common sign of oxidation.Discard the solution immediately. Prepare a new solution using high-purity, degassed solvents and store it under an inert atmosphere (N₂ or Ar) at 2-8°C.
Precipitate forms in an aqueous buffer. Poor Solubility / pH Shift: The compound may be crashing out of solution, especially if the pH has shifted to become more basic, forming the less soluble free base.Verify the pH of the buffer. Ensure the concentration is below the solubility limit. A small amount of a co-solvent like DMSO may be added before dilution with buffer to aid solubility.

Recommended Protocols for Stability Assessment

Hypothesized Degradation Pathways

Understanding potential degradation pathways is key to designing stability studies.[9] Based on the structure, the primary vulnerabilities are oxidation and racemization.

Sources

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromoindanes

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the Suzuki-Miyaura cross-coupling of 5-bromoindanes. This reaction is a cornerstone for synthesizing a wide array of complex molecules in pharmaceutical and materials science research.[1][2] However, its success is highly dependent on the careful tuning of multiple reaction parameters.[3] This center provides causal explanations and actionable solutions to common challenges encountered in the lab.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identifying and resolving the issue.

Q1: My reaction has a very low yield or has not worked at all. Where do I start troubleshooting?

A low or zero yield is the most common issue and can stem from several sources. A systematic approach is crucial.

Step 1: Verify Reagent Quality and Stoichiometry

  • Boronic Acid/Ester Integrity: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[4] This is often accelerated by moisture, high temperatures, and certain bases.[5] Always use fresh, high-purity boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates.[4]

  • Solvent and Base Purity: Ensure solvents are anhydrous (if intended) and bases are of high quality. Grinding solid bases like K₃PO₄ into a fine powder can improve reproducibility.[6]

Step 2: Scrutinize the Reaction Environment

  • Oxygen Exclusion: The catalytic cycle relies on a Pd(0) species, which is readily oxidized to inactive Pd(II) by oxygen. Inadequate degassing is a frequent cause of failure. Ensure you have thoroughly sparged your solvent and reaction vessel with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive inert gas pressure throughout the experiment.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. If you suspect thermal instability, try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.

Step 3: Re-evaluate Your Choice of Reagents If the above checks do not resolve the issue, the chosen conditions may be suboptimal for the 5-bromoindane substrate.

  • Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[4][7] For an electron-rich substrate like 5-bromoindane, oxidative addition can be sluggish. Switching to a more electron-rich and bulky phosphine ligand, such as a Buchwald-type ligand (e.g., XPhos, SPhos), can significantly accelerate this rate-limiting step.[6][8][9]

  • Base and Solvent System: The base activates the boronic acid for transmetalation.[10] If using a carbonate base (e.g., K₂CO₃) in a biphasic system (e.g., Toluene/Water) fails, consider switching to an anhydrous system with a stronger, non-nucleophilic base like K₃PO₄ in a solvent like dioxane or 2-MeTHF.[9]

Q2: My reaction stalls and does not proceed to full conversion. What is causing this and how can I fix it?

Incomplete conversion often points to catalyst deactivation or an equilibrium issue.

  • Catalyst Deactivation: The most likely culprit is the gradual degradation of the catalyst over the reaction time.

    • Cause: This can be due to trace oxygen, thermal instability, or the formation of inactive palladium black.[4]

    • Solution: Improve degassing procedures. Consider using a more robust pre-catalyst system (e.g., a G3 or G4 Buchwald pre-catalyst) which is designed for higher stability and activity. Increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can also help push the reaction to completion, although this is a less elegant solution.

  • Insufficient Base Strength or Solubility: The base may not be strong enough or soluble enough in the reaction medium to efficiently activate the boronic acid throughout the reaction.

    • Cause: As the reaction proceeds, changes in the medium can affect base performance.

    • Solution: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility and basicity.[11] Using a solvent system that better solubilizes the base, such as DMF or aqueous mixtures, can also be beneficial, provided the substrates are stable under these conditions.

Q3: I am observing significant side products, particularly homo-coupling of the boronic acid (R-B(OH)₂ → R-R). How can I minimize this?

Homo-coupling occurs when two molecules of the boronic acid couple together. This side reaction consumes your nucleophile and complicates purification.

  • Cause 1: Presence of Pd(II) at the Start: If you are using a Pd(II) source (e.g., Pd(OAc)₂), it can directly catalyze the homo-coupling of the boronic acid as it is reduced to the active Pd(0) state.[4]

  • Solution 1: Use a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use a pre-catalyst that is designed to cleanly generate the active Pd(0) species.

  • Cause 2: Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) during the reaction, which then promotes homo-coupling.[4]

  • Solution 2: As emphasized before, rigorous degassing and maintaining an inert atmosphere are paramount.

  • Cause 3: Slow Oxidative Addition: If the oxidative addition of 5-bromoindane to the Pd(0) center is slow, the catalyst has more opportunity to engage in side reactions like homo-coupling.

  • Solution 3: Use a ligand that accelerates oxidative addition. Electron-rich, bulky monodentate phosphines are ideal for this purpose.[6][8] Additionally, adding the 5-bromoindane to the reaction mixture before the boronic acid can sometimes help, as it allows the catalyst to engage in the desired oxidative addition step first.

Frequently Asked Questions (FAQs)

What is the best "go-to" set of starting conditions for the Suzuki coupling of 5-bromoindane?

For a researcher new to this specific coupling, a reliable starting point is crucial. The following conditions are robust and have a high probability of success:

ComponentRecommendationRationale
Catalyst [Pd(dppf)Cl₂] or an XPhos-based pre-catalyst (e.g., XPhos Pd G3)Dppf is a versatile ligand for many cross-couplings. XPhos is a bulky, electron-rich ligand that is excellent for aryl bromides.[9] Pre-catalysts offer stability and ease of use.
Catalyst Loading 1-2 mol%A good starting point to balance efficiency and cost.
Ligand (If not using a pre-catalyst) dppf or XPhosDppf provides good stability, while XPhos actively promotes the key catalytic steps for aryl bromides.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a standard, effective base, often used with water. K₃PO₄ is a stronger base, typically used in anhydrous conditions.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)These solvent systems are effective for a wide range of substrates and dissolve both organic and inorganic reagents to facilitate the reaction.
Temperature 80-100 °CThis temperature range is usually sufficient to drive the reaction to completion without causing significant thermal degradation.
How does the choice of boronic acid versus a boronic ester affect the reaction?

Boronic acids are the traditional coupling partners. However, boronic esters (e.g., pinacol esters) offer significant advantages.[4]

  • Stability: Esters are generally more stable to storage and are less prone to protodeboronation under reaction conditions. This can be critical for achieving high yields, especially with sensitive substrates or during long reaction times.[4]

  • Purification: Boronic esters are often crystalline solids and are easier to purify by chromatography or recrystallization than the corresponding boronic acids.

  • Reaction Conditions: While many esters can be used directly, some may require slightly different activation conditions (e.g., stronger bases like Cs₂CO₃ or K₃PO₄) to facilitate hydrolysis to the active boronate species prior to transmetalation.[4]

What role does water play in the reaction? Can I run the reaction under completely anhydrous conditions?

Water plays a multifaceted role. It helps dissolve inorganic bases like K₂CO₃, creating a biphasic system. Mechanistically, it is believed that hydroxide ions play a key role in forming the "ate" complex of the boronic acid, which facilitates the transmetalation step.[4][10]

However, anhydrous conditions are not only possible but sometimes preferable, especially if your substrate is sensitive to hydrolysis. In such cases:

  • Use a strong, non-nucleophilic base that is soluble in organic solvents, such as K₃PO₄.

  • Select a polar aprotic solvent like dioxane, 2-MeTHF, or DMF.

  • Recent studies have shown that bases like TMSOK can facilitate transmetalation even under strictly anhydrous conditions.[4]

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-Br Pd0->PdII_Ar Oxidative Addition PdII_OH Ar-Pd(II)L₂-OH PdII_Ar->PdII_OH Ligand Exchange PdII_Ar_R Ar-Pd(II)L₂-R PdII_OH->PdII_Ar_R Transmetalation PdII_Ar_R->Pd0 Reductive Elimination Product Product (Ar-R) PdII_Ar_R->Product ArBr 5-Bromoindane (Ar-Br) ArBr->Pd0 BoronicAcid Boronic Acid (R-B(OH)₂) + Base BoronicAcid->PdII_OH Troubleshooting_Workflow start Low / No Yield check_reagents 1. Verify Reagents - Purity (Boronic Acid) - Activity (Catalyst) - Stoichiometry start->check_reagents check_setup 2. Check Setup - Inert Atmosphere? - Correct Temperature? - Solvent Anhydrous? check_reagents->check_setup Reagents OK reagent_issue Source fresh reagents. Use stable pre-catalyst. check_reagents->reagent_issue Issue Found setup_issue Improve degassing. Verify temperature probe. check_setup->setup_issue Issue Found incomplete_conv Incomplete Conversion? check_setup->incomplete_conv Setup OK side_products Side Products Observed? homocoupling Homo-coupling? side_products->homocoupling Yes deboronation Deboronated SM? side_products->deboronation No homocoupling->deboronation No homocoupling_sol Improve degassing. Use Pd(0) source. Use bulky ligand. homocoupling->homocoupling_sol Yes deboronation_sol Use boronic ester. Use milder base (KF). Lower temperature. deboronation->deboronation_sol Yes incomplete_conv->side_products No catalyst_death Increase catalyst loading. Use more robust ligand/ pre-catalyst (e.g., Buchwald). incomplete_conv->catalyst_death Yes base_issue Switch to stronger/ more soluble base (Cs₂CO₃). Change solvent system. catalyst_death->base_issue Still fails

Caption: A systematic workflow for troubleshooting failed Suzuki coupling reactions.

Standard Experimental Protocol

This protocol provides a detailed, step-by-step methodology for a standard Suzuki coupling reaction of 5-bromoindane with a generic arylboronic acid.

Materials:

  • 5-bromoindane (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • XPhos Pd G3 (0.02 eq, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the Schlenk flask. Seal the flask, and heat it under a high vacuum to remove adsorbed moisture. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Addition of Solids: Under a positive flow of inert gas, add 5-bromoindane, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst to the flask.

  • Solvent Addition: Add anhydrous dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (5-bromoindane).

  • Degassing: Seal the flask tightly. If not already done rigorously, perform three cycles of evacuating the flask headspace under vacuum followed by backfilling with inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for the intended duration (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture under inert conditions.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Suzuki Coupling. (2025-03-29). YouTube.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017-12-04).
  • Suzuki cross-coupling reaction. (2020-02-14). YouTube.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Why can't I achieve good yields for this Suzuki reaction? (2018-10-02).
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10).
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Suzuki reaction. Wikipedia.
  • How to approach choosing reaction conditions for Suzuki? (2024-02-23). Reddit.
  • Diagnosing issues with a failed Suzuki coupling? (2021-07-09). Reddit.

Sources

Technical Support Center: Deprotection of N-propargyl-5-bromo-1-aminoindan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the deprotection of N-propargyl-5-bromo-1-aminoindan. This document is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this specific transformation.

The N-propargyl group is not a conventional protecting group for amines; unlike Boc or Cbz groups which are designed for facile removal, the N-propargyl moiety is typically installed as a permanent structural feature or as a reactive handle for subsequent transformations, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1] Its removal presents a significant chemical challenge due to the strength and stability of the underlying C-N bond. This guide provides a framework of potential strategies, underlying mechanisms, and troubleshooting advice based on established chemical principles to assist in the development of a successful deprotection protocol.

Frequently Asked Questions (FAQs)

Q1: Why is the N-propargyl group not considered a standard amine protecting group?

A1: Standard protecting groups are designed to be removed under specific, mild conditions that do not affect other functional groups in the molecule.[2] The N-propargyl group is attached via a robust C(sp³)–N sigma bond which lacks a low-energy pathway for cleavage. Its primary utility is not protection, but rather to serve as a versatile building block or a functional handle for bio-orthogonal ligations.[3][4]

Q2: What are the main challenges in removing the N-propargyl group from an amine?

A2: The primary challenge is the inertness of the C-N bond. Unlike groups that can be removed by simple acidolysis, base treatment, or standard hydrogenolysis, cleaving the N-propargyl bond requires harsher conditions or specialized catalytic systems.[5] Key challenges include:

  • High Bond Dissociation Energy: The C-N bond is strong and requires significant energy input to break.

  • Lack of a Reactive Trigger: There is no inherent functionality within the N-propargyl group (like the carbonate in a Boc group) that facilitates its removal.

  • Potential for Side Reactions: The terminal alkyne is susceptible to side reactions like dimerization (Glaser coupling) or isomerization under basic or high-temperature conditions.[6]

Q3: How can I effectively monitor the progress of the deprotection reaction?

A3: A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): This is a quick method to visualize the consumption of the starting material and the appearance of the product. The deprotected amine (5-bromo-1-aminoindan) is more polar and will have a significantly lower Rf value than the N-propargylated starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows for the precise monitoring of the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It will also reveal the presence of any side products.

  • ¹H NMR Spectroscopy: Monitor the disappearance of the characteristic signals for the propargyl group (typically a triplet for the acetylenic proton around 2.2-2.5 ppm and a doublet for the methylene protons around 3.5-4.0 ppm). The appearance of a broad singlet corresponding to the primary amine (–NH₂) protons in the product will also be indicative of a successful reaction.

Q4: What are the most likely side reactions to anticipate?

A4: Depending on the chosen method, several side reactions can occur:

  • Propargyl-Allenyl Isomerization: Under basic or certain transition-metal-catalyzed conditions, the terminal alkyne can isomerize to a highly reactive allene, which may lead to polymerization or other undesired products.[6]

  • Glaser Coupling: In the presence of oxygen and trace copper contamination, the terminal alkyne can undergo oxidative homocoupling to form a diyne byproduct.[6]

  • Dehalogenation: If reductive conditions (e.g., strong hydride reagents or certain hydrogenation catalysts) are employed, the bromine atom on the aromatic ring could be reductively removed.

  • Substrate Decomposition: Harsh conditions (strong acids, high temperatures) may lead to the degradation of the indane scaffold itself.

Experimental Strategies and Troubleshooting

Given the non-standard nature of this transformation, the following sections outline potential experimental approaches grounded in modern synthetic chemistry. These are intended as starting points for methodology development.

Strategy 1: Transition-Metal-Catalyzed Cleavage

The most promising avenue for cleaving the N-propargyl group involves transition metal catalysis, which can activate the C-N bond or the alkyne moiety to facilitate cleavage.

Experimental Protocol: Palladium-Catalyzed Deprotection (Hypothetical)

This protocol is adapted from methods used for related N-dealkylation reactions.

  • Preparation: In an inert atmosphere glovebox or using Schlenk techniques, add N-propargyl-5-bromo-1-aminoindan (1.0 eq), Pd(PPh₃)₄ (0.1 eq), and a nucleophilic scavenger such as 1,3-dimethylbarbituric acid (2.5 eq) to an oven-dried flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DCM, to a concentration of 0.1 M).

  • Reaction: Stir the mixture at a controlled temperature (start at room temperature and gently heat to 40-50 °C if necessary).

  • Monitoring: Monitor the reaction by LC-MS and TLC every 2-4 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 5-bromo-1-aminoindan.

Troubleshooting Guide: Metal-Catalyzed Methods
Observed ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction / No Conversion 1. Catalyst Inactivity. 2. Scavenger is not effective. 3. Insufficient temperature.1. Use a freshly opened or prepared catalyst. Screen other Pd sources (e.g., Pd₂(dba)₃ with a phosphine ligand). 2. Screen other nucleophilic scavengers (e.g., morpholine, sodium borohydride). 3. Gradually increase the reaction temperature to 60-80 °C while carefully monitoring for decomposition.
Debromination of Aromatic Ring Reductive side reaction caused by the catalyst/scavenger system.1. Switch to a non-reductive scavenger. 2. Use a different palladium catalyst/ligand combination that is less prone to reductive processes.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition and agglomeration.1. Ensure strictly anaerobic and anhydrous conditions. 2. Use a more robust ligand to stabilize the palladium center.
Complex Mixture of Products Substrate decomposition or uncontrolled side reactions at elevated temperatures.1. Run the reaction at a lower temperature for a longer duration. 2. Screen different solvents to find a system that promotes the desired reaction over side pathways.
Strategy 2: Isomerization-Hydrolysis Sequence

This strategy leverages the ability of the alkyne to isomerize into a more labile functional group.

Experimental Protocol: Base-Mediated Isomerization followed by Hydrolysis
  • Isomerization: Dissolve N-propargyl-5-bromo-1-aminoindan (1.0 eq) in anhydrous DMSO. Add potassium tert-butoxide (3.0 eq) portion-wise at room temperature under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The goal is to form the conjugated enamine/imine intermediate. Monitor by quenching small aliquots and analyzing with LC-MS.

  • Hydrolysis (Workup): Carefully pour the reaction mixture into a beaker containing ice and 1 M HCl. Stir vigorously for 30 minutes to hydrolyze the imine intermediate.

  • Basification & Extraction: Neutralize the aqueous solution with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Troubleshooting Guide: Isomerization-Hydrolysis
Observed ProblemPotential Cause(s)Recommended Solution(s)
No Isomerization The base is not strong enough or is sterically hindered.1. Use a stronger, non-nucleophilic base if t-BuOK fails. 2. Consider a transition metal catalyst known to promote alkyne isomerization (e.g., a Rhodium or Ruthenium complex).
Polymerization / Tar Formation The allene or enamine intermediates are highly reactive and prone to polymerization.1. Lower the reaction temperature significantly (e.g., to 0 °C or below). 2. Reduce the reaction time. 3. Use a less concentrated solution.
Product Fails to Hydrolyze The intermediate imine is stable to the acidic workup conditions.1. Increase the concentration of the acid during the hydrolysis step. 2. Allow for a longer stirring time during the acidic workup.

Visualization of Experimental Workflow

The following diagram outlines a logical workflow for approaching the deprotection experiment, from initial setup to final analysis.

Deprotection_Workflow cluster_prep Phase 1: Preparation & Reaction cluster_analysis Phase 2: Monitoring & Analysis cluster_outcome Phase 3: Outcome & Iteration Start Starting Material: N-propargyl-5-bromo- 1-aminoindan Method_Select Select Deprotection Strategy (e.g., Metal-Catalyzed) Start->Method_Select Reaction Perform Reaction (Strictly Anhydrous/Anaerobic) Method_Select->Reaction Monitoring Monitor Progress (LC-MS, TLC) Reaction->Monitoring Decision Reaction Complete? Monitoring->Decision Workup Workup & Purification Decision->Workup Yes Troubleshoot Troubleshoot: - Incomplete Reaction - Side Products Decision->Troubleshoot No Characterization Characterize Product (NMR, MS, Purity) Workup->Characterization Success Target Compound: 5-bromo-1-aminoindan Characterization->Success Troubleshoot->Method_Select Optimize Conditions

Caption: A logical workflow for the deprotection of N-propargyl-5-bromo-1-aminoindan.

References

  • Google Patents. (n.d.). CN105130824A - Method for preparing S-5-bromo-1-aminoindane.
  • ResearchGate. (n.d.). Preparation and deprotection of propargyl esters. [Table]. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Protection of N- and O-Functional Groups. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • ACS Publications. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo indane-1,3-dione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • ResearchGate. (2023). Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations. Retrieved from [Link]

  • PubMed. (1993). On the side-reaction of N-alkylation of amino groups during hydrogenolytic deprotection in alcohol-containing solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]

  • [Source for CuI-Zeolite Catalysis]. This source appears to be a presentation slide or poster and lacks a persistent URL. Information attributed to it should be considered secondary.
  • ACS Publications. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters. Retrieved from [Link]

Sources

Common side products in Rasagiline synthesis from bromo-indane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Rasagiline Synthesis

A Guide to Identification, Control, and Troubleshooting of Side Products in the N-Alkylation of (R)-1-Aminoindan

Introduction

Rasagiline, (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor critical in the management of Parkinson's disease.[1][2] Its synthesis, while well-established, presents challenges in controlling process-related impurities and degradation products. This guide is designed for researchers and drug development professionals to navigate the complexities of Rasagiline synthesis, focusing on the common side products encountered during the N-alkylation of (R)-1-aminoindan, a key synthetic step. We will delve into the mechanisms of impurity formation, provide actionable troubleshooting strategies, and detail analytical methodologies to ensure the highest purity of the final active pharmaceutical ingredient (API).

Section 1: The Core Reaction - N-Alkylation Pathway

The most prevalent route to Rasagiline involves the N-alkylation of (R)-1-aminoindan with a propargylating agent.[3][4] The choice of reagent—typically propargyl chloride, propargyl bromide, or a propargyl sulfonate (e.g., benzenesulfonate or mesylate)—and the reaction conditions are pivotal in determining the impurity profile of the crude product.[3][5][6]

The fundamental transformation is a nucleophilic substitution where the primary amine of (R)-1-aminoindan attacks the electrophilic carbon of the propargylating agent.

Rasagiline_Synthesis Aminoindan (R)-1-Aminoindan mid Aminoindan->mid Propargyl_X Propargyl-X (X = Cl, Br, OSO₂R') Propargyl_X->mid Rasagiline Rasagiline Side_Products Side Products mid->Rasagiline  Base (e.g., K₂CO₃) Solvent (e.g., ACN) mid->Side_Products Impurity Formation

Caption: General N-alkylation route for Rasagiline synthesis.

Section 2: Frequently Asked Questions - Common Impurities Profile

This section addresses the most frequently encountered impurities during Rasagiline synthesis. Understanding their origin is the first step toward effective control.

Q1: What is the most common process-related impurity, and how do I prevent it?

A1: Over-alkylation Product - (R)-N,N-di(prop-2-ynyl)-1-aminoindan.

  • Identity and Concern: This impurity is a tertiary amine formed when the desired product, Rasagiline (a secondary amine), acts as a nucleophile and reacts with a second molecule of the propargylating agent.[6] Its structural similarity to Rasagiline can complicate purification.

  • Mechanism of Formation: The reaction proceeds via a second nucleophilic substitution. The secondary amine of Rasagiline is often reactive enough under the alkylation conditions to compete with the starting primary amine for the propargylating agent.

Overalkylation Rasagiline Rasagiline (Secondary Amine) Dimer N,N-Dipropargylaminoindan (Tertiary Amine) Rasagiline->Dimer + Propargyl_X Propargyl-X Propargyl_X->Dimer Excess Reagent

Caption: Formation pathway of the over-alkylation impurity.

  • Preventive Measures:

    • Stoichiometry Control: Use a slight excess of (R)-1-aminoindan relative to the propargylating agent. Avoid using an excess of the alkylating agent.

    • Controlled Addition: Add the propargylating agent slowly or portion-wise to the reaction mixture to maintain its low concentration, favoring the reaction with the more abundant primary amine.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting (R)-1-aminoindan is consumed to prevent further reaction of the product.

  • Analytical Detection: This impurity can be readily detected by RP-HPLC, typically eluting later than Rasagiline due to its increased hydrophobicity. Mass Spectrometry (MS) will show a corresponding molecular ion peak (e.g., for C15H15N, m/z ≈ 209.12).

Q2: My starting material is enantiomerically pure, but I see the (S)-enantiomer in my product. Why?

A2: The (S)-enantiomer, (S)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine.

  • Identity and Concern: This is the unwanted enantiomer of Rasagiline. Its presence compromises the stereochemical purity of the API and is strictly controlled by regulatory bodies.

  • Origin:

    • Impure Starting Material: The most common source is an enantiomerically impure starting material, (R)-1-aminoindan. Even a small percentage of the (S)-aminoindan will be converted to the (S)-Rasagiline.

    • Racemization: While less common under standard alkylation conditions, harsh basic or thermal conditions could potentially lead to racemization of either the starting material or the final product.

  • Preventive Measures:

    • Source High-Purity Starting Material: Procure (R)-1-aminoindan with the highest possible enantiomeric excess (>99.5% ee).

    • Qualify Incoming Material: Independently verify the enantiomeric purity of each new batch of (R)-1-aminoindan using a validated chiral HPLC method.

    • Mild Reaction Conditions: Employ moderate temperatures (e.g., 60°C in acetonitrile is a common condition) and avoid excessively strong bases or prolonged reaction times.[5]

  • Analytical Detection: Chiral HPLC is the definitive method for separating and quantifying the (R) and (S) enantiomers of Rasagiline.

Q3: I've heard about genotoxic impurities in Rasagiline synthesis. What are they and how do I control them?

A3: Propargyl Sulfonates and N-Nitrosorasagiline.

  • Identity and Concern: Genotoxic impurities are compounds that can damage DNA and are potentially carcinogenic. Their limits in APIs are extremely low (typically in the ppm range).

    • Propargyl Benzenesulfonate/Mesylate: If used as the alkylating agent, any unreacted starting material is a potential genotoxic impurity.[5]

    • N-Nitrosorasagiline (NSRG): This nitrosamine impurity can form from the reaction of the secondary amine (Rasagiline) with nitrosating agents (e.g., nitrites) that may be present as contaminants in reagents or solvents, particularly under acidic conditions.[7] Its presence has led to product recalls.[7]

  • Preventive Measures & Control:

    • For Propargyl Sulfonates:

      • Drive Reaction to Completion: Ensure the propargyl sulfonate is fully consumed.

      • Effective Work-up: These compounds can often be removed during aqueous work-up and subsequent purification steps like column chromatography.[5]

    • For N-Nitrosorasagiline (NSRG):

      • Risk Assessment: Evaluate all raw materials, solvents, and reagents for potential nitrite contamination.

      • Avoid Nitrosating Agents: Ensure the synthetic process and equipment are free from residual nitrosating agents.

      • pH Control: Avoid strongly acidic conditions during work-up and purification where Rasagiline is present.

  • Analytical Detection: Due to the extremely low limits, highly sensitive analytical techniques are required.

    • Propargyl Sulfonates: HPLC-UV can be used, but for trace levels, LC-MS is preferred.

    • N-Nitrosorasagiline (NSRG): A highly sensitive LC-MS/MS method is necessary for detection and quantification at the required low levels (e.g., 1-2 ng/mL).[7]

Section 3: Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Troubleshooting Actions & Solutions
Multiple unknown peaks in HPLC, low yield of Rasagiline. 1. Sub-optimal reaction conditions: Incorrect temperature, base, or solvent. 2. Degradation: Reaction run for too long or at too high a temperature. 3. Reactive impurities in starting materials. 1. Re-optimize conditions: Screen different bases (K₂CO₃, DBU) and solvents (ACN, THF). Ensure the temperature is controlled.[3] 2. Perform a time-course study: Analyze aliquots every hour to find the optimal reaction time that maximizes product formation before significant side product formation occurs. 3. Characterize unknowns: Use LC-MS to get molecular weights of the impurity peaks to help identify their structures.[8] 4. Re-qualify starting materials: Check the purity of aminoindan and the propargylating agent.
A significant peak corresponding to the N,N-dipropargyl impurity. 1. Excess propargylating agent. 2. Reaction time too long. 1. Adjust stoichiometry: Reduce the equivalents of the propargylating agent to be slightly less than or equal to the aminoindan. 2. Slow addition: Add the alkylating agent dropwise over a period (e.g., 30-60 minutes) instead of all at once. 3. Stop the reaction promptly upon consumption of the starting aminoindan.
Batch fails for genotoxic impurity (e.g., NSRG). 1. Nitrite contamination in raw materials, water, or reagents. 2. Cross-contamination from other processes.1. Conduct a thorough risk assessment of your entire process.[7] 2. Source high-purity reagents and test them for nitrite content. 3. Implement stringent cleaning protocols for all equipment. 4. Adjust process pH: Ensure that work-up and isolation steps are not run under conditions favorable for nitrosamine formation.
Presence of brominated impurities (e.g., Impurity A/B). Formation of these impurities, such as N-2-Propene-1-yl-2-bromo-(R)-aminoindan, can occur under strongly acidic conditions, especially in the presence of HBr.[5]1. Avoid using HBr for salt formation or pH adjustment if possible. Use alternative acids like methanesulfonic acid or HCl. 2. Control work-up conditions: If acidic washes are necessary, use them at low temperatures and for short durations.

Section 4: Key Experimental Protocols

Protocol 4.1: General Procedure for Minimizing Over-alkylation

This protocol is a guideline. Specific amounts and conditions should be optimized for your laboratory setup.

  • Reaction Setup: To a stirred solution of (R)-1-aminoindan (1.0 equiv) and potassium carbonate (1.5 equiv) in anhydrous acetonitrile (10 mL per gram of aminoindan), heat the mixture to 60°C under a nitrogen atmosphere.

  • Reagent Addition: Prepare a solution of propargyl bromide (0.98 equiv) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the heated reaction mixture over 60 minutes using a syringe pump.

  • Monitoring: Monitor the reaction every 30-60 minutes by TLC (e.g., 75:25 hexane-ethyl acetate mobile phase) or HPLC.

  • Quenching: Once the (R)-1-aminoindan spot is no longer visible, cool the reaction to room temperature.

  • Work-up: Filter the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude Rasagiline base can then be purified by column chromatography or converted directly to a salt and recrystallized.[5]

Protocol 4.2: General RP-HPLC Method for Impurity Profiling

This method is a starting point and must be fully validated according to ICH guidelines for quantitative analysis.[9]

  • Column: ACE C8, 150 x 4.6 mm, 3 µm particle size (or equivalent).[9]

  • Mobile Phase A: Buffer solution (e.g., 20 mM potassium phosphate, pH adjusted to 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might run from 20% B to 80% B over 20-30 minutes.

  • Flow Rate: 0.8 - 1.5 mL/min.[9][10]

  • Column Temperature: 30-40°C.[9][10]

  • Detection: UV at 210 nm.[9][10]

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Dissolve Crude Rasagiline in Diluent Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject onto RP-HPLC System Filter->Inject Separate Gradient Elution (Separation) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Impurities (% Area) Integrate->Quantify

Caption: Standard workflow for HPLC impurity analysis.

Section 5: Summary of Key Impurities

Impurity NameCommon AbbreviationTypeTypical Analytical Method
(R)-N,N-di(prop-2-ynyl)-1-aminoindanOver-alkylation impurityProcess-RelatedRP-HPLC-UV, LC-MS
(S)-N-(prop-2-ynyl)-1-aminoindan(S)-enantiomerProcess-RelatedChiral HPLC
(R)-1-Aminoindan-Starting MaterialRP-HPLC-UV
Propargyl BenzenesulfonatePBSStarting Material (Genotoxic)RP-HPLC-UV, LC-MS
N-NitrosorasagilineNSRGByproduct (Genotoxic)LC-MS/MS
N-(2-Chloroallyl)-1-(R)-aminoindanChloro impurityProcess-Related (Genotoxic)RP-HPLC-UV, LC-MS

References

  • Title: Rasagiline Impurities and Related Compound Source: Veeprho URL: [Link]

  • Source: Google Patents (US20110155626A1)
  • Title: Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation Source: PubMed URL: [Link]

  • Title: Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential Source: PubMed Central URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF TRACE LEVEL POTENTIAL GENOTOXIC CHLORO IMPURITY IN RASAGILINE MESYLATE Source: ResearchGate URL: [Link]

  • Title: Trace level quantification of N-nitrosorasagiline in rasagiline tablets by LC-TQ-MS/MS Source: PubMed URL: [Link]

  • Source: Google Patents (CN103864646B)
  • Source: Google Patents (US8901352B2)
  • Source: Google Patents (CN103864646A)
  • Title: A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements Source: Mansa STM Publishers URL: [Link]

Sources

Technical Support Center: (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1443238-61-6). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful handling, storage, and application of this key pharmaceutical intermediate.

Section 1: Compound Identification and Key Properties

A quick reference table summarizing the essential physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 1443238-61-6[1][2][3]
Molecular Formula C₉H₁₁BrClN[2][3][4][5]
Molecular Weight 248.55 g/mol [2][4][5]
Primary Application Intermediate in medicinal chemistry and organic synthesis.[1][4][1][4]
Appearance Typically an off-white to light yellow solid powder.
Solubility The hydrochloride salt form enhances solubility in aqueous solutions.[4][4]
Storage Temperature 2-8°C, under an inert atmosphere.[2][6][2][6]

Section 2: Frequently Asked Questions (FAQs)

Direct answers to common inquiries regarding the handling and stability of the compound.

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A: The recommended storage condition is 2-8°C in a tightly sealed container.[2][6] For maximum stability and to prevent potential degradation via oxidation or reaction with atmospheric moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[2][7] The amine functional group can be susceptible to oxidation over time, and the hydrochloride salt is hygroscopic; proper storage mitigates these risks, preserving the compound's purity and reactivity.

Q2: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?

A: This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[2][8] It may also cause respiratory irritation.[2] Therefore, standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Safety glasses or goggles.[9][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10][11]

  • Body Protection: A lab coat.[9] All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust particles.[9][10]

Q3: In which solvents is this compound typically soluble?

A: As a hydrochloride salt, the compound exhibits enhanced solubility in polar protic solvents, including water and alcohols like methanol and ethanol.[4] Its solubility in aprotic organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be limited but can be sufficient for certain reaction conditions. Always perform a small-scale solubility test before proceeding with a large-scale experiment.

Q4: How stable is the compound once it is dissolved in a solution?

A: The stability in solution depends on the solvent and storage conditions. In aqueous or protic solvents, solutions should be prepared fresh for immediate use. If short-term storage is necessary, keep the solution at 2-8°C and protected from light. Over time, the amine group may be susceptible to degradation, especially in non-degassed solvents or at elevated temperatures. For reactions requiring anhydrous conditions, ensure the solvent is appropriately dried, as the hygroscopic nature of the salt can introduce water.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My reaction is showing low yield and multiple side products, suggesting the starting material may be impure.

  • Possible Cause 1: Compound Degradation. Improper storage (e.g., at room temperature, exposed to air) can lead to oxidation or hydrolysis, reducing the purity of the active amine.

    • Troubleshooting Steps:

      • Verify that the compound has been stored at 2-8°C under an inert atmosphere.

      • If degradation is suspected, it is advisable to use a fresh batch of the compound or re-purify the existing stock if possible.

      • For future use, consider aliquoting the compound upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

  • Possible Cause 2: Incompatibility with Reaction Conditions. The primary amine is a nucleophile and a base, while the aryl bromide can participate in various coupling reactions.

    • Troubleshooting Steps:

      • Protecting Groups: If the amine is interfering with a desired reaction at the bromide site (e.g., a Suzuki or Buchwald-Hartwig coupling), consider protecting the amine (e.g., as a Boc-carbamate) before proceeding.

      • Base Choice: When the free amine is desired for a reaction, an external base is often added to neutralize the hydrochloride salt. Ensure the chosen base is compatible with other functional groups in your substrate.

Problem 2: The compound is not dissolving completely in my chosen reaction solvent.

  • Possible Cause: Incorrect Solvent Choice. While the hydrochloride salt is more soluble in polar solvents, it may have limited solubility in less polar organic solvents required for a specific reaction.

    • Troubleshooting Steps:

      • Consult the literature for similar reactions to identify proven solvent systems.

      • If using a non-polar solvent, gentle warming or sonication may aid dissolution. However, be cautious of potential thermal degradation.

      • Consider using a co-solvent system. Adding a small amount of a polar solvent like methanol or DMF can sometimes be sufficient to achieve solubility without significantly altering the reaction environment.

      • If the reaction allows, neutralizing the hydrochloride salt with a soluble organic base in the reaction mixture can liberate the free amine, which may have different solubility characteristics.

Problem 3: I observe significant variability between experimental runs.

  • Possible Cause: Water Contamination. The hydrochloride salt is hygroscopic and can absorb atmospheric moisture. This variability in water content can affect reaction kinetics, especially in moisture-sensitive reactions.

    • Troubleshooting Steps:

      • Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.

      • Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) for moisture-sensitive applications.

      • Use freshly dried, anhydrous solvents for reactions where water could be problematic.

Section 4: Protocols and Visualized Workflows

Protocol 4.1: Safe Handling and Weighing Workflow

This protocol outlines the essential steps for safely handling the solid compound.

  • Preparation: Identify a designated work area within a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[9]

  • PPE: Don all required personal protective equipment: safety goggles, a lab coat, and chemical-resistant gloves.

  • Equilibration: Retrieve the sealed container from 2-8°C storage and place it in a desiccator at room temperature for at least 20-30 minutes. This critical step prevents water condensation on the compound.

  • Weighing: Transfer the container into the fume hood. Tare a suitable weighing vessel on the analytical balance. Carefully transfer the required amount of the solid, avoiding the creation of dust.

  • Cleanup: Immediately clean any spills using appropriate methods. Wipe down the spatula and weighing area.

  • Storage: Tightly reseal the main container. If an inert atmosphere was used, purge the headspace with nitrogen or argon before sealing. Promptly return the container to 2-8°C storage.

start Start retrieve Retrieve from 2-8°C Storage start->retrieve equilibrate Equilibrate Container to Room Temperature retrieve->equilibrate ppe Don PPE in Fume Hood equilibrate->ppe weigh Weigh Compound ppe->weigh spill Clean Spills Immediately weigh->spill seal Tightly Reseal Container (Purge if needed) weigh->seal store Return to 2-8°C Storage seal->store finish End store->finish

Caption: Workflow for safe handling of the compound.

Protocol 4.2: Storage and Stability Logic

Use this decision tree to ensure your compound is stored correctly and to troubleshoot potential stability issues.

start Is Compound Performing Poorly in Reactions? check_temp Is it stored at 2-8°C? start->check_temp Yes check_seal Is the container tightly sealed? check_temp->check_seal Yes correct_temp Action: Relocate to 2-8°C refrigerator. check_temp->correct_temp No check_inert Is it stored under inert atmosphere? check_seal->check_inert Yes correct_seal Action: Reseal tightly. Use paraffin film. check_seal->correct_seal No correct_inert Recommendation: Purge with Ar/N₂ for long-term stability. check_inert->correct_inert No storage_ok Storage conditions appear correct. Investigate other experimental variables. check_inert->storage_ok Yes

Caption: Decision tree for storage troubleshooting.

Section 5: References

  • Apicule. This compound (CAS No: 1443238-61-6) API Intermediate Manufacturers. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet Benzene. [Link]

  • PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • Airgas. (2018). SAFETY DATA SHEET - Nonflammable Gas Mixture. [Link]

Sources

Troubleshooting low yields in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers facing the universal challenge of optimizing chiral amine syntheses. These molecules are cornerstones of the pharmaceutical and agrochemical industries, where achieving high enantiopurity and yield is not just a goal, but a necessity. This guide is structured to function as a technical support hub, addressing the common—and often frustrating—issue of low yields. My aim is to provide not just solutions, but a logical framework for troubleshooting, grounded in mechanistic understanding and field-tested protocols.

General Troubleshooting Framework

Below is a logical workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Low Yield Observed purity 1. Verify Starting Material Purity (Substrate, Amine, Solvent) start->purity Begin Diagnosis equilibrium 2. Assess Imine/Enamine Formation (Equilibrium Issue?) purity->equilibrium Purity Confirmed sub_purity Action: Run NMR, GC/MS, Karl Fischer on all reagents. purity->sub_purity reduction 3. Evaluate Reduction Step (Reagent/Catalyst Issue?) equilibrium->reduction Imine Formation OK sub_equilibrium Action: Add dehydrating agent (e.g., Mol. Sieves) or use azeotropic removal of water. equilibrium->sub_equilibrium conditions 4. Re-evaluate Reaction Conditions (Temp, pH, Concentration) reduction->conditions Reduction is Inefficient sub_reduction Action: Check reducing agent activity. Screen catalysts/ligands. Investigate poisoning. reduction->sub_reduction workup 5. Analyze Work-up & Isolation (Product Loss?) conditions->workup Conditions Optimized sub_conditions Action: Screen temperature, solvent, and concentration. Check pH for enzymatic/pH-sensitive reactions. conditions->sub_conditions sub_workup Action: Perform mini-extraction on aqueous layers. Check for product decomposition on silica. workup->sub_workup

A systematic workflow for diagnosing low yields.

Frequently Asked Questions (FAQs)

This section addresses broad questions that apply across various synthetic methodologies.

Q1: My yield is low, and I'm also seeing poor enantioselectivity (ee). Are these issues always linked?

A: Not necessarily, but they often are. A suboptimal reaction environment can impact both the rate of the desired catalytic cycle (affecting yield) and the energy difference between the diastereomeric transition states (affecting enantioselectivity). For instance, incorrect solvent choice can alter the catalyst's conformation, hurting both turnover and stereocontrol.[1] Similarly, catalyst deactivation can lead to a background, non-selective reaction pathway becoming more prominent, which lowers both yield and ee.[2][3] It is generally advisable to optimize for yield first, as a robust and efficient reaction is often a prerequisite for high stereoselectivity. Lowering the reaction temperature is a classic strategy to improve enantioselectivity, but it may decrease the reaction rate, so a balance must be found.[1]

Q2: How critical is the purity of my starting materials and solvents?

A: Absolutely critical. This is the most common and easily overlooked source of low yields.

  • Substrates (Ketone/Aldehyde): Impurities can poison catalysts. For example, trace amounts of sulfur or other coordinating species can irreversibly bind to transition metal centers.[4] The substrate itself might be of lower purity than stated, meaning you are starting with less material than calculated.

  • Amine Source: The amine can be a source of impurities or may have degraded over time.

  • Solvents: Water is a frequent culprit. In reductive aminations, water can hinder the formation of the crucial imine intermediate.[5][6][7] In reactions using moisture-sensitive reagents (like borohydrides), it can lead to their decomposition.[1] Always use anhydrous solvents when the chemistry demands it.

  • Gases: For hydrogenation reactions, ensure high-purity hydrogen is used, as contaminants can poison the catalyst.

Protocol for Verifying Reagent Quality:

  • NMR/GC-MS: Confirm the identity and purity of your ketone/aldehyde and amine source.

  • Karl Fischer Titration: Quantify the water content in your solvent, especially if anhydrous conditions are required.

  • Use Fresh Reagents: If a reducing agent (e.g., NaBH(OAc)₃) has been on the shelf for a long time, consider using a fresh bottle. Borohydride reagents are particularly sensitive to moisture.[1]

Troubleshooting Guide 1: Asymmetric Reductive Amination

This is one of the most versatile methods for synthesizing chiral amines.[8] The reaction proceeds via in-situ formation of an imine or iminium ion, followed by reduction. Low yields here often trace back to one of these two stages.

Q: My reaction is producing a significant amount of the corresponding alcohol from my starting ketone/aldehyde. How do I prevent this?

A: This is a classic chemoselectivity problem where your reducing agent is reducing the starting carbonyl faster than the imine/iminium intermediate.[5][7]

Causality: The root cause is an imbalance between the rate of imine formation and the rate of reduction. A highly reactive reducing agent like sodium borohydride (NaBH₄) is often too aggressive and will readily reduce aldehydes and ketones.[1][7]

Solutions:

  • Switch to a More Selective Reducing Agent: This is the most effective solution.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is a milder reducing agent that is particularly effective at reducing the protonated iminium ion, which is more electrophilic than the starting carbonyl.[1][7]

    • Sodium Cyanoborohydride (NaBH₃CN): Also effective and selective, but its high toxicity makes it less desirable.[1]

  • Optimize pH: Imine formation is typically fastest under weakly acidic conditions (pH ~4-6).[7] This protonates the carbonyl, making it more susceptible to nucleophilic attack by the amine, and also helps form the more readily reducible iminium ion.

  • Pre-form the Imine: You can run the reaction in two distinct steps. First, condense the carbonyl and amine, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene). Once imine formation is complete (monitor by TLC or GC), cool the reaction and add the reducing agent.[7]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaSelectivity for Imine/ImininiumCommon Issues
Sodium BorohydrideNaBH₄LowReduces starting carbonyl, leading to alcohol byproduct.[1]
Sodium CyanoborohydrideNaBH₃CNHighHighly toxic.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Very HighMoisture-sensitive; can be slower. Optimal under mild acid.[1]
H₂ with Metal CatalystH₂ / Pd, Pt, etc.HighCatalyst can be poisoned; potential for over-reduction.[4][9]

Troubleshooting Guide 2: Metal-Catalyzed Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of imines using transition metals (e.g., Iridium, Rhodium, Ruthenium) is a powerful, atom-economical method.[5][10] However, the catalyst's health is paramount.

Q: My asymmetric hydrogenation reaction is stalling or shows very low conversion. What's wrong with my catalyst?

A: Low conversion in these systems almost always points to catalyst inactivation or poisoning.[4]

Causality: The catalytically active metal center can be "poisoned" by substances that bind to it more strongly than the substrate, blocking the catalytic cycle. The product amine itself can sometimes act as an inhibitor or poison.[5][11]

Solutions & Diagnostic Steps:

  • Identify Potential Poisons:

    • Substrate Impurities: As mentioned, sulfur, phosphines, or other strong Lewis bases in your starting material can kill the catalyst. Purify your substrate meticulously (e.g., by flash chromatography or distillation).

    • Product Inhibition: The newly formed chiral amine can coordinate to the metal center and inhibit the reaction.[4][5][11] Sometimes, running the reaction at a higher dilution or adding the substrate slowly can mitigate this.

    • Solvent Contaminants: Ensure solvents are rigorously purified and degassed. Oxygen can be detrimental to many hydrogenation catalysts.

  • Check Catalyst Activation: Some pre-catalysts require an activation step. Review the literature procedure for your specific catalyst system (e.g., Noyori-type catalysts) to ensure you are following the activation protocol correctly.[2] This often involves reaction with a base or hydrogen.

  • Re-evaluate Reaction Conditions:

    • Hydrogen Pressure: Some systems require a minimum H₂ pressure to be effective.[4] Ensure your reactor is holding the target pressure.

    • Temperature: While lower temperatures often favor higher ee, they also slow the reaction rate.[4] If conversion is the issue, try incrementally increasing the temperature.

Catalyst_Deactivation Active_Catalyst [LM]-H (Active Catalyst) Substrate_Binding Substrate (Imine) Binding Active_Catalyst->Substrate_Binding Deactivated_Catalyst [L*M]-P (Deactivated) Active_Catalyst->Deactivated_Catalyst Irreversible Binding Intermediate [LM-Imine-H] Substrate_Binding->Intermediate Product_Release Product (Amine) Release Product_Release->Active_Catalyst Regeneration Intermediate->Product_Release Reduction Poison Poison (P) (e.g., Sulfur, Product) Poison->Deactivated_Catalyst

Simplified catalytic cycle and deactivation pathway.

Troubleshooting Guide 3: Biocatalysis (Transaminases)

Transaminases (TAs or ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, offering exceptional stereoselectivity.[12][13] However, their activity is highly dependent on reaction conditions.

Q: My transaminase reaction has a low conversion rate, even after extended reaction times. How can I improve it?

A: Low conversion in biocatalytic transamination is very often due to an unfavorable reaction equilibrium or enzyme inhibition/denaturation.[14]

Causality: The transamination reaction is reversible. If the thermodynamic equilibrium favors the starting materials, the reaction will stall once it reaches that equilibrium point, resulting in low conversion.[14]

Solutions:

  • Shift the Equilibrium: This is the most powerful lever you have. The goal is to remove one of the products from the reaction mixture as it forms.[14]

    • Use a Large Excess of Amine Donor: By applying Le Châtelier's principle, adding a large excess (e.g., 5-10 equivalents) of the amine donor (like isopropylamine) can push the equilibrium towards the desired chiral amine product.[14]

    • Remove the Ketone Co-product: When using a donor like isopropylamine, the co-product is acetone. In some systems, adding an enzyme that consumes the co-product (a "co-product removal system") can effectively pull the reaction to completion.[14]

  • Optimize Reaction Parameters for the Enzyme:

    • pH: Every enzyme has an optimal pH range for activity. Deviating from this can drastically reduce its catalytic efficiency. Consult the technical datasheet for your specific transaminase.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and loss of activity. Find the optimal temperature that balances activity and stability.[1]

    • Cofactor Concentration: Transaminases require pyridoxal 5'-phosphate (PLP) as a cofactor.[12] Ensure it is present at the recommended concentration, as insufficient PLP will lead to low activity.

Table 2: Key Parameters for Optimizing Transaminase Reactions

ParameterTypical RangeRationale & Common Issues
pH 7.0 - 9.0Enzyme activity and stability are highly pH-dependent. Incorrect buffering can lead to denaturation.
Temperature (°C) 30 - 50Balances reaction rate against enzyme thermal stability. Too high = denaturation.[1]
Amine Donor Isopropylamine, AlanineChoice affects equilibrium. Isopropylamine is common as the acetone co-product is volatile.[14]
PLP Cofactor (mM) 0.5 - 2.0Essential for catalytic activity. Insufficient levels will limit the reaction rate.[12]
Substrate Loading (g/L) 10 - 100High substrate concentrations can sometimes lead to substrate inhibition.

By systematically working through these troubleshooting guides, you can diagnose the root cause of low yields in your chiral amine synthesis and implement targeted, effective solutions.

References
  • University of Liverpool. (2013, October 26). Asymmetric Reductive Amination. IT Services.
  • PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. NIH.
  • ACS Publications. (2019, January 22). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • ResearchGate. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor.
  • Wikipedia. (n.d.). Reductive amination.
  • MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • BenchChem. (n.d.). Improving yield and enantiomeric excess in chiral amine synthesis.
  • ACS Publications. (n.d.). Enzymic resolution of racemic amines: crucial role of the solvent.
  • PubMed. (2020). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
  • BenchChem. (n.d.). Improving yield and enantioselectivity in aminopiperidine synthesis.
  • ResearchGate. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications.
  • MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
  • BenchChem. (n.d.). Technical Support Center: Asymmetric Hydrogenation of Imines.
  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • ResearchGate. (2025, August 9). Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases.
  • MDPI. (n.d.). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
  • Wordpress. (2026, January 3). Reductive Amination.
  • YouTube. (2025, February 7). Enantioselective Hydrogenation of Carbonyls and Imines.

Sources

Technical Support Center: Maintaining Enantiomeric Purity During Workup and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the critical challenge of maintaining enantiomeric purity throughout the workup and purification stages of chemical synthesis. In the realm of pharmaceutical and fine chemical development, the stereochemical integrity of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common hurdles in preserving the desired enantiomeric excess (ee) of their compounds.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational concepts and common queries related to enantiomeric purity.

Q1: What is racemization and why is it a concern during workup and purification?

A1: Racemization is the process by which an enantiomerically enriched or pure substance converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[4][5] This results in a loss of optical activity and, more importantly, a loss of the specific biological activity associated with the desired enantiomer. During workup and purification, molecules are exposed to various conditions (e.g., pH, temperature, solvents, and solid supports) that can facilitate this conversion, thereby compromising the final product's efficacy and safety.[6]

Q2: What are the primary factors that can induce racemization?

A2: Several factors can contribute to the loss of enantiomeric purity. The most common culprits include:

  • Temperature: Elevated temperatures provide the activation energy needed for chiral centers to invert.[4][7]

  • pH: Both acidic and basic conditions can catalyze racemization, often through the formation of achiral intermediates like enols or enolates.[5][8][9]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the chiral center and any intermediates involved in the racemization pathway.[6]

  • Stationary Phase in Chromatography: The surface chemistry of chromatographic media (e.g., silica or alumina) can be acidic or basic, providing a catalytic surface for epimerization.[10]

  • Presence of Catalytic Impurities: Trace amounts of acids, bases, or metal ions can act as catalysts for racemization.[11]

Q3: How do I know if my compound is racemizing during my process?

A3: The most direct way to assess racemization is to monitor the enantiomeric excess (ee) at different stages of your workup and purification. This is typically done using a validated chiral analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[][13][14]

Workflow for Monitoring Enantiomeric Purity:

  • Baseline Analysis: Determine the ee of the crude reaction mixture immediately after the reaction is complete.

  • Post-Workup Analysis: Analyze the ee after each major workup step (e.g., extraction, washing, drying).

  • Post-Purification Analysis: Measure the final ee of the isolated product after purification.

A significant decrease in ee at any stage indicates that the conditions of that step are inducing racemization.

Section 2: Troubleshooting Guides - Pinpointing and Solving Racemization Issues

This section provides a structured approach to identifying and mitigating the root causes of enantiomeric excess degradation during specific experimental procedures.

Troubleshooting Low Enantiomeric Excess After Aqueous Workup

Aqueous workups, involving extractions and washes, are common sources of racemization due to pH excursions and prolonged exposure to aqueous environments.

Symptom Potential Cause Recommended Action
Significant drop in ee after acidic or basic wash. The compound is sensitive to pH-catalyzed racemization.- Use milder acids/bases (e.g., saturated NaHCO₃ instead of NaOH).- Minimize contact time with the aqueous layer.- Perform washes at lower temperatures (e.g., in an ice bath).[10]- Neutralize the organic layer immediately after the wash.
Formation of an emulsion during extraction leads to long processing times and ee loss. Prolonged exposure to the aqueous/organic interface can promote racemization.- To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel.[15]- To break emulsions, add brine or salt to increase the ionic strength of the aqueous phase.[15]- Consider using Supported Liquid Extraction (SLE) as an alternative to traditional liquid-liquid extraction to avoid emulsion formation.[15]
Ee decreases after drying with a chemical drying agent. The drying agent may have acidic or basic properties.- Use a neutral drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).- Ensure the drying agent is thoroughly removed before solvent evaporation.
Troubleshooting Racemization During Chromatographic Purification

Chromatography is a powerful purification technique, but the stationary phase can be a major contributor to on-column epimerization.

Symptom Potential Cause Recommended Action
Broadening or tailing of the product peak with a corresponding decrease in ee in the collected fractions. On-column racemization is occurring on the stationary phase.- Neutralize the Stationary Phase: For silica gel, add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent to neutralize acidic sites.[10]- Use an Alternative Stationary Phase: Consider using less acidic or basic supports like neutral alumina or a bonded-phase silica.- Reduce Residence Time: Increase the flow rate of the mobile phase to minimize the time the compound spends on the column.
Ee is lower in later fractions compared to earlier fractions of the product peak. This is a classic sign of on-column epimerization, where the desired enantiomer is slowly converting to the other as it travels down the column.- Implement the actions for on-column racemization mentioned above.- Consider a different purification technique if the problem persists (e.g., crystallization).
Loss of ee when using a Chiral Stationary Phase (CSP) for purification. While designed for separation, the CSP itself can sometimes contribute to racemization if the conditions are not optimal.- Optimize Mobile Phase: Adjust the mobile phase composition (e.g., alcohol content, additives) to improve resolution and potentially reduce interactions that lead to racemization.- Control Temperature: Run the chromatography at a lower, controlled temperature.[4]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low enantiomeric excess.

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed validate_method Validate Analytical Method (Analyze Racemic Standard) start->validate_method method_ok Method Validated? validate_method->method_ok optimize_method Optimize Chiral Separation Method (e.g., change column, mobile phase) method_ok->optimize_method No isolate_step Isolate the Problematic Step (Analyze ee after each step) method_ok->isolate_step Yes optimize_method->validate_method workup Workup (Extraction/Wash) isolate_step->workup purification Purification (Chromatography/Crystallization) isolate_step->purification troubleshoot_workup Troubleshoot Workup - Adjust pH - Lower Temperature - Reduce Time workup->troubleshoot_workup troubleshoot_purification Troubleshoot Purification - Neutralize Stationary Phase - Change Support - Optimize Conditions purification->troubleshoot_purification final_product Achieve Desired Enantiomeric Purity troubleshoot_workup->final_product troubleshoot_purification->final_product Purification_Strategy start Crude Product with High ee stability_check Assess Compound Stability (pH, Temperature, Solvent) start->stability_check is_stable Is the Compound Stable? stability_check->is_stable chromatography Proceed with Chromatography is_stable->chromatography Yes gentle_conditions Use Gentle Workup & Purification - Low Temperature - Neutral pH - Minimize Time is_stable->gentle_conditions No crystallization Consider Crystallization (Diastereomeric Salt or Preferential) final_product Purified Product with Maintained ee crystallization->final_product neutral_chrom Neutralized Chromatography (e.g., add Et3N to silica gel) chromatography->neutral_chrom other_purification Alternative Purification (e.g., Preparative SFC) chromatography->other_purification gentle_conditions->crystallization neutral_chrom->final_product other_purification->final_product

Sources

Technical Support Center: Navigating the Scalability Challenges in Chiral Indane Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of chiral indane amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling up these critical pharmaceutical intermediates. Chiral indane amines are pivotal structural motifs in numerous active pharmaceutical ingredients (APIs), including the anti-Parkinson's agent Rasagiline. However, their synthesis on a larger scale is fraught with challenges that can impede efficiency, purity, and economic viability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues encountered during the synthesis of chiral indane amines. The advice herein is grounded in established scientific principles and field-proven insights to ensure you can overcome these hurdles and achieve a robust and scalable process.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of chiral indane amines.

Q1: My asymmetric hydrogenation of an indene substrate is giving low enantiomeric excess (ee). What are the likely causes?

Low enantiomeric excess is a common issue when scaling up asymmetric hydrogenations. The primary causes often revolve around catalyst integrity and reaction conditions. Sub-optimal hydrogen pressure, temperature, or reaction time can negatively impact enantioselectivity. Catalyst poisoning by impurities in the substrate or solvent is another frequent culprit. Additionally, the choice of chiral ligand and its compatibility with the substrate are crucial for achieving high stereoselectivity.[1]

Q2: I'm observing significant over-alkylation during the synthesis of a secondary indane amine. How can I mitigate this?

Over-alkylation is a classic side reaction when directly alkylating primary amines, leading to the formation of tertiary amines and even quaternary ammonium salts.[2][3] To control this, consider using a protecting group strategy. For instance, the use of a trifluoroacetyl group on the aminoindan can enable clean mono-alkylation, followed by deprotection under mild conditions to yield the desired secondary amine with high purity.[4]

Q3: My diastereomeric resolution of a racemic indane amine is resulting in poor separation. What factors should I investigate?

Inefficient diastereomeric resolution can stem from several factors. The choice of resolving agent is paramount; its interaction with the amine should lead to the formation of diastereomeric salts with significantly different solubilities.[5] The crystallization conditions, including solvent system, temperature profile, and seeding, must be meticulously optimized. Incomplete crystallization or co-precipitation of the undesired diastereomer can lead to low enantiomeric enrichment.[6]

Q4: During the work-up of my transaminase-catalyzed reaction, I'm struggling to separate the product from the enzyme. What are some effective strategies?

Recovering soluble enzymes from the reaction mixture can be challenging and can lead to emulsions.[5] A highly effective strategy is enzyme immobilization on a solid support.[7] This not only simplifies product separation through simple filtration but also enhances enzyme stability and allows for its reuse, significantly improving process economics.[7][8]

Q5: What are the common impurities I should look for in the synthesis of Rasagiline?

Impurities in Rasagiline synthesis can originate from starting materials, reagents, or side reactions. Common impurities include unreacted (R)-1-aminoindan, over-alkylation products, and byproducts from the propargylation step. It is also crucial to monitor for the formation of N-Nitroso Rasagiline, a potential genotoxic impurity.[9]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific scalability challenges, categorized by synthetic strategy.

Guide 1: Asymmetric Hydrogenation of Indene Derivatives

Asymmetric hydrogenation is a powerful tool for establishing the stereocenter in chiral indane amines. However, transitioning this methodology to a larger scale can present several challenges.

Issue: Catalyst Deactivation and Low Conversion

  • Question: My asymmetric hydrogenation reaction is stalling before completion, resulting in low conversion. What could be the cause, and how can I fix it?

  • Answer: Catalyst deactivation is a primary suspect for incomplete reactions. The following table outlines potential causes and their corresponding solutions.

Potential Cause Explanation Troubleshooting Steps
Substrate/Solvent Impurities Trace impurities such as sulfur, oxygen, or other coordinating species can irreversibly bind to the metal center of the catalyst, poisoning it.- Ensure all starting materials and solvents are of high purity and are properly degassed. - Consider passing solvents through a column of activated alumina or a suitable scavenger resin prior to use.
Inadequate Hydrogen Pressure On a larger scale, ensuring sufficient and consistent hydrogen pressure throughout the reactor can be challenging.- Verify the integrity of the hydrogenation reactor and ensure no leaks are present. - Optimize the agitation speed to ensure efficient gas-liquid mass transfer.
Catalyst Leaching (for supported catalysts) If using a heterogenized catalyst, leaching of the active metal species into the reaction medium can occur, leading to a loss of activity.- Screen different support materials and immobilization techniques to find a more robust system. - Analyze the product stream for metal content to quantify the extent of leaching.[10]
Thermal Instability of the Catalyst Some chiral catalysts may be sensitive to prolonged exposure to elevated temperatures, leading to decomposition.- Re-evaluate the reaction temperature and consider running the reaction at a lower temperature for a longer duration.
Guide 2: Diastereomeric Resolution and Racemization

For syntheses that rely on the resolution of a racemic mixture, efficiency is key to economic viability.

Issue: Inefficient Racemization of the Unwanted Enantiomer

  • Question: I have successfully separated the desired (R)-1-aminoindan, but the racemization of the remaining (S)-enantiomer is inefficient. How can I improve this step?

  • Answer: An efficient racemization process is crucial for a high-yielding and economical process. The following workflow can guide you through troubleshooting this issue.

G start Low Racemization Efficiency of (S)-1-aminoindane cause1 Suboptimal Base/Solvent System start->cause1 cause2 Formation of Stable Intermediates start->cause2 cause3 Inadequate Temperature start->cause3 solution1 Screen a wider range of bases (e.g., hydroxides, alkoxides) and solvents to facilitate proton exchange. cause1->solution1 solution2 Investigate the formation of imine intermediates. Consider the use of a catalyst to facilitate imine formation and hydrolysis. cause2->solution2 solution3 Systematically increase the reaction temperature while monitoring for thermal degradation. cause3->solution3

Caption: Troubleshooting workflow for inefficient racemization.

Guide 3: Biocatalytic Synthesis using Transaminases

Biocatalysis offers a green and highly selective route to chiral amines. However, enzyme performance is sensitive to the reaction environment.

Issue: Low Enzyme Stability and Activity at Scale

  • Question: My transaminase shows excellent activity on a small scale, but upon scale-up, the activity and stability drop significantly. What are the potential reasons and solutions?

  • Answer: The transition from a well-controlled lab-scale vial to a large reactor can introduce several variables that affect enzyme performance.

Potential Cause Explanation Troubleshooting Steps
Poor Mixing Inadequate mixing in a large reactor can lead to localized pH and temperature gradients, as well as poor substrate and cofactor distribution, all of which can denature or inhibit the enzyme.- Optimize the reactor's agitation speed and impeller design to ensure homogeneity. - Monitor pH and temperature at multiple points within the reactor if possible.
Substrate/Product Inhibition At higher concentrations typical of a scaled-up process, the substrate or the product itself can inhibit the enzyme's activity.- Consider a fed-batch approach for the substrate to maintain a low, optimal concentration. - Investigate in-situ product removal techniques to alleviate product inhibition.
Cofactor Depletion/Degradation The pyridoxal 5'-phosphate (PLP) cofactor is essential for transaminase activity. It can degrade or be depleted during a prolonged reaction.- Ensure an adequate initial concentration of PLP. - For cofactor regeneration, ensure the co-substrate (e.g., an amino donor) is present in sufficient excess.
Enzyme Denaturation Shear stress from vigorous mixing or exposure to gas-liquid interfaces can lead to enzyme denaturation.- Evaluate the impact of agitation speed on enzyme stability. - Consider enzyme immobilization to protect it from mechanical stress.[7]
Guide 4: Downstream Processing and Purification

Achieving the required purity for pharmaceutical applications is a critical final step.

Issue: Difficulty in Removing Residual Metal Catalyst

  • Question: After my asymmetric hydrogenation, I am struggling to reduce the residual palladium/ruthenium content in my final product to acceptable levels. What purification methods are effective?

  • Answer: Removing trace metals from APIs is a common and critical challenge in pharmaceutical manufacturing. A multi-pronged approach is often necessary.

G start High Residual Metal Content step1 Crystallization start->step1 Initial Purification step4 Continuous Flow with Supported Catalyst start->step4 Process Redesign step2 Activated Carbon Treatment step1->step2 If still high step3 Metal Scavengers step2->step3 For very low levels

Caption: Purification strategies for metal removal.

  • Crystallization: Often the first and most effective step. Optimizing the crystallization solvent and conditions can significantly reduce metal content as the impurities tend to remain in the mother liquor.

  • Activated Carbon Treatment: Passing a solution of the product through a bed of activated carbon can effectively adsorb residual metal complexes.

  • Metal Scavengers: A variety of commercially available scavenger resins with functional groups that chelate specific metals can be used for highly efficient removal.

  • Process Redesign: In the long term, switching to a heterogenized or solid-supported catalyst in a continuous flow system can virtually eliminate metal leaching into the product stream, simplifying purification.[10]

References

  • US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents.
  • Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis - ResearchGate. Available at: [Link]

  • US8901352B2 - Method for the synthesis of rasagiline - Google Patents.
  • Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. Available at: [Link]

  • Rasagiline manufacturers - Pipelinepharma. Available at: [Link]

  • WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. Available at: [Link]

  • Organic Letters Ahead of Print - ACS Publications. Available at: [Link]

  • rasagiline hydrochloride API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP. Available at: [Link]

  • WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents.
  • STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at: [Link]

  • Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing). Available at: [Link]

  • Developments in Asymmetric Hydrogenation From an Industrial Perspective - PubMed. Available at: [Link]

  • Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed. Available at: [Link]

  • US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents.
  • Indane synthesis - Organic Chemistry Portal. Available at: [Link]

  • Scale‐Up Studies in Asymmetric Transfer Hydrogenation | Request PDF - ResearchGate. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available at: [Link]

  • Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Efficient reductive amination process for enantioselective synthesis of L-phosphinothricin applying engineered glutamate dehydrogenase - PubMed. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Reactions of Amines.
  • Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow | Request PDF - ResearchGate. Available at: [Link]

  • Chiral Separations Methods and Protocols - Gerald Gubitz_4989.pdf.
  • Amines: Synthesis and Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Collage of Pharmacy Al-Mustansiriyah Uni. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the Determination of Enantiomeric Excess for Substituted 1-Aminoindanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of 1-Aminoindanes

Substituted 1-aminoindanes are privileged scaffolds in medicinal chemistry, serving as crucial chiral building blocks for a range of pharmacologically active agents, most notably Rasagiline, an irreversible inhibitor of monoamine oxidase B used in the treatment of Parkinson's disease. The therapeutic efficacy and safety of such pharmaceuticals are often confined to a single enantiomer.[1] Its mirror image, or distomer, may be inactive, exhibit a different pharmacological profile, or even be responsible for adverse effects. This stereochemical reality places a stringent requirement on the accurate and precise determination of enantiomeric excess (ee), a measure of the purity of a chiral substance.[2][3]

This guide provides an in-depth comparison of the three principal analytical techniques employed for this critical task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple recitation of protocols, we will explore the underlying principles and the causal logic behind experimental choices, empowering you to select, develop, and validate the optimal method for your specific analytical challenge.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is the most widely adopted method for enantiomeric purity assessment in pharmaceutical quality control, prized for its robustness, versatility, and well-established validation frameworks.[4][5][6]

Principle of Separation

Direct enantiomeric separation on a Chiral Stationary Phase (CSP) is the cornerstone of this technique.[6] The CSP consists of a chiral selector—often a complex polymer like a derivatized polysaccharide (e.g., cellulose or amylose)—covalently bonded to a silica support.[7][8] As the racemic mixture of 1-aminoindane passes through the column, the enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector.[6] The stability of these complexes differs due to three-dimensional spatial arrangements, leading to differential interaction strengths. One enantiomer will have a stronger, more prolonged interaction with the CSP and thus a longer retention time, enabling separation.[9]

Experimental Protocol: A Typical Normal-Phase Method
  • Objective: To separate and quantify the enantiomers of a 5-substituted 1-aminoindane.

  • Instrumentation: Standard HPLC system equipped with a UV detector.

  • Methodology:

    • Column Selection: A polysaccharide-based column such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is an excellent starting point. These phases show broad applicability for aromatic amines.[7][10]

    • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA), typically in a ratio between 90:10 and 98:2 (v/v). For basic analytes like aminoindanes, adding a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) is crucial to prevent peak tailing by masking residual acidic silanol groups on the silica support.[5]

    • Sample Preparation: Dissolve the 1-aminoindane sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Injection Volume: 10 µL

      • Detection: UV at 220 nm or 254 nm, where the indane aromatic ring absorbs strongly.

    • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.[4][10]

      • Formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Expertise & Causality: Why These Choices?
  • Normal-Phase vs. Reverse-Phase: Normal-phase (non-polar mobile phase, polar stationary phase) is often preferred for polysaccharide CSPs as it facilitates the hydrogen bonding and dipole-dipole interactions critical for chiral recognition.

  • Alcohol Modifier: The choice and concentration of the alcohol modifier (IPA, ethanol) is the primary tool for adjusting retention and resolution. Increasing the alcohol percentage decreases retention time but may also reduce the separation factor (α). Fine-tuning this balance is the core of method development.

  • Amine Modifier: The basicity of 1-aminoindane necessitates an amine modifier. Without it, the primary amine can interact strongly with acidic sites on the silica surface, leading to severe peak tailing and poor quantification.

Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane/IPA/DEA) Injector HPLC Injector MobilePhase->Injector SamplePrep Sample Prep (Dissolve & Filter) SamplePrep->Injector Column Chiral Column (CSP) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC): The High-Resolution Alternative

For volatile or semi-volatile compounds, chiral GC offers exceptional resolving power and often faster analysis times compared to HPLC. However, it introduces a critical prerequisite for polar molecules like amines: derivatization.

Principle of Separation

Similar to HPLC, chiral GC relies on a chiral stationary phase, most commonly a derivatized cyclodextrin coated onto the inner wall of a fused silica capillary column.[11][12] Cyclodextrins are cone-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs through a combination of inclusion complexation within the cavity and interactions (e.g., hydrogen bonding) with the functional groups on the rim of the cyclodextrin.[11]

The Derivatization Imperative

Primary amines like 1-aminoindane are too polar and prone to strong interactions with the column surface, leading to poor chromatography. Derivatization is a non-negotiable step to:

  • Increase Volatility: By replacing active hydrogens with less polar groups.

  • Improve Peak Shape: By blocking the amine's ability to hydrogen bond with active sites on the column.

  • Enhance Thermal Stability.

A common and effective approach is N-acylation, for example, with trifluoroacetic anhydride (TFAA), to form the corresponding trifluoroacetamide.

Experimental Protocol: Derivatization Followed by GC-FID
  • Objective: To separate the N-TFA derivatized enantiomers of 1-aminoindane.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Methodology:

    • Derivatization:

      • Dissolve ~1 mg of the 1-aminoindane sample in 200 µL of a suitable solvent (e.g., dichloromethane).

      • Add 50 µL of trifluoroacetic anhydride (TFAA).

      • Cap the vial and heat at 60 °C for 15-30 minutes.

      • Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

      • Reconstitute the residue in a known volume of solvent (e.g., ethyl acetate) for injection.

    • GC Conditions:

      • Column: A cyclodextrin-based chiral column, such as Astec® CHIRALDEX™ G-DP.

      • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.[11]

      • Injector Temperature: 250 °C

      • Detector Temperature (FID): 280 °C

      • Oven Temperature Program: Start at a moderate temperature (e.g., 140 °C), hold for 1 minute, then ramp at 2-5 °C/min to a final temperature (e.g., 180 °C).[11]

      • Injection: 1 µL, typically with a split ratio (e.g., 50:1).

    • Quantification: Calculate ee from the integrated FID peak areas, which are directly proportional to the mass of the analyte.

Expertise & Causality: Why These Choices?
  • TFAA as Derivatizing Agent: TFAA is highly reactive and the resulting derivative is very volatile and stable, making it ideal for GC analysis. The electron-withdrawing fluorine atoms also enhance detector response for certain detectors.

  • Temperature Programming: An isothermal analysis may work, but a temperature ramp is generally superior.[11] It allows for sharper peaks for later-eluting compounds and can improve the resolution between closely eluting enantiomers. The separation factor in GC is temperature-dependent; lower temperatures often lead to better separation but longer run times.

Visualization: Chiral GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1-Aminoindane Sample Deriv Derivatization (e.g., with TFAA) Sample->Deriv DerivSample Derivatized Sample Deriv->DerivSample Injector GC Injector DerivSample->Injector Column Chiral Column (Cyclodextrin) Injector->Column Detector FID Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for ee determination by Chiral GC.

NMR Spectroscopy: The Structural and Quantitative Powerhouse

NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in the same solution by converting them into diastereomers, which are not mirror images and thus have distinct NMR spectra.[13]

Principle of Differentiation

This conversion is achieved by reacting the enantiomeric amine with an enantiomerically pure Chiral Derivatizing Agent (CDA).[13][14] The reaction of an (R/S) amine mixture with a pure (R)-CDA yields a mixture of (R,R) and (S,R) diastereomers. These diastereomers will have at least one proton (or other nucleus) in a slightly different chemical environment, resulting in separate, resolvable signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the ratio of the original enantiomers.

A particularly elegant and efficient method for primary amines is the three-component assembly developed by Bull and James.[15][16] It involves the rapid and reversible condensation of the 1-aminoindane, 2-formylphenylboronic acid, and an enantiopure diol (like (R)-BINOL) to form a pair of diastereomeric iminoboronate esters.[15]

Experimental Protocol: The Bull-James Assembly Method
  • Objective: To determine the ee of a 1-aminoindane sample by ¹H NMR.

  • Instrumentation: Standard NMR spectrometer (400 MHz or higher recommended).

  • Methodology:

    • Host Solution Preparation: Prepare a stock solution in a deuterated solvent (e.g., CDCl₃) containing equimolar amounts of 2-formylphenylboronic acid (2-FPBA) and an enantiopure diol, such as (R)-1,1'-bi-2-naphthol ((R)-BINOL). A typical concentration is 60 mM of each.[15]

    • Sample Preparation:

      • In a clean NMR tube, combine a precise volume of the "host solution" (e.g., 0.3 mL).

      • Add a precise volume of the 1-aminoindane sample solution (e.g., 0.3 mL of a 60 mM solution in the same deuterated solvent).[15]

      • Mix thoroughly. The formation of the diastereomeric assembly is typically rapid.

    • NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

    • Data Analysis:

      • Identify a pair of well-resolved signals corresponding to the two diastereomers. The imine proton (CH=N) is often a good candidate.

      • Carefully integrate both signals (Integral₁ and Integral₂).

      • Calculate the ee using the integral values.

      • Formula: ee (%) = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] × 100

Expertise & Causality: Why This Method is Powerful
  • No Covalent Modification of Analyte: The assembly is dynamic and reversible, which minimizes the risk of kinetic resolution or analyte degradation.

  • Speed: Sample preparation takes minutes, and acquisition is as fast as a standard ¹H NMR spectrum. This makes it excellent for screening or reaction monitoring.[17]

  • Absolute Information: Unlike chromatography, where peak assignment requires a pure standard, the NMR signals provide direct structural information.

  • Non-Destructive: The sample can be fully recovered if needed.

Visualization: Diastereomer Formation for NMR Analysis

NMR_Principle cluster_reactants Reactants in NMR Tube Enantiomers Mixture (R)-Amine + (S)-Amine Diastereomers Mixture of Diastereomers (R,R)-Complex + (S,R)-Complex Enantiomers->Diastereomers + CDA Single Enantiomer Chiral Agent (e.g., (R)-BINOL assembly) CDA->Diastereomers + NMR NMR Spectrum Shows two distinct, resolvable signals (Signal 1 and Signal 2) Diastereomers->NMR Analysis by ¹H NMR

Caption: Principle of ee determination by NMR using a CDA.

Comparative Analysis & Strategic Method Selection

The choice of the optimal analytical method is not absolute; it is dictated by the specific requirements of the task at hand. A comprehensive comparison highlights the distinct advantages and limitations of each technique.

FeatureChiral HPLCChiral GCNMR Spectroscopy (with CDA)
Principle Physical separation on a CSPPhysical separation on a CSPChemical conversion to diastereomers
Accuracy/Precision High; Gold standard for QC[4]HighGood to High; depends on resolution/S:N
Sensitivity (LOD/LOQ) Good (UV) to Excellent (MS)Excellent (FID/MS)Moderate; less sensitive than chromatography
Analysis Time Moderate (10-30 min)Fast (5-20 min)Very Fast (<10 min per sample)
Method Development Can be intensive (column/solvent screening)[6]Moderate (derivatization + temp. program)Fast (if a suitable CDA is known)
Sample Prep Simple (dissolve and filter)Complex (requires derivatization)Simple (mix reagents in NMR tube)
Destructive? YesYesNo
Key Advantage Robustness, regulatory acceptanceHigh resolution, speedSpeed, non-destructive, structural info
Key Disadvantage Higher solvent consumptionDerivatization is mandatoryLower sensitivity, higher capital cost
Self-Validating Systems and Trustworthiness

Regardless of the chosen technique, the protocol must be a self-validating system. For any chiral purity method, validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[4][18] This involves rigorously assessing:

  • Specificity: The ability to resolve the enantiomers from each other and from any other impurities.

  • Linearity & Range: Demonstrating that the response is proportional to the concentration of the minor enantiomer.

  • Accuracy & Precision: Proving the method gives the true value consistently.

  • Limit of Quantification (LOQ): Determining the lowest concentration of the undesired enantiomer that can be reliably measured.

  • Robustness: Showing the method is unaffected by small, deliberate changes in parameters.

Conclusion

The determination of enantiomeric excess for substituted 1-aminoindanes is a critical analytical task with several powerful solutions.

  • Chiral HPLC remains the undisputed benchmark for final product quality control and release testing, offering unparalleled robustness and a wealth of established methods.

  • Chiral GC provides a high-resolution, high-speed alternative, particularly advantageous when GC instrumentation is readily available, provided the mandatory derivatization step is optimized.

  • NMR Spectroscopy , especially with modern derivatizing assemblies, is an exceptionally powerful tool for high-throughput screening, reaction monitoring, and situations where sample is limited, offering a unique combination of speed and structural insight.

As a Senior Application Scientist, my recommendation is to leverage these techniques strategically: use NMR for rapid screening in discovery and process development, and employ a fully validated chiral HPLC or GC method for the rigorous quantitative analysis required in late-stage development and manufacturing.

References

  • Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • BenchChem. (2025).
  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • St-Gelais, A., et al. (2021). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)
  • ACS Publications. (2020). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

  • Semantic Scholar. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Corpus ID: 54809743.
  • BenchChem. (2025).
  • Bull, J. A., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • ResearchGate. (2008). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Request PDF. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers. BenchChem.
  • Royal Society of Chemistry. (2011). Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Enantiomeric excess. Wikipedia. [Link]

  • ACS Publications. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • Grokipedia.
  • IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry. [Link]

  • Der Pharma Chemica. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Google Patents. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols. US5677469A.
  • Wikipedia. Chiral derivatizing agent. Wikipedia. [Link]

  • PubMed. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters. [Link]

  • BenchChem. (2025). A Researcher's Guide to Chiral Derivatizing Agents for NMR Analysis. BenchChem.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Google Patents. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. WO2016116607A1.
  • ACS Publications. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • PubMed. (2011). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Sumika Chemical Analysis Service.
  • BenchChem. (2025).
  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Analytical Methods Blog. (2012). HOT article: Rapid determination of enantiomeric excess. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. [Link]

  • MDPI. (2019). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules. [Link]

  • ResearchGate. (2008). Synthesis of cationic single-isomer cyclodextrins for the chiral separation of amino acids and anionic pharmaceuticals. Nature Protocols. [Link]

Sources

A Comparative Guide to NMR Analysis for Chiral Purity of (R)-5-bromo-1-aminoindan Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of drug candidates is paramount. For chiral molecules like (R)-5-bromo-1-aminoindan, a key intermediate in the synthesis of various pharmaceuticals, ensuring high enantiomeric purity is not merely a quality control metric—it is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the determination of chiral purity, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most appropriate analytical strategy.

The challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. NMR spectroscopy, a cornerstone of chemical analysis, can overcome this limitation through the use of chiral auxiliaries that interact with the enantiomers to form diastereomeric species.[1][2] These diastereomers, having different spatial arrangements, exhibit distinct NMR signals, allowing for their differentiation and quantification. This principle underpins the various NMR techniques for chiral analysis, each with its own set of advantages and considerations.

This guide will explore and compare three primary NMR-based approaches for the chiral purity analysis of (R)-5-bromo-1-aminoindan:

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte.[3][4][5]

  • Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte to form stable diastereomeric products.[6][7][8]

  • Chiral Lanthanide Shift Reagents (LSRs): These paramagnetic complexes induce large chemical shift differences in the NMR spectra of the analyte's enantiomers.[9]

The Foundational Principle: From Enantiomers to Diastereomers

The core principle of NMR chiral analysis is the conversion of a mixture of enantiomers, which are NMR-indistinguishable, into a mixture of diastereomers, which possess distinct NMR spectra. This is achieved by introducing a chiral auxiliary that interacts differently with each enantiomer of the analyte.

Caption: Conversion of enantiomers to diastereomers for NMR analysis.

Comparative Analysis of NMR Methods

The choice of method for determining the chiral purity of (R)-5-bromo-1-aminoindan depends on several factors, including the required accuracy, sample availability, and experimental convenience. The following table provides a comparative overview of the three main techniques.

Method Principle of Operation Advantages Disadvantages Typical Reagents for Primary Amines
Chiral Solvating Agents (CSAs) Forms transient, non-covalent diastereomeric complexes (e.g., through hydrogen bonding, π-π stacking) with the analyte.[3][4]- Simple and rapid sample preparation.[3] - Non-destructive to the sample. - Reagent can often be recovered.[4]- Chemical shift differences (Δδ) can be small. - Sensitive to solvent, temperature, and concentration.[10] - May require higher analyte concentrations.(R)- or (S)-1,1'-Bi-2-naphthol (BINOL)[3][6], (R)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate[3], Carboxylic acids[11]
Chiral Derivatizing Agents (CDAs) Covalent reaction with the analyte to form stable diastereomers.[6][7][8]- Often produces large and well-resolved Δδ values.[6] - Less sensitive to experimental conditions. - Can be used for a wide range of functional groups.[7]- Requires a chemical reaction, which can be time-consuming.[6] - Potential for kinetic resolution or racemization during derivatization. - Sample is consumed.Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA)[3], 2-formylphenylboronic acid with BINOL[6][12], α-fluorinated phenylacetic phenylselenoester (FPP)[13]
Chiral Lanthanide Shift Reagents (LSRs) Paramagnetic lanthanide complexes that coordinate to the analyte, inducing large chemical shifts.[9]- Can produce very large Δδ values, simplifying spectral analysis.- Can cause significant line broadening, reducing resolution. - Requires careful control of the reagent-to-analyte ratio.[9] - Can be sensitive to moisture.Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)₃], Tris(trifluoroacetyl-d-camphorato)praseodymium(III) [Pr(tfc)₃][3]

Experimental Protocols

Method 1: Chiral Solvating Agents (CSAs) - Using (R)-BINOL

This protocol describes a rapid and non-destructive method for determining the enantiomeric excess of (R)-5-bromo-1-aminoindan using (R)-1,1'-bi-2-naphthol ((R)-BINOL) as the chiral solvating agent.[3]

Caption: Workflow for chiral purity analysis using a CSA.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the (R)-5-bromo-1-aminoindan product into an NMR tube.

    • Add 1.0 to 1.2 equivalents of (R)-BINOL to the same NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Cap the NMR tube and shake gently for about 30 seconds to ensure complete dissolution and complex formation.[3]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer at 25 °C.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal of the aminoindan that shows clear separation for the two enantiomers. The proton at the chiral center (C1) is often a good candidate.

    • Carefully integrate the area of the signals corresponding to the (R,R) and (S,R) diastereomeric complexes.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [(Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer)] x 100

Causality Behind Choices:

  • (R)-BINOL: This CSA is chosen for its ability to form diastereomeric complexes with primary amines through hydrogen bonding and π-π interactions, leading to observable chemical shift differences.[4]

  • CDCl₃: A non-polar aprotic solvent is preferred as it minimizes interference with the hydrogen bonding interactions essential for complex formation.[10]

  • Stoichiometry: A slight excess of the CSA is often used to ensure that all of the analyte is complexed, maximizing the observed chemical shift separation.

Method 2: Chiral Derivatizing Agents (CDAs) - Using Mosher's Acid Chloride

This method involves the covalent derivatization of (R)-5-bromo-1-aminoindan with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).

Caption: Workflow for chiral purity analysis using a CDA.

Step-by-Step Protocol:

  • Derivatization:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the (R)-5-bromo-1-aminoindan sample in a dry aprotic solvent (e.g., CH₂Cl₂ or THF).

    • Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base, such as pyridine or triethylamine.

    • Cool the solution in an ice bath and add a slight excess (1.1 equivalents) of (R)- or (S)-Mosher's acid chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours or until the reaction is complete (monitored by TLC).

    • Perform an aqueous work-up to remove excess reagents and purify the resulting diastereomeric amides by column chromatography.

  • NMR Analysis:

    • Dissolve the purified diastereomeric amides in CDCl₃.

    • Acquire a ¹H or ¹⁹F NMR spectrum. ¹⁹F NMR is often preferred due to the wider chemical shift range and the absence of background signals.

    • Identify and integrate the well-resolved signals corresponding to the two diastereomers.

    • Calculate the enantiomeric excess as described previously.

Causality Behind Choices:

  • Mosher's Acid Chloride: This CDA is widely used due to the stability of the resulting amides and the large chemical shift differences often observed, particularly in ¹⁹F NMR.[13]

  • Inert Atmosphere and Dry Solvents: The acid chloride is moisture-sensitive, and the reaction must be carried out under anhydrous conditions to prevent its hydrolysis.

  • Purification: Purification of the diastereomers before NMR analysis is crucial to remove any unreacted starting materials or byproducts that could interfere with the spectral analysis.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, it is recommended to perform a validation experiment. This can be done by preparing a sample with a known ratio of the two enantiomers (e.g., a racemic mixture or a 90:10 mixture) and analyzing it using the chosen NMR method. The experimentally determined enantiomeric ratio should be in close agreement with the prepared ratio. Additionally, for CDAs, running the derivatization with both the (R) and (S) versions of the agent can help to confirm the assignments of the diastereomeric signals.

Conclusion

The determination of the chiral purity of (R)-5-bromo-1-aminoindan is a critical step in its use as a pharmaceutical intermediate. NMR spectroscopy offers a powerful and versatile set of tools for this purpose. The choice between using a chiral solvating agent, a chiral derivatizing agent, or a lanthanide shift reagent will depend on the specific requirements of the analysis. CSAs offer a rapid and non-destructive screening method, while CDAs often provide more robust and well-resolved data, albeit with more extensive sample preparation. LSRs can be useful for achieving large spectral separations but require careful optimization. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and stereochemical integrity of their (R)-5-bromo-1-aminoindan products.

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing. RSC Publishing.
  • NMR derivatization protocol for chiral recognition of racemic primary...
  • Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy | The Journal of Organic Chemistry.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF.
  • Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solv
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
  • A Researcher's Guide to Chiral Derivatizing Agents for NMR Analysis. BenchChem.
  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
  • Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Journal of Pharmaceutical Sciences.
  • Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. Analytical Chemistry.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst.
  • Chiral Resolution and Separ
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | Request PDF.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • NMR determination of enantiomeric excess.
  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. Chemistry – A European Journal.
  • Chiral analysis by NMR spectroscopy.
  • Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society.
  • Rapid and accurate verification of drug identity, purity and quality by 1H-NMR using similarity calculations and differential NMR. Journal of Pharmaceutical and Biomedical Analysis.

Sources

A Comparative Guide to the Synthesis of Aminoindanes: Brominated vs. Non-Brominated Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminoindane Scaffold

The aminoindane scaffold is a privileged structural motif in medicinal chemistry, forming the core of a range of biologically active molecules. Its rigid framework, which incorporates a phenethylamine pharmacophore, has led to the development of compounds targeting the central nervous system. Aminoindanes have found applications as anti-Parkinsonian agents, potential psychotherapeutics, and research chemicals for exploring neurological pathways.[1][2][3] The synthesis of these valuable molecules is, therefore, a critical aspect of drug discovery and development.

This guide provides an in-depth technical comparison of two major synthetic strategies for accessing the aminoindane core: those that proceed through brominated intermediates and those that follow non-brominated pathways. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer field-proven insights to help researchers make informed decisions in their synthetic endeavors.

I. The Non-Brominated Approach: Direct Amination and Cyclization Strategies

Non-brominated routes to aminoindanes are often characterized by their directness in introducing the amine functionality or constructing the indane ring system without the use of halogenated intermediates. These methods can offer advantages in terms of atom economy and avoidance of potentially toxic brominating agents.

A. Synthesis of 2-Aminoindan via Reductive Amination of 1-Indanone

A common non-brominated approach to 2-aminoindan involves the reductive amination of 1-indanone. This method is a cornerstone of amine synthesis and can be adapted for the preparation of various aminoindane derivatives.

Reaction Workflow:

1-Indanone 1-Indanone Indan-1-one Oxime Indan-1-one Oxime 1-Indanone->Indan-1-one Oxime Hydroxylamine HCl, Pyridine 2-Aminoindan 2-Aminoindan Indan-1-one Oxime->2-Aminoindan Reduction (e.g., H₂, Pd/C)

Figure 1: Reductive amination route to 2-aminoindan.

Experimental Protocol: Synthesis of 2-Aminoindan from 1-Indanone

  • Oximation of 1-Indanone:

    • To a solution of 1-indanone (1 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Filter the precipitated indan-1-one oxime, wash with water, and dry under vacuum.

  • Reduction of Indan-1-one Oxime:

    • Dissolve the indan-1-one oxime (1 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (typically 50 psi) at room temperature until the uptake of hydrogen ceases.

    • Filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure to obtain the crude 2-aminoindan.

    • The product can be further purified by distillation or by salt formation (e.g., hydrochloride salt).

B. Synthesis of 4-Aminoindanes from Dihydroquinolines

Another elegant non-brominated strategy, particularly for 4-aminoindanes, involves the rearrangement of tetrahydroquinolines, which are readily accessible from the hydrogenation of dihydroquinolines.[4]

Reaction Workflow:

Dihydroquinoline Dihydroquinoline Tetrahydroquinoline Tetrahydroquinoline Dihydroquinoline->Tetrahydroquinoline Catalytic Hydrogenation N-Acyl Tetrahydroquinoline N-Acyl Tetrahydroquinoline Tetrahydroquinoline->N-Acyl Tetrahydroquinoline Acylation Acyl Indane Acyl Indane N-Acyl Tetrahydroquinoline->Acyl Indane Acid-catalyzed Rearrangement 4-Aminoindane 4-Aminoindane Acyl Indane->4-Aminoindane Hydrolysis

Figure 2: Synthesis of 4-aminoindane via dihydroquinoline rearrangement.

Experimental Protocol: Synthesis of a 4-Aminoindane Derivative [4]

  • Hydrogenation of Dihydroquinoline:

    • Dissolve the substituted dihydroquinoline (1 eq) in an appropriate solvent (e.g., methanol, ethyl acetate).

    • Add a hydrogenation catalyst (e.g., Pd/C, PtO₂).

    • Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete.

    • Filter the catalyst and concentrate the solvent to yield the corresponding tetrahydroquinoline.

  • Acylation of Tetrahydroquinoline:

    • Dissolve the tetrahydroquinoline (1 eq) in a suitable solvent (e.g., dichloromethane, toluene).

    • Add a base (e.g., triethylamine, pyridine) followed by the dropwise addition of an acylating agent (e.g., acetyl chloride, acetic anhydride) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-acyl tetrahydroquinoline.

  • Acid-catalyzed Rearrangement:

    • Treat the N-acyl tetrahydroquinoline with a strong acid (e.g., sulfuric acid, polyphosphoric acid) at elevated temperatures.

    • Monitor the reaction for the formation of the rearranged acyl indane.

    • Carefully quench the reaction by pouring it into ice-water and neutralize with a base.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Hydrolysis of the Acyl Group:

    • Hydrolyze the acyl indane using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to afford the free 4-aminoindane.

    • Purify the final product by extraction and crystallization or chromatography.

II. The Brominated Approach: Leveraging Halogenation for Functionalization

Brominated intermediates offer a versatile handle for subsequent chemical transformations. The introduction of a bromine atom can facilitate the formation of carbon-carbon or carbon-nitrogen bonds through various cross-coupling reactions, or it can be a precursor to the desired amine functionality.

A. Synthesis of 2-Aminoindan from 1-Indanone via Bromination

This route introduces the amino group at the 2-position by first creating a bromo-intermediate, which is then converted to the amine.

Reaction Workflow:

1-Indanone 1-Indanone 2-Bromo-1-indanone 2-Bromo-1-indanone 1-Indanone->2-Bromo-1-indanone Bromination (e.g., Br₂, NBS) 2-Azido-1-indanone 2-Azido-1-indanone 2-Bromo-1-indanone->2-Azido-1-indanone Azide Displacement 2-Aminoindan 2-Aminoindan 2-Azido-1-indanone->2-Aminoindan Reduction (e.g., H₂, Pd/C or LiAlH₄)

Figure 3: Synthesis of 2-aminoindan via a brominated intermediate.

Experimental Protocol: Synthesis of 2-Aminoindan via Bromination [5]

  • Bromination of 1-Indanone:

    • Dissolve 1-indanone (1 eq) in a suitable solvent such as chloroform or acetic acid.

    • Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine (1 eq) in the same solvent, dropwise at 0 °C.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

    • Extract the 2-bromo-1-indanone with an organic solvent, wash with water and brine, dry, and concentrate. The crude product may be used directly in the next step.

  • Azide Displacement:

    • Dissolve the crude 2-bromo-1-indanone (1 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

    • Add sodium azide (1.2-1.5 eq) and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction for the disappearance of the starting material.

    • Pour the reaction mixture into water and extract the 2-azido-1-indanone with an organic solvent.

    • Wash the organic layer, dry, and concentrate carefully due to the potentially explosive nature of the azide.

  • Reduction of the Azide and Ketone:

    • Dissolve the crude 2-azido-1-indanone in a suitable solvent like ethanol or tetrahydrofuran (THF).

    • For catalytic hydrogenation, add Pd/C and hydrogenate under pressure.

    • Alternatively, for chemical reduction, add the azide solution dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in THF at 0 °C.

    • After the reaction is complete, carefully quench the excess reducing agent.

    • Perform an aqueous workup to isolate the 2-aminoindan.

    • Purify by distillation or salt formation.

B. Synthesis of 4-Aminoindane from a Brominated Indane Precursor

In this strategy, a bromine atom is introduced onto the aromatic ring of the indane skeleton, which can then be converted to the amino group. This is particularly useful when direct nitration and subsequent reduction are not feasible due to regioselectivity issues or harsh reaction conditions.

Reaction Workflow:

Indane Indane 4-Bromoindane 4-Bromoindane Indane->4-Bromoindane Electrophilic Bromination 4-Aminoindane 4-Aminoindane 4-Bromoindane->4-Aminoindane Buchwald-Hartwig Amination

Figure 4: Synthesis of 4-aminoindane from a brominated precursor.

Experimental Protocol: Synthesis of 4-Aminoindane via Buchwald-Hartwig Amination

  • Bromination of Indane:

    • To a solution of indane (1 eq) in a suitable solvent (e.g., dichloromethane, carbon tetrachloride), add a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).

    • Cool the mixture to 0 °C and add bromine (1 eq) dropwise.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer.

    • Wash, dry, and concentrate the organic phase. Purify the resulting 4-bromoindane by distillation or chromatography.

  • Buchwald-Hartwig Amination:

    • In a reaction vessel, combine 4-bromoindane (1 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos, BINAP), and a base (e.g., sodium tert-butoxide, cesium carbonate).

    • Add an amine source, such as benzophenone imine or an ammonia surrogate.

    • Add an anhydrous solvent (e.g., toluene, dioxane) and heat the mixture under an inert atmosphere.

    • After the reaction is complete, cool the mixture, filter, and concentrate.

    • If a protecting group was used on the amine source, deprotection is required to yield the final 4-aminoindane.

III. Comparative Analysis: Performance and Practicality

The choice between a brominated and a non-brominated synthetic route depends on a multitude of factors, including the desired substitution pattern on the aminoindane core, scalability, cost of reagents, and safety considerations.

Metric Non-Brominated Routes Brominated Routes
Overall Yield Can be high, particularly for well-optimized reductive amination and cyclization reactions.Often comparable to non-brominated routes, but can be impacted by the efficiency of the bromination and subsequent conversion steps.
Scalability Reductive amination and catalytic hydrogenations are generally scalable processes.[6] Rearrangement reactions may require careful control of temperature and acid concentration on a large scale.The use of liquid bromine can pose challenges for large-scale synthesis due to its hazardous nature.[7] NBS is a safer alternative. Cross-coupling reactions can be expensive to scale up due to catalyst costs.
Reagent Cost & Availability Starting materials like indanones and dihydroquinolines are often commercially available. Common reducing agents and catalysts are also accessible.Brominating agents like Br₂ and NBS are readily available. However, palladium catalysts and specialized ligands for cross-coupling reactions can be expensive.[7]
Safety & Environmental Impact Avoids the use of toxic and corrosive bromine. Catalytic hydrogenation requires handling of flammable hydrogen gas.Liquid bromine is highly toxic and corrosive.[7] Brominated organic compounds can be environmentally persistent. The use of heavy metal catalysts (palladium) requires appropriate waste management.
Purification Purification of the final amine can sometimes be challenging due to its basic nature. Salt formation is a common purification strategy.Purification of brominated intermediates can be straightforward. However, removal of palladium residues from the final product after cross-coupling reactions is a critical and often challenging step in pharmaceutical synthesis.
Versatility Reductive amination allows for the introduction of various substituents on the nitrogen atom. Dihydroquinoline routes can provide access to a range of substituted 4-aminoindanes.Brominated intermediates are highly versatile and can be used in a wide array of cross-coupling reactions to introduce diverse functional groups, not just the amino group.

IV. Field-Proven Insights and Strategic Considerations

As a Senior Application Scientist, the choice between these synthetic strategies is not merely academic but is driven by practical, project-specific goals.

When to Choose a Non-Brominated Route:

  • Direct Access to the Target: If the desired aminoindane can be accessed directly through reductive amination or a known cyclization/rearrangement pathway with good yields, this is often the more straightforward and cost-effective approach.

  • Avoiding Halogenated Intermediates: In late-stage clinical development and commercial manufacturing, avoiding potentially genotoxic or environmentally hazardous halogenated intermediates can simplify regulatory filings and reduce environmental impact.

  • Cost-Sensitive Projects: For large-scale production where the cost of goods is a primary driver, avoiding expensive palladium catalysts and ligands associated with brominated routes can be a significant advantage.

When to Choose a Brominated Route:

  • Access to Diverse Analogs: The true power of the brominated route lies in its versatility. A common brominated intermediate can serve as a branching point to synthesize a library of analogs for structure-activity relationship (SAR) studies.[8][9] The bromine atom acts as a synthetic handle for introducing a wide variety of substituents via well-established cross-coupling chemistries.

  • Challenging Regiochemistry: When direct functionalization of the aromatic ring is difficult or leads to undesired isomers, a brominated intermediate can provide the necessary regiochemical control.

  • Introduction of Specific Functionality: For certain target molecules, the displacement of a bromine atom is the most efficient way to introduce a specific functional group.

The Impact of Bromine on Biological Activity:

The introduction of a bromine atom into a drug molecule can have profound effects on its pharmacokinetic and pharmacodynamic properties.[10] In some cases, bromination can enhance binding affinity to the target receptor, improve metabolic stability, or alter the drug's distribution in the body. However, it can also lead to increased toxicity. Therefore, the decision to incorporate a bromine atom into the final drug candidate must be carefully evaluated based on extensive biological testing.

V. Conclusion

Both brominated and non-brominated synthetic routes offer viable and powerful strategies for the synthesis of aminoindanes. The optimal choice is not universal but is dictated by the specific goals of the research program.

  • Non-brominated routes are often preferred for their directness, scalability, and favorable environmental profile when the target molecule is readily accessible.

  • Brominated routes shine in their versatility, providing a gateway to a wide array of analogs and enabling precise control over regiochemistry, which is invaluable in the early stages of drug discovery and for complex target molecules.

A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will empower researchers to design and execute efficient, robust, and scalable syntheses of these important pharmaceutical building blocks.

VI. References

  • Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4973–4976. [Link]

  • CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

  • WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • Ghosh, A. K., & Kincaid, J. F. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Molecules, 23(11), 2853. [Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]

  • Li, J., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4909. [Link]

  • WO2019002042A1 - Method for preparing substituted 4-aminoindane derivatives - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • Napolitano, C., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 534-565. [Link]

  • EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8. [Link]

  • Sethi, M. K., et al. (2020). Stereoselective Synthesis of (R)-Amino Indans Using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 68-75. [Link]

  • 2-indanone. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2139. [Link]

  • Napolitano, C., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 534-565. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8. [Link]

  • Tutar, A., et al. (2019). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 635-642. [Link]

  • Wang, H., et al. (2018). Expeditious synthesis of 1-aminoindane derivatives achieved by[1][11]-hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications, 54(76), 10692-10695. [Link]

  • Singh, P., & Kumar, S. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]

  • MDPI. (n.d.). Special Issue : Opportunities and Challenges of Organic Synthesis in Drug Discovery. Retrieved from [Link]

  • Pitts, C. R., et al. (2021). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Nature, 595(7865), 68-73. [Link]

  • Nising, C. F., & von Nussbaum, F. (2022). Current trends and challenges in the pharmaceutical industry - we are here to make a difference. Journal of Business Chemistry, 19(2), 43-47. [Link]

  • Amanote Research. (n.d.). (PDF) Structure−Activity Relationships (SAR) Studies of. Retrieved from [Link]

  • Asolkar, R. N., et al. (2012). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry, 5(4), 479-486. [Link]

  • El-Sayed, K. A., et al. (2011). Brominated arginine-derived alkaloids from the red sea sponge Suberea mollis. Journal of Natural Products, 74(6), 1464-1467. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Two routes comparison for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(14), 5395. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

Sources

A Comparative Guide to Chiral Building Blocks: Exploring Alternatives to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of chiral building blocks is a critical determinant of synthetic efficiency and the ultimate stereochemical purity of the target active pharmaceutical ingredient (API).[1][2] For researchers engaged in the synthesis of complex molecules, particularly those targeting the central nervous system (CNS), (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine has emerged as a valuable and versatile chiral intermediate. Its rigid bicyclic scaffold and defined stereochemistry provide a robust platform for introducing chirality and exploring structure-activity relationships.

This guide offers an in-depth comparison of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine with a range of structural and functional alternatives. We will delve into the synthetic nuances, comparative performance data, and practical considerations for each class of building block, providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

The Benchmark: (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine, a brominated derivative of (R)-1-aminoindan, offers a key point of synthetic diversification. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents on the aromatic ring. This feature is particularly advantageous in lead optimization campaigns where fine-tuning of electronic and steric properties is essential.

Structural Alternatives: Modifying the Indane Scaffold

The most direct alternatives to the title compound are other derivatives of the chiral 1-aminoindan core. These molecules retain the fundamental bicyclic structure while offering different substitution patterns or the opposite stereochemistry.

(R)-1-Aminoindan and (S)-1-Aminoindan

The unsubstituted parent compounds, (R)- and (S)-1-aminoindan, are foundational chiral building blocks.[3] (R)-1-Aminoindan is a key intermediate in the synthesis of Rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The choice between the (R) and (S) enantiomer is dictated by the desired stereochemistry of the final product.

Other Substituted Chiral 1-Aminoindans

A variety of substituted 1-aminoindans are commercially available or can be synthesized to introduce specific functionalities. For example, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile provides a nitrile group that can be further elaborated into other functional groups, such as carboxylic acids or amines.[1]

Chiral 2-Aminoindan Derivatives

Shifting the position of the amino group to the 2-position of the indane ring provides a different spatial orientation of the amine, which can be beneficial for targeting different biological receptors. 2-Aminoindan derivatives are also important medical intermediates.[4]

Functional Alternatives: Beyond the Indane Ring

In many synthetic applications, the indane scaffold can be replaced by other chiral moieties that fulfill a similar role, either as a chiral auxiliary to control stereochemistry or as a core fragment of the final molecule.

Chiral 1-Aminotetralins

Expanding the five-membered ring of the indane system to a six-membered ring results in the tetralin scaffold. Chiral 1-aminotetralins offer a slightly different conformational profile while retaining the rigid bicyclic structure and a primary chiral amine for further reactions.

Bioisosteric Replacements

Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a powerful strategy in drug design.[5][6][7][8] For the indane ring, various saturated and heterocyclic ring systems can be considered as bioisosteres to modulate physicochemical properties like solubility and metabolic stability.

Performance Comparison in Asymmetric Synthesis

The utility of these chiral building blocks is ultimately determined by their performance in asymmetric transformations. Here, we compare their efficacy in two common applications: as chiral auxiliaries in diastereoselective reductions and as substrates for highly enantioselective biocatalytic amination.

Asymmetric Reduction of Prochiral Ketones

Chiral amines can be used to form chiral imines from prochiral ketones, which are then reduced diastereoselectively. The chiral amine is subsequently cleaved to yield a chiral secondary amine. The table below presents representative data for the performance of different chiral amines in the asymmetric reduction of acetophenone.

Chiral AmineKetoneReducing AgentDiastereomeric Excess (de%)Enantiomeric Excess (ee%)Yield (%)Reference
(R)-1-PhenylethylamineAcetophenoneH₂, Pd/C8585>90N/A
(R)-1-AminoindanAcetophenoneH₂, Ir-catalyst>95>95High[9]
Chiral OxazaborolidineAcetophenoneBH₃·THFN/A>98High[10]
Biocatalytic Asymmetric Amination

A modern and highly efficient method for the synthesis of chiral amines is the use of transaminase (TA) enzymes. These biocatalysts can directly convert a prochiral ketone into a single enantiomer of the corresponding amine with exceptional selectivity and under mild reaction conditions.[1][11][12][13]

SubstrateTransaminaseAmine DonorConversion (%)Enantiomeric Excess (ee%)Reference
1-Indanone(R)-selective TAIsopropylamine>99>99[1]
4-Cyano-1-indanone(R)-selective TAIsopropylamine100100[1]
AcetophenoneATA-025Isopropylamine99.22≥98.5[14]

This biocatalytic approach represents a significant advancement over classical resolution methods, offering a more sustainable and efficient route to enantiomerically pure amines.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for key synthetic transformations are provided below.

Protocol 1: Diastereoselective Reductive Amination of Acetophenone using (R)-1-Aminoindan

This protocol describes a typical procedure for the synthesis of a chiral secondary amine using a chiral primary amine as an auxiliary.

Materials:

  • (R)-1-Aminoindan (1.0 eq)

  • Acetophenone (1.05 eq)

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Diethyl ether

Procedure:

  • To a round-bottom flask charged with (R)-1-aminoindan and anhydrous toluene, add acetophenone and activated 4 Å molecular sieves.

  • Reflux the mixture for 12-16 hours to form the corresponding imine. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Dissolve the crude imine in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Make the solution basic (pH > 10) by adding 2 M NaOH.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Transaminase-Mediated Asymmetric Synthesis of (R)-1-Aminoindan

This protocol outlines a general procedure for the biocatalytic amination of a prochiral ketone.

Materials:

  • 1-Indanone

  • (R)-selective transaminase (e.g., from Aspergillus terreus)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • DMSO (co-solvent)

  • Sodium hydroxide (for pH adjustment)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution containing the (R)-selective transaminase and the PLP cofactor.

  • Add isopropylamine as the amine donor.

  • Dissolve 1-indanone in a minimal amount of DMSO and add it to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the pH and adjust as necessary with a dilute base.

  • Monitor the conversion of the ketone to the amine and the enantiomeric excess of the product by chiral HPLC.

  • Once the reaction has reached completion (typically >99% conversion and >99% ee), stop the reaction by adjusting the pH to >10 with NaOH.

  • Extract the product, (R)-1-aminoindan, with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure amine.

Visualization of Synthetic Pathways

To further clarify the synthetic strategies discussed, the following diagrams illustrate the key transformations.

Asymmetric_Synthesis_Pathways cluster_0 Diastereoselective Reduction cluster_1 Biocatalytic Amination Prochiral_Ketone Prochiral Ketone Chiral_Imine Chiral Imine Prochiral_Ketone->Chiral_Imine + Chiral Amine Chiral_Amine {Topic} or Alternative Chiral_Amine->Chiral_Imine Diastereomeric_Amines Diastereomeric Amines Chiral_Imine->Diastereomeric_Amines Reduction Chiral_Product Chiral Secondary Amine Diastereomeric_Amines->Chiral_Product Separation/Cleavage Prochiral_Ketone_Bio Prochiral Ketone Chiral_Amine_Product Enantiopure Amine Prochiral_Ketone_Bio->Chiral_Amine_Product + Amine Donor Transaminase Transaminase (TA) Transaminase->Chiral_Amine_Product

Synthetic strategies for chiral amine production.

Building_Block_Relationships cluster_Structural Structural Alternatives cluster_Functional Functional Alternatives Topic (R)-5-Bromo-2,3-dihydro- 1H-inden-1-amine R_Aminoindan (R)-1-Aminoindan Topic->R_Aminoindan is a derivative of Aminoindan_2 Chiral 2-Aminoindans Topic->Aminoindan_2 is positional isomer of Aminotetralin Chiral 1-Aminotetralins Topic->Aminotetralin is ring homolog of Bioisostere Bioisosteres Topic->Bioisostere can be replaced by Other_Chiral_Amines Other Chiral Amines (e.g., Phenylglycinol) Topic->Other_Chiral_Amines shares function with S_Aminoindan (S)-1-Aminoindan R_Aminoindan->S_Aminoindan is enantiomer of Subst_Aminoindan Other Substituted 1-Aminoindans R_Aminoindan->Subst_Aminoindan can be substituted

Sources

A Researcher's Guide to Chiral Amine Reactivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of modern synthetic chemistry, chiral amines stand as indispensable tools for forging stereochemically complex molecules with high precision.[1][2] Their versatility is remarkable; they can act as potent nucleophiles, Brønsted bases, or as directing ligands for metal centers, enabling a vast array of asymmetric transformations.[1] For researchers at the bench, however, selecting the optimal chiral amine from a diverse chemical inventory is a critical decision that profoundly impacts reaction efficiency, yield, and stereoselectivity.

This guide provides an in-depth comparison of the reactivity and performance of three major classes of chiral amines—proline derivatives, Cinchona alkaloids, and chiral diamines—in hallmark asymmetric reactions. By grounding our discussion in mechanistic principles and presenting objective, side-by-side experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed catalyst selections.

The Strategic Selection of a Chiral Amine Catalyst

The choice of a chiral amine is not arbitrary; it is a strategic decision based on the specific transformation desired. The catalyst's structure dictates the mechanistic pathway it will favor, influencing everything from substrate activation to the geometry of the transition state. A logical workflow for this selection process is crucial for efficient methodology development.

G A Define Target Transformation B Identify Reaction Class (e.g., Aldol, Michael, Hydrogenation) A->B C Organocatalysis (Enamine/Iminium/Brønsted Base) B->C C-C Bond Formation D Metal Catalysis (Ligand for Metal Center) B->D Reduction E Proline & Derivatives (Aldol, Mannich) C->E F Cinchona Alkaloids (Michael, Phase Transfer) C->F G Chiral Diamines (Transfer Hydrogenation) D->G H Review Literature for Substrate Scope & Conditions E->H F->H G->H I Select Candidate Catalyst(s) H->I J Experimental Screening & Optimization I->J

Caption: Workflow for Chiral Amine Catalyst Selection.

Part 1: Organocatalysis - The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful method for C-C bond formation, and L-proline has been a revolutionary catalyst in this domain.[3][4] It operates via an enamine-based mechanism, mimicking the strategy of Class I aldolase enzymes.[5][6] However, the evolution of organocatalysis has led to the development of more sophisticated proline derivatives, such as diarylprolinol silyl ethers, which often exhibit superior performance.

Mechanism and Source of Stereoselectivity

L-proline's bifunctional nature, containing both a secondary amine and a carboxylic acid, is key to its catalytic cycle.[6][7] The amine forms an enamine with a ketone donor, increasing its nucleophilicity. The carboxylic acid group then participates in a hydrogen-bonded, chair-like transition state, akin to the Zimmerman-Traxler model, to activate the aldehyde acceptor and control the facial selectivity of the attack.[8]

Diarylprolinol silyl ether catalysts, while also operating through enamine catalysis, introduce significant steric bulk. This bulk more effectively shields one face of the enamine, leading to higher levels of stereocontrol.

Caption: Comparison of Proposed Aldol Reaction Transition States.

Performance Comparison: L-Proline vs. Silylated Prolinol Derivative

The reaction between cyclohexanone and 4-nitrobenzaldehyde is a standard benchmark for evaluating aldol catalysts. The data below clearly illustrates the enhanced selectivity offered by the sterically demanding prolinol derivative.

CatalystReaction ConditionsYield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
L-Proline 20 mol%, DMSO, RT, 24h9795:596
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether 5 mol%, CH2Cl2, 0°C, 2h99>99:1>99

Data synthesized from representative literature values.[4][9]

Representative Experimental Protocol: Aldol Reaction with (S)-Proline

This protocol outlines a typical procedure for the L-proline-catalyzed aldol reaction.

  • Preparation: To a stirred solution of (S)-proline (0.075 mmol, 10 mol%) in anhydrous DMSO (1 mL) is added the aldehyde (0.25 mmol).

  • Reaction Initiation: Acetone (1.25 mmol) is then added to the mixture at room temperature (-10 to 25 °C).[10]

  • Monitoring: The reaction is stirred for the specified time (typically 24-72 hours) and monitored by TLC for the consumption of the aldehyde.[10]

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL).[10]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Part 2: Bifunctional Catalysis - The Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Chiral Cinchona alkaloid derivatives, particularly those modified with a thiourea moiety, have emerged as powerful bifunctional organocatalysts for this transformation.[11][12][13] They operate through a non-covalent mechanism, simultaneously activating both the nucleophile and the electrophile.

Mechanism of Bifunctional Activation

The efficacy of Cinchona-thiourea catalysts stems from their ability to act as both a Brønsted base and a hydrogen-bond donor.[14]

  • Base Activation: The quinuclidine nitrogen, a tertiary amine, acts as a Brønsted base to deprotonate the pronucleophile (e.g., nitromethane), increasing its nucleophilicity.[14]

  • H-Bond Activation: The thiourea moiety activates the enone electrophile by forming two hydrogen bonds with the carbonyl oxygen. This lowers the LUMO of the enone and locks it into a specific conformation.[14][15]

This dual activation within a single chiral scaffold brings the reactants into close proximity in a well-defined spatial arrangement, enabling highly efficient and stereoselective bond formation.[15]

G A Cinchona-Thiourea Catalyst D Deprotonation A->D Quinuclidine N (Base) E H-Bonding Activation A->E Thiourea N-H (H-Bond Donor) B Pronucleophile (e.g., Nitromethane) B->D C Enone Electrophile C->E F Activated Nucleophile (Nitronate) D->F G Activated Electrophile E->G H Stereocontrolled C-C Bond Formation in Chiral Pocket F->H G->H I Michael Adduct + Regenerated Catalyst H->I

Caption: Bifunctional Activation in Cinchona-Thiourea Catalysis.

Performance Data: Asymmetric Michael Addition to Chalcone

The addition of nitromethane to trans-chalcone is a classic example showcasing the power of these bifunctional catalysts.

CatalystReaction ConditionsYield (%)Enantiomeric Excess (ee, %)
9-Amino-9-deoxy-epi-quinine derived Thiourea 10 mol%, Toluene, -20°C, 72h9596

Data synthesized from representative literature.[14] This reaction provides 1,3-diaryl-4-nitro-1-butanones in high yield and enantioselectivity.[14]

Representative Experimental Protocol: Michael Addition
  • Catalyst & Substrate Preparation: In a vial, the Cinchona-thiourea catalyst (0.02 mmol, 10 mol%) and trans-chalcone (0.2 mmol) are dissolved in toluene (0.5 mL).

  • Reaction Initiation: The mixture is cooled to the specified temperature (e.g., -20°C), and nitromethane (0.6 mmol) is added.

  • Monitoring: The reaction is stirred until TLC analysis indicates complete consumption of the chalcone.

  • Purification: The solvent is removed in vacuo, and the residue is directly purified by flash chromatography on silica gel to yield the desired product.

Part 3: Metal Catalysis - Asymmetric Transfer Hydrogenation

In metal-catalyzed reactions, chiral amines function as ligands that impart stereochemical information to a metal center. The Noyori-type asymmetric transfer hydrogenation (ATH) of ketones is a prime example, where a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), in complex with ruthenium, forms a highly effective catalyst.[16][17]

Mechanism of Metal-Ligand Bifunctional Catalysis

The accepted mechanism for ATH involves a concerted, six-membered pericyclic transition state.[16] This is often referred to as a metal-ligand bifunctional mechanism.

  • Hydride Formation: The ruthenium chloride precatalyst reacts with a hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol) to generate a reactive ruthenium-hydride species.[17][18]

  • Outer-Sphere Hydrogenation: The ketone substrate does not coordinate directly to the metal center. Instead, the ruthenium-hydride and the N-H proton of the coordinated diamine ligand are transferred to the carbonyl group in a concerted fashion.[19] The chirality of the diamine backbone and the orientation of the phenyl groups create a chiral environment that dictates which face of the ketone is reduced.[19]

The electronic properties of the N-substituent on the diamine can influence the catalyst's activity and selectivity.[20]

Caption: Concerted Outer-Sphere Mechanism for ATH.

Performance Comparison: Chiral Diamine Ligands in ATH of Acetophenone

Acetophenone is a standard substrate for evaluating ATH catalysts. The data highlights the exceptional performance of the Ru-TsDPEN system.

Catalyst SystemHydrogen SourceYield (%)Enantiomeric Excess (ee, %)
[RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN HCOOH / NEt₃>9997
Mn(CO)₅Br / (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine i-PrOH9590

Data synthesized from representative literature.[18][20][21]

Representative Experimental Protocol: Asymmetric Transfer Hydrogenation
  • Catalyst Formation: In a glovebox, [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S,S)-TsDPEN (0.011 mmol, 2.2 mol%) are dissolved in an anhydrous solvent (e.g., acetonitrile) in a Schlenk flask. The mixture is stirred at room temperature for 30 minutes.[18]

  • Reaction Setup: Acetophenone (1 mmol) is added to the flask via syringe.[18]

  • Reaction Initiation: A 5:2 mixture of formic acid and triethylamine is added. The flask is sealed and heated to 40°C.[16][18]

  • Monitoring & Work-up: The reaction is monitored by GC. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.[18]

  • Analysis: The residue is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.[18]

Conclusion

The selection of a chiral amine catalyst is a nuanced decision that hinges on the specific chemical transformation. For enamine-mediated reactions like the aldol addition, sterically demanding proline derivatives often afford superior stereocontrol compared to proline itself. In contrast, for conjugate additions, the bifunctional activation provided by Cinchona alkaloid-thioureas offers a distinct and highly effective mechanistic pathway. Finally, when serving as ligands in metal catalysis, such as in asymmetric transfer hydrogenation, chiral diamines like TsDPEN create a precisely defined chiral environment around the metal center, enabling exceptional levels of enantioselectivity. Understanding the fundamental reactivity patterns and mechanistic underpinnings of these catalyst classes is paramount for the rational design and successful execution of asymmetric syntheses.

References

  • Molbank. (2024).
  • Wikipedia. (2023). Proline-catalyzed aldol reactions. Available at: [Link]

  • List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. Available at: [Link]

  • Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. Available at: [Link]

  • NROChemistry. Noyori Hydrogenation. Available at: [Link]

  • Červinka, O., et al. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. Available at: [Link]

  • Pápai, I., et al. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry. Available at: [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (2022). Noyori Hydrogenation. Available at: [Link]

  • RSC. (2016). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Advances. Available at: [Link]

  • Fu, G. C. (2000). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

  • Wang, J. (2012). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications. Available at: [Link]

  • Organometallics. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Available at: [Link]

  • NIH. (2016). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Available at: [Link]

  • Melchiorre, P., et al. (2021). Asymmetric Photocatalysis Enabled by Chiral Organocatalysts. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (2013). The first double Michael addition cascade using the thiourea–cinchona alkaloid catalyst. Available at: [Link]

  • OUCI. (2022).
  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. Available at: [Link]

  • ResearchGate. (2020). Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands. Available at: [Link]

  • ResearchGate. (2021). Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Unique Stereoselectivity and Reactivity. Available at: [Link]

  • ResearchGate. (2013). (PDF) Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Available at: [Link]

  • ResearchGate. (2021). Enantioselective Michael Addition of 3-Hydroxy-2-pyridone to Nitroolefins using Cinchona-derived Bifunctional Organocatalysts. Available at: [Link]

  • The Journal of Organic Chemistry. (2017). Cinchona Alkaloid-Squaramide Catalyzed Sulfa-Michael Addition Reaction: Mode of Bifunctional Activation and Origin of Stereoinduction. Available at: [Link]

  • Sci-Hub. (2009). ChemInform Abstract: Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid‐Derived Bifunctional Catalysts Containing Sulfonamides. Available at: [Link]

  • ResearchGate. (2013). Asymmetric 1,4-Michael Addition Reactions Catalyzed by a Cinchona Alkaloid Derived Primary Amine: A Theoretical Investigation of the Reaction Mechanism and Enantioselectivity. Available at: [Link]

  • MDPI. (2017). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Available at: [Link]

  • MDPI. (2016). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Available at: [Link]

  • PubMed. (2019). Cinchona Alkaloids-Derivatives and Applications. Available at: [Link]

  • NIH. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of 5-Bromo-Rasagiline: An Orthogonal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the definitive structural validation of 5-bromo-rasagiline, a key analogue of the anti-Parkinsonian agent rasagiline.[1][2] As drug development professionals know, rigorous and unambiguous structural elucidation is a cornerstone of regulatory submission and ensures the safety and efficacy of an active pharmaceutical ingredient (API). Moving beyond a simple checklist of techniques, this document explains the causality behind the selection of an orthogonal, multi-faceted approach, grounded in the principles of scientific integrity and regulatory compliance.[3][4]

The core philosophy is that no single technique is sufficient. Instead, we build a self-validating system where data from each method corroborates the others, creating an unshakeable foundation of evidence for the proposed molecular structure. This guide is designed for researchers, analytical scientists, and quality control professionals who require not just the "how," but the "why" behind robust structural validation.

The Central Role of Orthogonal Validation

In analytical chemistry, "orthogonal" refers to methods that measure the same analyte using fundamentally different principles. For structural validation, this is paramount. An error or artifact in one method is highly unlikely to be replicated in an orthogonal one. Our strategy combines techniques that probe different aspects of the molecule: nuclear environment (NMR), mass-to-charge ratio and composition (MS), chromatographic behavior (HPLC), and the three-dimensional arrangement of atoms in a solid state (X-ray Crystallography). This convergence of evidence is the bedrock of trustworthiness in API characterization.

Below is a conceptual workflow illustrating how these independent techniques are integrated to achieve a validated structure.

G cluster_0 Initial Characterization cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structure Confirmation cluster_3 Final Validation Synthesis Synthesized 5-Bromo-Rasagiline Purity HPLC Purity & Preliminary ID Synthesis->Purity Assess Purity NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR Confirm Functional Groups & Connectivity MS High-Resolution MS Purity->MS Confirm Mass & Elemental Formula Validated Validated Structure Purity->Validated Purity Profile NMR->Validated Structural Backbone MS->Validated Elemental Composition Xray Single Crystal X-ray Crystallography Xray->Validated Absolute 3D Structure & Stereochemistry

Caption: Integrated workflow for the structural validation of a novel API.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. It provides a detailed map of the carbon-hydrogen framework.

Expertise & Causality: We employ a suite of NMR experiments not just to confirm the presence of expected functional groups, but to unambiguously assign every proton and carbon in the molecule. For a structure like 5-bromo-rasagiline, with a complex aromatic region and a chiral center, 2D NMR is not optional; it is essential to resolve signal overlap and confirm neighbor relationships.

Expected ¹H and ¹³C NMR Data for 5-Bromo-Rasagiline

The introduction of a bromine atom at the C5 position of the indane ring significantly influences the chemical shifts of the aromatic protons compared to rasagiline itself. The following table outlines the predicted signals.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Justification
H-4~7.4 ppm (d)~128 ppmOrtho to Bromine, deshielded.
H-6~7.2 ppm (dd)~130 ppmMeta to Bromine.
H-7~7.1 ppm (d)~125 ppmPara to Bromine.
H-1 (CH)~4.5 ppm (t)~60 ppmChiral center proton, adjacent to Nitrogen.
H-2 (CH₂)~2.5, 2.9 ppm (m)~30 ppmDiastereotopic protons on the five-membered ring.
H-3 (CH₂)~3.1, 3.3 ppm (m)~35 ppmBenzylic protons.
N-CH₂~3.6 ppm (d)~45 ppmPropargyl methylene group.
Acetylenic CH~2.3 ppm (t)~80 ppm (C), ~75 ppm (CH)Terminal alkyne proton.
C-5 (C-Br)-~118 ppmCarbon directly attached to Bromine.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of 5-bromo-rasagiline reference standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a ≥400 MHz spectrometer. The higher field strength is crucial for resolving complex spin systems in the aromatic region.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Optimize shim values to achieve sharp, symmetrical peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), which is critical for tracing the connectivity of the indane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for definitive assignment of the carbon signals based on the more easily assigned proton spectrum.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (TMS). Integrate the ¹H NMR signals to determine proton ratios.

Trustworthiness: The protocol is self-validating. The integration of the ¹H spectrum must match the number of protons in the proposed structure. Furthermore, the correlations observed in the COSY and HSQC spectra must be fully consistent with the 5-bromo-rasagiline structure. Any inconsistencies would immediately invalidate the proposed structure.

Mass Spectrometry (MS): Elemental and Fragmentation Proof

Mass spectrometry provides two critical pieces of information: the precise molecular weight, which allows for the determination of the elemental formula, and the fragmentation pattern, which offers corroborating evidence for the molecule's structure.

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is chosen over unit-resolution MS. Its ability to measure mass to four or more decimal places is essential to distinguish 5-bromo-rasagiline (C₁₂H₁₂N⁷⁹Br) from other potential elemental compositions with the same nominal mass. The most compelling reason for using MS in this case is the unique isotopic signature of bromine. Natural bromine exists as a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. This creates a characteristic "doublet" for any bromine-containing ion, where two peaks of nearly equal intensity are separated by 2 Da. This is a definitive marker for the presence of a single bromine atom.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of 5-bromo-rasagiline (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (LC): Inject the sample onto an HPLC system coupled to the mass spectrometer. A short C18 column can be used to separate the analyte from any potential impurities before it enters the mass spectrometer. Mobile phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Ionization: Use Electrospray Ionization (ESI) in positive mode. The amine group on rasagiline is readily protonated to form the [M+H]⁺ ion.

  • MS Acquisition (Full Scan): Acquire a full scan spectrum. Look for the isotopic doublet corresponding to the [M+H]⁺ ions of C₁₂H₁₃N⁷⁹Br (m/z 250.02) and C₁₂H₁₃N⁸¹Br (m/z 252.02).

  • MS/MS Acquisition (Fragmentation): Isolate the precursor ion (e.g., m/z 250.02) and subject it to collision-induced dissociation (CID). This will generate fragment ions that can be analyzed to confirm the structure. A likely fragmentation would be the loss of the propargyl group.[5]

  • Data Analysis: Use the instrument software to calculate the elemental composition from the accurate mass of the [M+H]⁺ ion. The measured mass should be within 5 ppm of the theoretical mass. Analyze the fragmentation pattern to ensure it is consistent with the known structure of the rasagiline scaffold.

G parent 5-Bromo-Rasagiline [M+H]+ m/z ~250 & 252 fragment1 Loss of propargyl group m/z ~211 & 213 parent:f1->fragment1 CID fragment2 Indane fragment m/z ~117 fragment1->fragment2 Further Fragmentation

Caption: Predicted MS/MS fragmentation pathway for 5-bromo-rasagiline.

High-Performance Liquid Chromatography (HPLC): Identity and Purity

While not a primary tool for de novo structure elucidation, HPLC is indispensable for confirming the purity of the synthesized compound and for identity testing against a qualified reference standard. Method validation is governed by ICH guidelines.[6][7][8]

Expertise & Causality: A stability-indicating reverse-phase HPLC (RP-HPLC) method is developed. This means the method can separate the main 5-bromo-rasagiline peak from potential impurities and degradation products.[9][10] This is crucial for ensuring that the samples used for spectroscopic analysis are pure, preventing misleading data from contaminants.

Experimental Protocol: RP-HPLC Purity Assay
  • System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 268 nm.[10][11]

  • Sample Preparation: Prepare a solution of 5-bromo-rasagiline in the mobile phase at a concentration of ~0.1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percent of the main peak. For identity, the retention time must match that of a previously characterized reference standard.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[8][11]

X-Ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, definitive 3D structure of a molecule. It confirms not only the atomic connectivity but also the stereochemistry at the chiral center (the R-configuration for rasagiline analogues) and the conformation of the molecule in the solid state.[1][12][13]

Expertise & Causality: This is considered the "gold standard" for structural proof. While NMR and MS provide overwhelming evidence for the 2D structure, crystallography provides the final, incontrovertible 3D picture. For a chiral drug, confirming the absolute stereochemistry is a critical regulatory requirement, and crystallography is the most direct way to achieve this.

Experimental Workflow: Single Crystal X-Ray Diffraction
  • Crystallization: This is often the most challenging step. It involves dissolving the pure 5-bromo-rasagiline in various solvents and using techniques like slow evaporation or vapor diffusion to encourage the growth of single, high-quality crystals.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on the goniometer of a diffractometer.

  • Data Collection: The crystal is cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion and then irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution & Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure, including atomic coordinates and bond lengths.

Comparative Summary of Analytical Methods

Technique Information Provided Key Advantage for 5-Bromo-Rasagiline Limitation Destructive?
¹H, ¹³C, 2D NMR Atomic connectivity, H/C framework, functional groups.Unambiguously defines the molecular scaffold and proton/carbon assignments.Does not directly provide molecular weight or absolute stereochemistry.No
High-Resolution MS Elemental formula, molecular weight, fragmentation.Bromine's isotopic pattern provides a definitive marker. Confirms elemental formula.Does not provide connectivity or stereochemistry information.Yes
HPLC-UV Purity, identity (vs. standard), quantification.Essential for ensuring the purity of the material being tested by other methods.Provides no structural information on its own.Yes (sample consumed)
X-Ray Crystallography Absolute 3D structure, connectivity, stereochemistry.The "gold standard." Directly confirms the R-configuration at the chiral center.Requires a suitable single crystal, which can be difficult to obtain.No (crystal can be recovered)

Conclusion

The structural validation of 5-bromo-rasagiline, or any new chemical entity, is not a linear process but a synergistic one. It relies on building a case from multiple, orthogonal lines of evidence. NMR defines the molecular blueprint, HRMS confirms the elemental composition with the tell-tale bromine signature, and HPLC guarantees the purity of the analyte. Finally, X-ray crystallography provides the ultimate, unambiguous 3D confirmation. By integrating these techniques and understanding the causality behind their application, researchers and drug development professionals can present a scientifically sound, trustworthy, and authoritative validation package that meets the highest standards of scientific and regulatory scrutiny.

References

  • Binda, C., et al. (2007). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Binda, C., et al. (2007). Binding of rasagiline-related inhibitors to human monoamine oxidases: a kinetic and crystallographic analysis. PubMed. Available at: [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Available at: [Link]

  • Unsalan, O., & Tayyari, S. F. (2009). Theoretical investigation of the Anti-Parkinson drug rasagiline and its salts: conformations and infrared spectra. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Adam, A. M. A., et al. (2019). Development and Validation of Spectrophotometric Methods for the Determination of Rasagiline in Pharmaceutical Preparations. Journal of Spectroscopy. Available at: [Link]

  • Unsalan, O. (2009). Theoretical investigation of the Anti-Parkinson drug rasagiline and its salts: conformations and infrared spectra. ResearchGate. Available at: [Link]

  • Binda, C., et al. (2007). Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Absorption spectra of Rasagiline mesylate-dye complex. Available at: [Link]

  • RCSB PDB. (2010). 2XFQ: Rasagiline-inhibited human monoamine oxidase B in complex with 2-(2-benzofuranyl)-2-imidazoline. Available at: [Link]

  • Chegg.com. (2017). Solved Considering Rasagiline structure and expected H-NMR. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra (A) Rasagiline Parent ion, (B) Rasagiline Product ion... Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of rasagiline and structurally related compounds. Available at: [Link]

  • Automated Topology Builder (ATB) and Repository. (n.d.). Rasagiline | C12H13N. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectrum of the reaction product of method C. Available at: [Link]

  • Wang, Y., et al. (2016). Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study. PubMed. Available at: [Link]

  • Kumar, P. P., et al. (2012). Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study. PubMed. Available at: [Link]

  • JETIR. (2023). Analytical Method Development and Validation of Rasagiline Hemitartrate in Tablets by X-ray diffractometer. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Rasagiline Tablet Dosage Form. Available at: [Link]

  • IOSR Journal. (2019). Development and Validation of Forced Degradation Studies of Rasagiline Mesylate Using RP-HPLC and Characterization of Degradants. Available at: [Link]

  • Rasayan Journal of Chemistry. (2010). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF RASAGILINE TABLET DOSAGE FORMS. Available at: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Rasagiline (HMDB0015454). Available at: [Link]

  • ResearchGate. (n.d.). Development of RP-HPLC method for the estimation of Rasagiline mesylate in bulk and tablet dosage forms. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2019). Quantification of rasagiline mesylate by stability indicating RP-HPLC method: Development and validation. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Chiral Catalysts for 1-Aminoindan Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. Among these, the 1-aminoindan scaffold is of paramount importance, serving as a key structural motif in numerous pharmaceuticals, including the anti-Parkinson's agent Rasagiline. The efficacy of synthesizing enantiomerically pure 1-aminoindan derivatives is critically dependent on the choice of the chiral catalyst. This guide provides an in-depth comparison of various catalytic systems, offering experimental data, mechanistic insights, and detailed protocols to inform your synthetic strategy.

The Strategic Importance of Chiral 1-Aminoindans

Chiral 1-aminoindanes are privileged structures in drug discovery due to their rigid bicyclic framework, which allows for a well-defined orientation of substituents that can interact with biological targets.[1] The development of efficient and highly enantioselective methods for their synthesis is therefore a significant area of research. This guide will explore the performance of transition metal catalysts, organocatalysts, and biocatalysts in achieving high yields and enantioselectivities for 1-aminoindan and its precursors.

Transition Metal Catalysis: A Powerful Toolkit

Transition metal complexes, particularly those of rhodium, ruthenium, and scandium, are highly effective in asymmetric catalysis due to their ability to create a well-defined chiral environment around the metal center.

Rhodium Catalysis

Rhodium complexes, often paired with chiral phosphine ligands, are workhorses in asymmetric hydrogenation. While data specifically for the direct asymmetric hydrogenation of a simple 1-indanone imine to 1-aminoindan is not extensively detailed in a single source, the efficacy of rhodium catalysts on similar cyclic imines is well-documented. For instance, the asymmetric transfer hydrogenation of certain imines using a chiral Rhodium complex has been shown to achieve excellent enantioselectivity.[2]

A notable example demonstrates the rapid and highly selective reduction of an imine substrate, achieving up to 99% enantiomeric excess (ee).[2] This highlights the potential of rhodium catalysts for producing nearly enantiopure amines. The choice of a suitable chiral ligand and reaction conditions, such as solvent polarity, is crucial for achieving high performance.[2]

Ruthenium Catalysis

Ruthenium catalysts, particularly those of the type RuCl₂(diphosphine)(diamine), are renowned for their high efficiency in the asymmetric hydrogenation of imines and ketones.[3] For the synthesis of chiral amines from imine precursors, these catalysts can provide good to high enantioselectivities.[3] The modularity of these catalysts, allowing for the screening of a library of different diphosphine and diamine ligands, is a key advantage in optimizing the reaction for a specific substrate.[3]

In the context of 1-aminoindan synthesis, the asymmetric hydrosilylation of an imine using a Ruthenium complex with an (oxazolinylferrocenyl)phosphine ligand has been reported to yield the corresponding amine with 88% ee.[4] Furthermore, the asymmetric hydrogenation of ketones, which are common precursors to amines, can achieve exceptionally high enantioselectivity, with some ruthenium catalysts affording chiral alcohols in up to 99.9% ee.[5]

Scandium Catalysis

Recent advancements have positioned chiral half-sandwich scandium catalysts as a powerful tool for the synthesis of multisubstituted chiral 1-aminoindanes. A novel approach involves the enantioselective [3 + 2] annulation of aromatic aldimines with alkenes.[6][7] This method is distinguished by its 100% atom-efficiency and remarkable regio-, diastereo-, and enantioselectivity, achieving up to >19:1 diastereomeric ratio (dr) and a 99:1 enantiomeric ratio (er).[6][7] A key advantage of this system is the ability to achieve diastereodivergence by fine-tuning the steric properties of the chiral ligand, allowing for the selective synthesis of either trans or cis diastereomers of the 1-aminoindane product.[6]

Organocatalysis: The Metal-Free Approach

Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysis. Chiral Brønsted acids, such as phosphoric acids, are particularly effective in activating imines towards nucleophilic attack.

Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids have proven to be highly effective in a variety of asymmetric transformations leading to chiral amines.[8] One notable application is the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines. This reaction, utilizing a BINOL-derived chiral N-triflyl phosphoramide, produces 1-aminoindenes and tetracyclic 1-aminoindanes in good yields and with high enantioselectivities. This methodology has been successfully applied to the synthesis of (S)-rasagiline, demonstrating its practical utility. The mechanism is believed to involve the formation of a chiral ion pair between the protonated imine and the conjugate base of the phosphoric acid, which effectively shields one face of the iminium ion, directing the intramolecular nucleophilic attack.

Biocatalysis: Nature's Approach to Chirality

Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. For the synthesis of chiral amines, transaminases and reductive aminases are the most relevant enzyme classes.

Reductive Aminase (RedAm) Catalysis

Reductive aminases are a class of enzymes that catalyze the direct asymmetric synthesis of amines from ketones and an amine source. This approach is highly attractive as it bypasses the need for pre-formed imines. Engineered reductive aminases have been successfully employed for the synthesis of enantiopure Rasagiline, a substituted 1-aminoindan, directly from 1-indanone and propargylamine.[7] This biocatalytic reductive amination demonstrates the potential for achieving high conversions and excellent enantiopurity.[7]

Comparative Performance Data

The following table summarizes the performance of different chiral catalysts in the synthesis of 1-aminoindan or closely related structures. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions. However, this data provides a valuable overview of the efficacy of each catalyst class.

Catalyst ClassSpecific Catalyst/LigandSubstrateProductYield (%)Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr)Reference
Rhodium Cp*Rh complex with chiral ligandImine (general)AmineHighup to 99% ee[2]
Ruthenium RuCl₂(PPh₃)((oxazolinylferrocenyl)phosphine)ImineAmine-88% ee[4]
Ruthenium Ru complex with cinchona alkaloid-based NNP ligandAromatic KetoneChiral AlcoholHighup to 99.9% ee[5]
Scandium Chiral half-sandwich Scandium catalystAromatic aldimine + alkeneMultisubs. 1-aminoindaneHigh>19:1 dr, 99:1 er[6][7]
Organocatalyst BINOL-derived N-triflyl phosphoramide2-alkenylbenzaldimine1-aminoindene/indaneGoodHigh
Biocatalyst Engineered Reductive Aminase (RedAm)1-indanone + propargylamine(R)-RasagilineHigh>99% ee[7]

Experimental Protocols

Representative Protocol for Biocatalytic Reductive Amination of 1-Indanone

This protocol is adapted from a procedure for the synthesis of Rasagiline using an engineered reductive aminase.[7]

Materials:

  • 1-Indanone

  • Propargylamine

  • Engineered Reductive Aminase (RedAm)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺ (cofactor)

  • D-Glucose

  • Tris-HCl buffer (100 mM, pH 9.0)

  • DMSO (Dimethyl sulfoxide)

  • 10 M NaOH for quenching

  • tert-butyl methyl ether (for extraction)

  • Anhydrous MgSO₄

Procedure:

  • Prepare the reaction mixture in a suitable vessel by adding the following components in order:

    • 100 mM Tris-HCl buffer (pH 9.0)

    • Purified Reductive Aminase (e.g., 1 mg/ml)

    • Glucose Dehydrogenase (e.g., 0.7 mg/ml)

    • D-Glucose (e.g., 30 mM)

    • NADP⁺ (e.g., 1 mM)

    • 1-Indanone (e.g., 5 mM)

    • Propargylamine (at an appropriate ratio, with pH adjusted to 9.0)

    • DMSO (e.g., 2% v/v)

  • Incubate the reaction mixture at 25°C with shaking (e.g., 220 rpm) for 24 hours.

  • Quench the reaction by adding 30 µL of 10 M NaOH.

  • Extract the product by adding 500 µL of tert-butyl methyl ether and vortexing. Repeat the extraction.

  • Combine the organic fractions, dry over anhydrous MgSO₄, and analyze by HPLC or GC-FID to determine conversion and enantiomeric excess.

Mechanistic Insights and Experimental Workflow

The choice of catalyst dictates the reaction mechanism and, consequently, the stereochemical outcome. Below are simplified representations of the catalytic cycles and a general experimental workflow.

Catalytic Cycles

Catalytic_Cycles cluster_Ru Ruthenium-Catalyzed Asymmetric Hydrogenation cluster_Organo Organocatalysis (Chiral Brønsted Acid) Ru_cat Ru-H (Active Catalyst) Imine Imine Substrate Ru_cat->Imine Coordination H2 H₂ Ru_complex Ru-Imine Complex Imine->Ru_complex Product Chiral Amine Ru_complex->Product Hydride Transfer Product->Ru_cat Release CPA Chiral Phosphoric Acid (CPA-H) Imine_org Imine CPA->Imine_org Protonation Iminium Protonated Imine (Iminium Ion) Imine_org->Iminium CPA_anion CPA⁻ Iminium->CPA_anion Ion Pairing Product_org Cyclized Product Iminium->Product_org Intramolecular Attack Product_org->CPA Catalyst Regeneration

Caption: Simplified catalytic cycles for Ruthenium-catalyzed hydrogenation and organocatalytic iminium ion cyclization.

General Experimental Workflow

Caption: A generalized workflow for a typical asymmetric catalytic synthesis experiment.

Conclusion and Future Outlook

The synthesis of enantiomerically pure 1-aminoindan derivatives can be successfully achieved through a variety of catalytic methods.

  • Transition metal catalysts , particularly those based on scandium, offer novel and highly efficient routes with excellent control over stereochemistry. Rhodium and ruthenium catalysts remain robust and versatile options, capable of delivering high enantioselectivities through asymmetric hydrogenation and related transformations.

  • Organocatalysis provides a valuable metal-free alternative, with chiral phosphoric acids demonstrating strong potential for intramolecular cyclization reactions to build the indane framework.

  • Biocatalysis , with engineered enzymes like reductive aminases, represents the cutting edge of green chemistry, offering direct and highly selective routes from simple ketone precursors.

The optimal choice of catalyst will depend on the specific substitution pattern of the desired 1-aminoindan, scalability requirements, and the availability of starting materials. Future research will likely focus on the development of more sustainable and economically viable catalysts, as well as the expansion of the substrate scope for each catalytic system. The continuous evolution of these catalytic methods will undoubtedly play a crucial role in advancing drug discovery and development.

References

  • Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. [Link]

  • Ruthenium-Catalyzed Asymmetric Hydrosilylation of Ketones and Imine. Organometallics. [Link]

  • New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Molecules. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]

  • High-Yield Biocatalytic Amination Reactions in Organic Synthesis. ResearchGate. [Link]

  • Asymmetric reductive amination of 1-indanone derivatives by using CC1012 wild-type enzyme and the best design M9. ResearchGate. [Link]

  • Iron Catalysts Containing Amine(imine)diphosphine P-NH-N-P Ligands Catalyze both the Asymmetric Hydrogenation and Asymmetric Transfer Hydrogenation of Ketones. Organometallics. [Link]

  • Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C-H Activation. ResearchGate. [Link]

  • Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry. [Link]

  • Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. Science. [Link]

  • Enantioselective Organocatalytic Intramolecular Diels-Alder Reactions. The Asymmetric Synthesis of Solanapyrone D. Journal of the American Chemical Society. [Link]

  • Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications. [Link]

  • STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. Organic & Biomolecular Chemistry. [Link]

  • Chiral phosphoric acid catalyzed intermolecular [4 + 2] cycloaddition for the synthesis of chiral azomethine imines: mechanism and stereochemical model. Organic Chemistry Frontiers. [Link]

  • Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Angewandte Chemie International Edition. [Link]

  • Enantioselective Organocatalytic Hydride Reduction. ResearchGate. [Link]

  • Asymmetric Reductive Amination. University of Liverpool. [Link]

  • Recent Developments in Enantioselective Scandium-Catalyzed Transformations. Molecules. [Link]

  • A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters. [Link]

  • Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. The Journal of Organic Chemistry. [Link]

  • Enantioselective Hydrogenation of Imines Using a Diverse Library of Ruthenium Dichloride(diphosphine)(diamine) Precatalysts. Advanced Synthesis & Catalysis. [Link]

  • asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. Journal of the American Chemical Society. [Link]

  • A Mechanistic Study of Asymmetric Transfer Hydrogenation of Imines on a Chiral Phosphoric Acid Derived Indium Metal-Organic Framework. Catalysts. [Link]

  • Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Computational and Theoretical Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Resolution of Aminoindanes: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Aminoindane-Based Therapeutics

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, profoundly influences its biological activity.[1][2][3][4] This is particularly true for the aminoindane scaffold, a privileged structural motif found in numerous high-impact pharmaceuticals.

For instance, (R)-1-aminoindane is the key chiral intermediate for Rasagiline (Azilect®), a potent monoamine oxidase B (MAO-B) inhibitor for treating Parkinson's disease.[5][6][7] Similarly, cis-1-amino-2-indanol is a cornerstone in the synthesis of Indinavir (Crixivan®), a critical HIV-1 protease inhibitor.[8][9][10][11] In these cases, one enantiomer provides the therapeutic benefit, while the other may be inactive or contribute to undesirable side effects.[3] Therefore, the efficient and scalable resolution of racemic aminoindanes is not just an academic exercise but a critical step in pharmaceutical development.

This guide provides an in-depth comparative analysis of the three principal methods for resolving chiral aminoindanes:

  • Classical Resolution via Diastereomeric Salt Formation

  • Enzymatic Kinetic Resolution

  • Preparative Chiral Chromatography (HPLC & SFC)

Drawing from field-proven insights, we will dissect the underlying principles, provide validated experimental protocols, and present comparative data to empower researchers and drug development professionals to make informed decisions for their specific applications.

Classical Resolution: The Time-Tested Workhorse

Classical resolution by diastereomeric salt formation is the oldest and often most scalable method for separating enantiomers.[12] The principle is elegant in its simplicity: a racemic base, such as 1-aminoindane, is reacted with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.

Expertise & Experience: The Art of Crystallization

The success of classical resolution hinges on the careful selection of both the resolving agent and the solvent system. The goal is to maximize the solubility difference between the two diastereomeric salts.

  • Choice of Resolving Agent: For basic amines like aminoindane, chiral carboxylic acids are the agents of choice. Tartaric acid and its derivatives are perennial favorites due to their availability and effectiveness.[13][14] For example, L-(+)-tartaric acid is frequently used to resolve racemic N-propargyl-1-aminoindan in the synthesis of Rasagiline.[6][15] L(-)-malic acid has also been shown to provide excellent optical purity for 1-aminoindane.[13][14]

  • Solvent Selection: The solvent plays a critical role in mediating the salt formation and crystallization. Protic solvents like methanol or ethanol are common starting points as they can solvate the ionic salts.[13][14] Often, a mixture of solvents is required to fine-tune solubility. For instance, crystallization may be initiated in methanol, followed by the addition of a less polar co-solvent or water to induce precipitation.[13]

Experimental Protocol: Resolution of (±)-1-Aminoindane with L(-)-Malic Acid

This protocol is a robust, self-validating method for obtaining (R)-1-aminoindane.

  • Salt Formation: Dissolve 10.0 g of racemic 1-aminoindane in 50 mL of methanol. In a separate flask, dissolve 10.1 g of L(-)-malic acid in 50 mL of methanol. Heat the aminoindane solution to 50°C.

  • Crystallization: Slowly add the malic acid solution to the heated aminoindane solution with constant stirring. The diastereomeric salt of (R)-1-aminoindane with L(-)-malic acid is less soluble and will begin to precipitate.

  • Maturation: Cool the mixture to 35°C, and if necessary, seed with a small crystal of the desired salt. Allow the suspension to stir at this temperature for 1 hour to encourage crystal growth.

  • Isolation: Gradually cool the mixture to 20°C over 2 hours and hold for an additional 3 hours. Collect the precipitate by vacuum filtration and wash the filter cake with 20 mL of cold methanol.

  • Liberation of Free Amine: Suspend the collected salt in 100 mL of water and basify to pH > 12 with 2M NaOH.

  • Extraction: Extract the liberated (R)-1-aminoindane with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Validation: Determine the enantiomeric excess (ee%) of the final product using chiral HPLC analysis. A successful resolution based on this method can yield (R)-1-aminoindane with an optical purity of over 99%.[14]

Data Presentation: Comparison of Resolving Agents for 1-Aminoindane
Resolving AgentSolventYield of Desired EnantiomerEnantiomeric Excess (ee%)Reference
L(-)-Malic AcidMethanol~47% (of theoretical max)>99.7%[14]
(2R, 3R)-Tartaric AcidMethanolVariable<94% (often requires recrystallization)[13][14]
L(+)-Aspartic AcidMethanolVariable<94%[13][14]
Workflow Visualization

Classical_Resolution cluster_prep Preparation cluster_process Process cluster_isolation Isolation Racemate Racemic Aminoindane Mix Dissolve & Mix in Solvent Racemate->Mix Agent Chiral Resolving Agent Agent->Mix Crystallize Fractional Crystallization Mix->Crystallize Filter Filtration Crystallize->Filter Salt Insoluble Diastereomeric Salt Filter->Salt Solid MotherLiquor Mother Liquor (Soluble Diastereomer) Filter->MotherLiquor Liquid Liberate Basify to Liberate Amine Salt->Liberate Extract Extraction Liberate->Extract Product Pure Enantiomer 1 Extract->Product

Workflow for Classical Resolution.

Enzymatic Kinetic Resolution: The "Green" and Selective Approach

Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[16][17] In a common approach, the enzyme selectively catalyzes the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amine have different chemical properties and can be easily separated.

Expertise & Experience: Harnessing Biocatalysis

The key limitation of traditional EKR is a theoretical maximum yield of 50% for each enantiomer. However, this can be overcome by a powerful technique called Dynamic Kinetic Resolution (DKR) .[6][18] DKR combines the enzymatic resolution with an in situ racemization of the undesired (faster-reacting) enantiomer. This allows for a theoretical conversion of 100% of the racemate into a single, desired enantiomer.

  • Enzyme Choice: Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a remarkably robust and versatile enzyme for resolving amines.[6][7][15]

  • Acyl Donor: Simple esters like ethyl acetate can often serve as both the solvent and the acyl donor.

  • Racemization Catalyst (for DKR): For the DKR of 1-aminoindane, a palladium nanocatalyst has been shown to be highly effective for racemizing the amine intermediate under mild conditions.[6][7][15]

Experimental Protocol: Dynamic Kinetic Resolution of (±)-1-Aminoindane

This protocol describes a state-of-the-art chemoenzymatic DKR process to produce (R)-1-aminoindane.[6][15]

  • Reaction Setup: In a reaction vessel, combine racemic 1-aminoindane (73 g), immobilized CALB, and a Pd nanocatalyst in toluene.

  • Acylation/Racemization: Add the acyl donor (e.g., an alkoxyacetate) and heat the mixture to 50-70°C. The CALB will selectively acylate the (R)-enantiomer, while the Pd catalyst continuously racemizes the remaining (S)-enantiomer back to the racemate.

  • Monitoring: Monitor the reaction progress by chiral HPLC until all the starting material is consumed.

  • Enzyme Removal: Cool the reaction mixture and remove the immobilized enzyme and Pd catalyst by filtration. These catalysts can often be recycled.[7]

  • Product Isolation: The product is the N-acylated (R)-aminoindane. This can be isolated by solvent evaporation.

  • Hydrolysis (Deprotection): To obtain the final (R)-1-aminoindane, the amide is hydrolyzed using a strong base (e.g., 40% NaOH in triethanolamine) at elevated temperature.[15]

  • Validation: The final product, (R)-1-aminoindane, can be obtained in high yield (>90%) and excellent enantioselectivity (>99% ee).[6][15]

Data Presentation: Performance of DKR for 1-Aminoindane
Catalyst SystemAcyl DonorTempTimeYield of (R)-Amideee% of (R)-AmideReference
CALB + Pd/AlO(OH)Methoxyacetate50°C12 h>80%>99%[7][15]
Workflow Visualization

DKR_Workflow cluster_output Separation & Final Product Racemate Racemic (R/S)-Aminoindane S_Amine (S)-Aminoindane Racemate->S_Amine R_Amine (R)-Aminoindane Racemate->R_Amine S_Amine->R_Amine R_Amide (R)-Amide Product R_Amine->R_Amide Selective Acylation Rac_Catalyst Pd Catalyst (Racemization) Enzyme CALB Enzyme (Acylation) Hydrolysis Amide Hydrolysis R_Amide->Hydrolysis Final_Product Pure (R)-Aminoindane (>90% Yield, >99% ee) Hydrolysis->Final_Product

Dynamic Kinetic Resolution (DKR) Workflow.

Preparative Chiral Chromatography: The Speed and Versatility Leader

For both analytical-scale assessment and preparative-scale isolation, chiral chromatography is an indispensable tool.[12][19][20] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. Supercritical Fluid Chromatography (SFC) has emerged as a particularly powerful technique for preparative chiral separations, offering advantages in speed, efficiency, and reduced solvent consumption over traditional HPLC.[21][22][][24]

Expertise & Experience: Mastering the Separation

Method development in chiral chromatography is a screening process to find the optimal combination of CSP and mobile phase.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose, such as Chiralpak® AD-H) are extremely versatile and effective for resolving a wide range of compounds, including amines.[6][25] For primary amines specifically, crown ether-based CSPs can also offer unique selectivity.[21]

  • Mobile Phase: In SFC, the mobile phase typically consists of supercritical CO2 mixed with a polar organic co-solvent (modifier), such as methanol.[22][] For basic compounds like aminoindanes, peak shape and resolution can be dramatically improved by adding acidic or basic additives to the mobile phase.[22][26] A common strategy is to use a small percentage of an acid-base pair, like trifluoroacetic acid (TFA) and triethylamine (TEA), to suppress unwanted interactions with the silica support of the CSP.[22]

Experimental Protocol: Preparative Chiral SFC Method Development
  • Analytical Screening: Begin by screening a panel of 4-6 different CSPs (e.g., Chiralpak AD-H, OD-H, etc.) at the analytical scale (e.g., 4.6 x 250 mm column). Use a generic gradient of methanol in CO2 with a standard additive package (e.g., 0.2% TFA/0.1% TEA).

  • Method Optimization: Identify the CSP/mobile phase combination that provides the best separation (baseline resolution with the largest separation factor, α). Optimize the separation by converting the gradient method to an isocratic (constant co-solvent percentage) method to maximize throughput.

  • Scale-Up: Scale the optimized analytical method to a preparative column (e.g., 20 x 250 mm). The loading capacity will depend on the separation factor; a larger α allows for higher sample loads per injection.

  • Purification Run: Dissolve the racemic aminoindane in the mobile phase and perform stacked injections onto the preparative SFC system.

  • Fraction Collection: Collect the separated enantiomer fractions as they elute from the column, guided by a UV detector.

  • Isolation: Evaporate the mobile phase (CO2 becomes a gas at atmospheric pressure, and the modifier is easily removed) to yield the pure, isolated enantiomers.

  • Validation: Confirm the purity and enantiomeric excess of each fraction by analytical chiral HPLC or SFC.

Data Presentation: Chiral SFC Screening for a Primary Amine
Chiral Stationary Phase (CSP)Co-SolventAdditivesResolution (Rs)Separation Factor (α)
Chiralpak AD-HMethanol0.2% TFA / 0.1% TEA2.51.45
Chiralpak OD-HMethanol0.2% TFA / 0.1% TEA1.21.15
Chiralcel OJ-HMethanol0.2% TFA / 0.1% TEANo Separation1.0
Larihc CF6-PMethanol0.3% TFA / 0.2% TEA>2.0 (for 18 of 25 amines)Variable

(Data is representative for typical primary amines)

Workflow Visualization

SFC_Workflow cluster_dev Method Development cluster_prep Preparative Run cluster_iso Isolation Screen Analytical Screening (CSPs) Optimize Optimization (Isocratic) Screen->Optimize Load Load Racemate on Prep Column Optimize->Load Separate SFC Separation Load->Separate Collect Fraction Collection Separate->Collect Evap Solvent Evaporation Collect->Evap Product1 Pure Enantiomer 1 Evap->Product1 Product2 Pure Enantiomer 2 Evap->Product2

Preparative Chiral SFC Workflow.

Comparative Summary and Recommendations

The choice of resolution method is a strategic decision that depends on the stage of development, required scale, timeline, and cost considerations.

ParameterClassical ResolutionEnzymatic (Dynamic) ResolutionPreparative Chromatography (SFC)
Scalability Excellent (kg to ton scale)Very Good (g to multi-kg scale)Good (g to kg scale)
Typical Yield <50% per enantiomer (EKR is 50% max)Up to 100% (with DKR)~95-100% (post-isolation)
Development Time Moderate (days to weeks)Long (weeks to months)Fast (hours to days)
Generality Substrate-specific, requires screeningSubstrate-specific, requires enzyme screeningVery general, high success rate
Cost Low (solvents, bulk reagents)Moderate (enzyme cost, special reagents)High (initial equipment, columns)
"Green" Profile Poor (large solvent volumes)Excellent (biocatalysis, mild conditions)Very Good (CO2 is recycled, low organic solvent use)
Recommendations:
  • For Early-Stage Discovery & MedChem: When speed is critical and small quantities (mg to g) of both enantiomers are needed for biological testing, Preparative Chiral SFC is the undisputed champion. Its speed and high success rate allow for rapid generation of pure enantiomers for SAR studies.

  • For Process Development & Scale-Up: When a specific enantiomer is identified as a drug candidate, the focus shifts to cost and scalability.

    • Classical Resolution remains a highly attractive and cost-effective option for large-scale manufacturing, provided a suitable resolving agent/solvent system can be identified.

    • Dynamic Kinetic Resolution (DKR) represents a highly sophisticated and efficient alternative, offering the potential for nearly 100% yield of the desired enantiomer, making it extremely atom-economical and sustainable for long-term manufacturing.[18]

By understanding the strengths and weaknesses of each method, researchers can strategically select the most appropriate chiral resolution technique to advance their drug discovery and development programs efficiently and effectively.

References

  • Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. PubMed.
  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. American Chemical Society.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.
  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development - ACS Publications.
  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. ResearchGate.
  • Synthesis of (R)-Rasagiline via Dynamic Kinetic Resolution. Synfacts.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. PMC - NIH.
  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC - NIH.
  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
  • Combinatorial Library of Indinavir Analogues: Replacement for the Aminoindanol at P2'. PubMed.
  • Syntheses of FDA Approved HIV Protease Inhibitors. PMC - PubMed Central.
  • Enantiomeric Purification (HPLC/SFC). BOC Sciences.
  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
  • Preparative Resolution of 1-Aminoindan-1,5-dicarboxylic Acid (AIDA) by Chiral Ligand-Exchange Chromatography. ResearchGate.
  • Effect of solid solution forming on the chiral resolution of aminoindane derivative salts. ResearchGate.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI.
  • Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Google Patents.
  • Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.
  • Process of resolution of 1-aminoindan. Google Patents.
  • Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral HPLC Separations. Phenomenex.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • The significance of chirality in contemporary drug discovery-a mini review. PubMed Central.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. SciSpace.
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. ResearchGate.
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research.
  • Why Chiral Amines Are Key in Modern Drug Synthesis. LinkedIn.
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at:

  • Enzymatic kinetic resolutions using lipases. ResearchGate.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI.
  • A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a halogenated organic compound often utilized in pharmaceutical research and development. As a Senior Application Scientist, my objective is to provide you with a practical, scientifically-grounded framework that ensures the safety of your personnel and the protection of our environment.

Understanding the Hazard Profile: A Cautious Approach

Key Hazard Statements for Analogue Compound: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these potential hazards, it is imperative to treat this compound as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form, including for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[1]

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1]

Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.[2][3]

Step-by-Step Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for solid waste. For solutions, use a compatible, sealed container. Plastic containers are often preferred for their durability.[2]

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[4]

    • The primary hazards (e.g., "Harmful," "Irritant").

    • The date the waste was first added to the container.

  • Segregation: Do not mix this waste with other incompatible chemicals.[3] As a halogenated organic compound, it should be segregated from strong oxidizing agents and bases.

  • Container Integrity: Keep the waste container closed at all times, except when adding waste.[2][5] Do not overfill the container; a good rule of thumb is to fill it to no more than 80% of its capacity.

Disposal Procedures: A Step-by-Step Workflow

The recommended disposal method for this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]

Workflow for Solid Waste:

  • Carefully transfer the solid waste into the designated hazardous waste container using a scoop or spatula. Avoid creating dust.[1]

  • Seal the container securely.

  • Store the container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[2]

Workflow for Solutions:

  • Carefully pour the solution into the designated liquid hazardous waste container, using a funnel if necessary to avoid spills.

  • Ensure the container is properly sealed.

  • Store the container in secondary containment to prevent spills.

  • Arrange for pickup by your institution's EHS department or a licensed waste disposal contractor.

Decontamination of Empty Containers:

Empty containers that held this compound must be decontaminated before being discarded as regular trash.

  • Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect the rinsate as hazardous waste and add it to your liquid waste container.[4]

  • Deface or remove the original label from the container.[5][6]

  • Dispose of the decontaminated container in accordance with your institution's policies for non-hazardous waste.[6]

Regulatory Considerations: Adherence to EPA Guidelines

As a halogenated organic compound, the disposal of this compound is subject to regulations set forth by the Environmental Protection Agency (EPA) or equivalent local authorities.[7] These wastes are often categorized under specific hazardous waste codes.[8][9] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with these regulations.

Data Summary Table

PropertyValue/InformationSource
Chemical Name This compound[10]
Molecular Formula C₉H₁₁BrClN[10][11]
Molecular Weight 248.55 g/mol [10][11]
Appearance Dark green solid
Known Hazards (Analogue) Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]
Primary Disposal Route Licensed Professional Waste Disposal Service[1]
Incompatible Materials Strong oxidizing agents, Strong bases[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_containment Containment cluster_disposal_path Disposal Path Waste Generate (R)-5-Bromo-2,3-dihydro-1H- inden-1-amine hydrochloride Waste Assess Assess as Hazardous Waste (Halogenated Organic Compound) Waste->Assess Empty_Container Empty Original Container Waste->Empty_Container Segregate Segregate from Incompatible Materials Assess->Segregate Solid_Container Solid Waste Container (Labeled, Sealed) Segregate->Solid_Container Solid Liquid_Container Liquid Waste Container (Labeled, Sealed) Segregate->Liquid_Container Liquid EHS_Pickup Arrange for EHS/Licensed Contractor Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Decontaminate Triple Rinse Container Empty_Container->Decontaminate Collect_Rinsate Collect Rinsate as Hazardous Waste Decontaminate->Collect_Rinsate Dispose_Container Dispose of Decontaminated Container as Non-Hazardous Decontaminate->Dispose_Container Collect_Rinsate->Liquid_Container

Caption: Disposal workflow for this compound.

References

  • Angene Chemical. (2024, April 27). Safety Data Sheet: (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92134900, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45792085, 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • MySkinRecipes. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Bromoacetyl Bromide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519514, Bromodiphenhydramine Hydrochloride. Retrieved from [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1443238-61-6). As a key chiral brominated indane amine salt, this compound is a valuable building block in pharmaceutical research and development, particularly for small-molecule drug candidates.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Foundational Risk Assessment: Understanding the Hazard Profile

Effective safety planning begins with a thorough understanding of the substance's chemical properties and associated hazards. The selection of appropriate Personal Protective Equipment (PPE) is directly informed by this risk assessment. This compound is a solid organic compound, meaning the primary physical risk during handling is the generation of airborne dust particles.[2]

Table 1: Chemical and Hazard Identification

Property Value Source
Molecular Formula C₉H₁₁BrClN [2][3]
Molecular Weight ~248.55 g/mol [3]
Appearance Solid [2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332 / H335: Harmful if inhaled / May cause respiratory irritation [4][5]

| Primary Routes of Exposure | Inhalation (dust), Skin Contact, Eye Contact, Ingestion |[4] |

The hazard statements indicate that the compound is acutely toxic if ingested or inhaled and can cause significant irritation to the skin, eyes, and respiratory system.[4][5] Therefore, the core safety strategy must revolve around preventing contact and inhalation through robust engineering controls and a multi-layered PPE approach.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The level of protection must be scaled to the quantity of material and the specific procedure being performed.

Respiratory Protection

The primary inhalation risk is from airborne particulate matter (dust). All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize ambient dust.[4]

  • Standard Operations (in a fume hood): A properly functioning fume hood is the primary barrier. A disposable N95 dust mask may be worn as a secondary precaution, especially during tasks with a higher potential for dust generation.

  • Poorly Ventilated Areas or Spills: If a fume hood is unavailable or in the event of a significant spill, a full-face or half-mask air-purifying respirator (APR) with P100 (HEPA) filters is required.[6][7][8]

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[4] Standard laboratory safety glasses are insufficient.

  • Required: Chemical splash goggles that seal around the eyes, conforming to ANSI Z87.1 standards, are mandatory.[9]

  • Recommended for High-Risk Tasks: When handling larger quantities (>10g) or during procedures with a high risk of splashing (e.g., vigorous mixing), a full-face shield should be worn over the chemical splash goggles.[9]

Skin and Body Protection

This compound is a known skin irritant.[4] Protective measures must prevent any direct contact.

  • Gloves: Chemical-resistant nitrile gloves are the standard. Always inspect gloves for tears or pinholes before use.[4] For prolonged work, consider double-gloving. Employ proper glove removal techniques to avoid contaminating your skin.[4]

  • Laboratory Coat: A clean, long-sleeved laboratory coat is required to protect street clothes and skin. Ensure the coat is fully buttoned.

  • Protective Clothing: Wear long pants and fully enclosed, chemical-resistant shoes to protect against accidental spills.[10]

Table 2: Task-Based PPE Requirements

Task Engineering Control Respiratory Protection Eye/Face Protection Hand/Body Protection
Storage & Transport N/A None required Safety glasses Nitrile gloves, Lab coat
Weighing Solid Chemical Fume Hood N95 mask (recommended) Chemical splash goggles Nitrile gloves, Lab coat
Solution Preparation Chemical Fume Hood None required Chemical splash goggles Nitrile gloves, Lab coat

| Large Spill Cleanup | Evacuate & Ventilate | Air-Purifying Respirator (P100) | Face shield over goggles | Double nitrile gloves, Apron |

Operational Handling Workflow

A systematic approach to handling minimizes risk. The following workflow should be adopted for all procedures involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep 1. Review SDS & Procedure gather 2. Assemble Equipment & Chemicals prep->gather ppe_check 3. Inspect & Don Appropriate PPE gather->ppe_check weigh 4. Weigh Solid (Minimize Dust) ppe_check->weigh transfer 5. Perform Transfer or Reaction weigh->transfer cleanup 6. Decontaminate Work Surfaces transfer->cleanup waste 7. Segregate & Dispose of Halogenated Waste cleanup->waste doff 8. Doff PPE (Gloves Last) waste->doff wash 9. Wash Hands Thoroughly doff->wash

Caption: Standard operational workflow for handling the hydrochloride salt.

Step-by-Step Handling Protocol
  • Preparation: Before starting, verify the location and functionality of the nearest safety shower and eyewash station.[9]

  • Engineering Controls: Confirm that the chemical fume hood has a valid certification and is drawing air correctly.

  • Handling the Solid: When weighing or transferring the solid, use a micro-spatula and handle containers gently to prevent the compound from becoming airborne.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol), collecting all wipes and rinsate as halogenated waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: lab coat, then goggles/face shield, and finally gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][9]

Emergency, Spill, and Disposal Plan

Emergency Exposure Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Management
  • Small Spill (Solid, <1g): Wearing full PPE (Section 2), gently cover the spill with absorbent pads. Carefully sweep the material into a container labeled for halogenated waste disposal. Decontaminate the area.

  • Large Spill: Evacuate the immediate area and alert colleagues. Prevent entry and ensure the area is well-ventilated. Follow your institution's specific hazardous material spill response protocol.

Waste Disposal Protocol

This compound is a halogenated organic compound due to the presence of bromine.[11] It is imperative to segregate this waste from non-halogenated streams to ensure proper disposal and control costs, as halogenated waste requires specialized incineration.[12][13]

G start Chemical Waste Generated is_organic Is it an Organic Compound? start->is_organic has_halogen Does it contain a Halogen (F, Cl, Br, I)? is_organic->has_halogen Yes non_organic Aqueous / Inorganic Waste Stream is_organic->non_organic No non_halogenated NON-HALOGENATED Organic Waste Stream has_halogen->non_halogenated No halogenated HALOGENATED Organic Waste Stream has_halogen->halogenated Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.